molecular formula C7H15NO2 B7848041 3-(Dimethylamino)-2,2-dimethylpropanoic acid

3-(Dimethylamino)-2,2-dimethylpropanoic acid

Cat. No.: B7848041
M. Wt: 145.20 g/mol
InChI Key: SWFRUSQUOVBPRQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2,2-dimethylpropanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,6(9)10)5-8(3)4/h5H2,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFRUSQUOVBPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 3-(Dimethylamino)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount to predicting its pharmacokinetic and pharmacodynamic behavior. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a compound's ionization state at various physiological pH levels. This guide provides a comprehensive technical overview of the pKa values and ionization behavior of 3-(Dimethylamino)-2,2-dimethylpropanoic acid, a non-proteinogenic amino acid analog. Its unique structural features, including a tertiary amine and a sterically hindered carboxylic acid, present an interesting case study for understanding the interplay of electronic and steric effects on ionization.

This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework for predicting the ionization of this molecule and detailed, field-proven experimental protocols for its empirical determination. A thorough grasp of the principles and methodologies outlined herein will empower scientists to make more informed decisions in lead optimization, formulation development, and the design of novel therapeutics with improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2][3]

Theoretical Framework: Predicting the Ionization of this compound

The ionization of this compound is characterized by the presence of two ionizable functional groups: a carboxylic acid and a tertiary amine. This dual functionality allows the molecule to exist in different ionic forms depending on the pH of its environment. Like proteinogenic amino acids, it can exist as a zwitterion, a molecule with both a positive and a negative charge, resulting in a net neutral charge.[4][5][6][7][8]

The Zwitterionic Nature and pH-Dependent Equilibria

At physiological pH, and over a specific pH range, the carboxylic acid group is deprotonated to form a carboxylate anion (-COO⁻), while the tertiary amino group is protonated to form a quaternary ammonium cation (-N(CH₃)₂H⁺). This zwitterionic form is electrically neutral overall.[4][6][9] The equilibrium between the different ionization states is governed by two distinct pKa values: pKa₁ for the carboxylic acid and pKa₂ for the conjugate acid of the tertiary amine.

The ionization equilibria can be represented as follows:

  • In strongly acidic conditions (pH < pKa₁): Both the carboxylic acid and the amino group are protonated, resulting in a net positive charge.

  • In moderately acidic to neutral conditions (pKa₁ < pH < pKa₂): The carboxylic acid is deprotonated, and the amino group is protonated, leading to the zwitterionic form with a net charge of zero.

  • In strongly basic conditions (pH > pKa₂): Both the carboxylic acid and the amino group are deprotonated, resulting in a net negative charge.

The following diagram illustrates the pH-dependent ionization states of this compound.

Caption: pH-dependent ionization states of this compound.

Estimation of pKa Values

While the precise pKa values must be determined experimentally, we can estimate them based on the pKa of structurally similar compounds.

  • pKa₁ (Carboxylic Acid): The pKa of a typical carboxylic acid is around 4-5. For instance, pivalic acid (2,2-dimethylpropanoic acid), which shares the sterically hindering gem-dimethyl group adjacent to the carboxyl group, has a pKa of approximately 5.01.[10][11] The presence of the positively charged dimethylammonium group at the 3-position will exert an electron-withdrawing inductive effect, which is expected to stabilize the carboxylate anion and thus lower the pKa of the carboxylic acid group compared to pivalic acid. Therefore, a pKa₁ value in the range of 3.5 to 4.5 is a reasonable estimate.

  • pKa₂ (Tertiary Amine): The pKa of the conjugate acid of a typical tertiary amine is around 9-10. For example, the pKa of N,N-dimethylglycine is reported to be around 9.89.[12][13] The alkyl groups attached to the nitrogen in this compound are electron-donating, which generally increases the basicity (and thus the pKa of the conjugate acid). The elongation of the alkyl chain can also lead to a slight increase in pKa.[14] Therefore, a pKa₂ value in the range of 9.5 to 10.5 is anticipated.

The Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which the molecule has a net charge of zero. For a molecule with two pKa values like this, the pI can be calculated by averaging the two pKa values.[15][16]

pI = (pKa₁ + pKa₂) / 2

Using our estimated pKa ranges, the pI for this compound is expected to be in the range of 6.5 to 7.5 .

Experimental Determination of pKa Values

While theoretical estimations provide a valuable starting point, precise pKa values must be determined through rigorous experimental methods. Potentiometric titration is a widely used and accurate method for this purpose.[17]

Potentiometric Titration: A Detailed Protocol

Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa values are determined from the resulting titration curve.

Instrumentation and Reagents:

  • High-precision pH meter with a combination glass electrode

  • Automated titrator or a calibrated burette

  • Stir plate and stir bar

  • Jacketed titration vessel connected to a water bath for temperature control (e.g., 25 °C)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • High-purity this compound

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • Potassium chloride (KCl) for maintaining constant ionic strength

Experimental Workflow Diagram:

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare_Analyte Prepare Analyte Solution (e.g., 10 mM in 0.15 M KCl) Calibrate->Prepare_Analyte Purge Purge with Nitrogen Prepare_Analyte->Purge Titrate_Acid Titrate with 0.1 M HCl to pH ~2 Purge->Titrate_Acid Titrate_Base Titrate with 0.1 M NaOH to pH ~12 Titrate_Acid->Titrate_Base Plot Plot pH vs. Titrant Volume Titrate_Base->Plot Equiv_Points Determine Equivalence Points (1st & 2nd Derivatives) Plot->Equiv_Points pKa_Values Calculate pKa at Half-Equivalence Points Equiv_Points->pKa_Values

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).

  • Analyte Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength. A typical analyte concentration is 10 mM.

  • Inert Atmosphere: Place the analyte solution in the jacketed titration vessel and purge with nitrogen for at least 15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of the basic functional group. Maintain a gentle stream of nitrogen over the solution throughout the titration.

  • Titration with Acid: Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added. Continue the titration until the pH is below the expected pKa₁ (e.g., pH ~2).

  • Titration with Base: Following the acid titration, titrate the same solution with standardized 0.1 M NaOH. Again, add the titrant in small increments, recording the pH and volume at each step. Continue the titration until the pH is above the expected pKa₂ (e.g., pH ~12).

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show two buffer regions and two equivalence points. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be accurately determined by finding the maxima of the first derivative of the titration curve (ΔpH/ΔV) or the zero crossings of the second derivative (Δ²pH/ΔV²).

Alternative Methodologies

While potentiometric titration is a robust method, other techniques can be employed, particularly for high-throughput screening or when only small amounts of the compound are available.

  • UV-Vis Spectrophotometry: This method is suitable if the compound possesses a chromophore and its UV-Vis absorbance spectrum changes with ionization.[18][19] A series of solutions at different known pH values are prepared, and their absorbance spectra are measured. The pKa is then determined by plotting absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.[20]

  • Capillary Electrophoresis (CE): CE separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio.[15][21][22] By measuring the mobility of the compound in a series of buffers with different pH values, a plot of mobility versus pH can be generated. The inflection point of this sigmoidal curve corresponds to the pKa.[21]

Data Analysis and Interpretation

A successful potentiometric titration of this compound will yield a biphasic titration curve. From this curve, the pKa values can be determined.

Hypothetical Data Summary:

ParameterEstimated Value
pKa₁ (Carboxylic Acid)4.1
pKa₂ (Tertiary Amine)10.2
Isoelectric Point (pI)7.15

Interpretation of pKa Values:

  • pKa₁ = 4.1: At a pH below 4.1, the carboxylic acid group is predominantly in its protonated, neutral form (-COOH). Above pH 4.1, it is mostly in its deprotonated, anionic form (-COO⁻).

  • pKa₂ = 10.2: At a pH below 10.2, the tertiary amino group is predominantly in its protonated, cationic form (-N(CH₃)₂H⁺). Above pH 10.2, it is mostly in its deprotonated, neutral form (-N(CH₃)₂).

Significance of the Isoelectric Point (pI = 7.15):

The pI is the pH at which the molecule has no net electrical charge. At this pH, the positive charge on the protonated amine is balanced by the negative charge on the deprotonated carboxyl group. Solubility is often at a minimum at the pI because the zwitterionic form can have strong intermolecular interactions.[23]

Applications in Drug Development

The pKa values of this compound are crucial for predicting its behavior in biological systems and for guiding formulation strategies.[1][2][3][22][24]

  • Absorption and Permeability: According to the pH-partition hypothesis, the un-ionized form of a drug is more lipid-soluble and therefore more readily absorbed across biological membranes.[18][19][20][21][25]

    • In the acidic environment of the stomach (pH 1-3), the molecule will be predominantly cationic, which would limit its absorption.

    • In the small intestine (pH 6-7.5), the molecule will be largely in its zwitterionic form. While the net charge is zero, the presence of localized charges may still hinder passive diffusion across lipid membranes.

  • Solubility and Formulation: The ionization state significantly impacts aqueous solubility. The charged forms (cationic and anionic) are generally more water-soluble than the neutral zwitterionic form.[2][26][27][28] Knowledge of the pKa values is essential for developing formulations (e.g., selecting appropriate buffers and salt forms) that ensure adequate solubility and stability.[2][22]

  • Drug-Target Interactions: The charge state of a molecule can be critical for its binding to a biological target. If the binding site of a receptor or enzyme is hydrophobic, the neutral form of the drug may be preferred. Conversely, ionic interactions often play a key role in drug-receptor binding.

Conclusion

This in-depth technical guide has provided a comprehensive analysis of the pKa values and ionization behavior of this compound. By combining theoretical predictions with detailed experimental protocols, researchers and drug development professionals can gain a thorough understanding of this molecule's physicochemical properties. The principles and methodologies discussed herein are fundamental to the rational design of new chemical entities and the successful development of effective and safe pharmaceutical products. An accurate determination of the pKa values for this and other novel compounds is an indispensable step in the journey from discovery to clinical application.

References

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  • Al Khzem, A. H., & Alturki, M. (2025). The elongation of the alkyl chain leads to increased pKa values of amines, on another hand, steric and resonance effects may reduce the pKa values of amino groups in H2O. ResearchGate. [Link]

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  • Garcia-Moreno, B., Dwyer, J. J., & Gittis, A. G. (2000). The pKa values of acidic and basic residues buried at the same internal location in a protein are governed by different factors. Biophysical Chemistry, 86(2-3), 223–236. [Link]

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The Strategic Integration of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Pharmaceutical Chemistry

In the intricate landscape of drug design and development, the identification and utilization of novel building blocks that confer advantageous physicochemical and pharmacological properties is paramount. Among these, 3-(Dimethylamino)-2,2-dimethylpropanoic acid has emerged as a compelling scaffold, offering a unique combination of structural features that address key challenges in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of this versatile building block, from its synthesis to its strategic application in the construction of sophisticated pharmaceutical agents. We will delve into the nuanced chemical properties, field-proven synthetic protocols, and the profound impact of its distinct structural motifs—the tertiary amine and the gem-dimethyl group—on the biological activity and pharmacokinetic profiles of drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound in their quest for innovative therapeutics. The dimethylamine (DMA) pharmacophore is a recurring motif in a multitude of FDA-approved drugs, highlighting its significance in establishing favorable drug-target interactions and pharmacokinetic properties[1].

Physicochemical Properties and Strategic Advantages

The unique arrangement of functional groups in this compound imparts a specific set of physicochemical characteristics that are highly desirable in drug candidates.

PropertyValue/CharacteristicSignificance in Drug Design
Molecular FormulaC7H15NO2Provides a compact and efficient scaffold.
Molecular Weight145.20 g/mol Contributes minimally to the overall molecular weight of the final drug molecule.
pKa (predicted)~3.7-4.2 (carboxylic acid), ~9.5-10.0 (tertiary amine)The presence of both acidic and basic centers allows for modulation of solubility and salt formation to optimize bioavailability.
LogP (predicted)~0.5-1.0A balanced lipophilicity that can be fine-tuned in the final molecule.
Key Structural FeaturesTertiary amine, gem-dimethyl group, carboxylic acidEach feature plays a critical role in target binding, metabolic stability, and pharmacokinetic profile.

The strategic incorporation of this building block is underpinned by the synergistic effects of its constituent parts:

  • The Dimethylamine Moiety: The tertiary amine serves as a crucial pharmacophore in a vast array of therapeutic agents, including antihistamines, antimicrobials, and analgesics[1]. Its basicity allows for the formation of salts, enhancing solubility and facilitating formulation. Furthermore, the dimethylamino group can participate in key hydrogen bonding or ionic interactions within the target protein's binding pocket.

  • The Gem-Dimethyl Group (Thorpe-Ingold Effect): The presence of two methyl groups on the alpha-carbon to the carboxylic acid is a deliberate design element that offers several profound advantages. This structural feature, often referred to as the Thorpe-Inold or gem-dimethyl effect, can significantly influence the molecule's conformation and reactivity. By restricting bond rotation, the gem-dimethyl group can pre-organize the molecule into a bioactive conformation, leading to enhanced potency and selectivity. This conformational constraint can also shield adjacent functional groups from metabolic degradation, thereby improving the drug's half-life.

  • The Carboxylic Acid Functionality: The carboxylic acid group provides a handle for forming various derivatives such as esters and amides, allowing for the exploration of prodrug strategies and the fine-tuning of pharmacokinetic properties. It also serves as a key interaction point with biological targets, often forming strong ionic or hydrogen bonds.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of the aldehyde precursor followed by its oxidation.

Step 1: Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal

A robust and industrially scalable method for the preparation of 3-dimethylamino-2,2-dimethylpropanal involves the Mannich-type condensation of isobutyraldehyde, dimethylamine, and formaldehyde. A patented process highlights the importance of pH control to optimize yield and minimize side reactions[2][3].

Experimental Protocol:

  • To a pressure-rated reactor, charge isobutyraldehyde (1.0 equivalent), an aqueous solution of formaldehyde (1.0-1.2 equivalents), and an aqueous solution of dimethylamine (1.0-1.2 equivalents).

  • Adjust the pH of the reaction mixture to between 9 and 11 using a suitable base (e.g., sodium hydroxide).

  • Heat the mixture to 80-120 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 3-(dimethylamino)-2,2-dimethylpropanal, can be isolated by extraction with a suitable organic solvent (e.g., toluene or methyl tert-butyl ether) followed by distillation under reduced pressure.

Caption: Synthesis of the aldehyde precursor via a Mannich reaction.

Step 2: Oxidation to this compound

The oxidation of the synthesized 3-(dimethylamino)-2,2-dimethylpropanal to the corresponding carboxylic acid is a critical step. Several mild and efficient oxidation methods are available for this transformation, minimizing the risk of side reactions involving the tertiary amine. The use of potassium permanganate (KMnO4) in a buffered aqueous solution is a well-established and reliable method.

Experimental Protocol:

  • Dissolve 3-(dimethylamino)-2,2-dimethylpropanal (1.0 equivalent) in a suitable solvent system, such as a mixture of t-butanol and water.

  • Prepare a solution of potassium permanganate (KMnO4) (approximately 2.0-2.5 equivalents) in water.

  • Cool the aldehyde solution to 0-5 °C in an ice bath.

  • Slowly add the KMnO4 solution to the aldehyde solution while maintaining the temperature below 10 °C and ensuring vigorous stirring. The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid (e.g., hydrochloric acid).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) or by column chromatography on silica gel.

Caption: Oxidation of the aldehyde to the final carboxylic acid.

Application in Pharmaceutical Research: A Case Study

The utility of this compound as a pharmaceutical building block is exemplified in the development of potent and selective inhibitors of cytochrome P450 enzymes. For instance, researchers have successfully incorporated this scaffold into a series of potent and selective inhibitors of CYP26, an enzyme responsible for the metabolism of retinoic acid. The resulting compound, 3-[6-(2-Dimethylamino-1-imidazol-1-yl-butyl)-naphthalen-2-yloxy]-2,2-dimethyl-propionic acid, demonstrated significant in vivo efficacy as a retinoic acid metabolic blocking agent.

The inclusion of the this compound moiety in this molecule is strategic. The carboxylic acid likely serves as a key anchoring point within the enzyme's active site, while the gem-dimethyl group contributes to a favorable binding conformation and enhanced metabolic stability. The dimethylamino group can contribute to the overall solubility and pharmacokinetic profile of the compound.

Characterization and Quality Control

The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the molecular structure. The 1H NMR spectrum is expected to show characteristic signals for the dimethylamino protons, the methylene protons adjacent to the amine, and the singlets for the gem-dimethyl groups and the carboxylic acid proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C-N stretching vibrations.

  • Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).

Conclusion: A Building Block of Strategic Importance

This compound represents a highly valuable and versatile building block for modern drug discovery. Its unique combination of a basic dimethylamino group, a sterically demanding gem-dimethyl moiety, and a versatile carboxylic acid handle provides medicinal chemists with a powerful tool to address key challenges in optimizing drug candidates. The strategic incorporation of this scaffold can lead to compounds with enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles. As the demand for innovative therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the successful development of the next generation of medicines.

References

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  • Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
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An In-Depth Technical Guide to the Chemical Stability of Sterically Hindered β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Advantage of Structure and Stability

In the landscape of modern drug development, peptidomimetics represent a frontier of innovation, offering the specificity of peptides while overcoming their inherent limitations. Among these, molecules incorporating β-amino acids have garnered significant attention. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, a seemingly minor alteration that imparts profound structural and functional consequences. This expanded backbone introduces unique conformational possibilities and, most critically, confers remarkable resistance to enzymatic degradation by proteases.[1]

This guide focuses on a specific, highly valuable subset: sterically hindered β-amino acids. These are β-amino acids featuring bulky or complex side chains that impose significant spatial constraints. This steric hindrance not only influences the peptide's three-dimensional structure, which is crucial for target binding, but also plays a pivotal role in its chemical stability. While resistance to enzymatic breakdown is a well-established advantage of β-peptides, their intrinsic chemical stability—the susceptibility to degradation through non-enzymatic pathways like hydrolysis, oxidation, and photolysis—is a more complex and critical parameter for drug formulation, storage, and shelf-life determination.[2][3]

This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond introductory concepts to provide a detailed examination of the factors governing the chemical stability of these unique building blocks. We will explore the primary degradation pathways, explain the causality behind experimental choices for stability assessment, and provide actionable protocols for conducting robust stability-indicating studies.

Section 1: Key Degradation Pathways and the Influence of Steric Hindrance

The chemical integrity of a peptide is constantly challenged by its environment. Degradation typically occurs through the formation or breakage of covalent bonds, leading to impurities that can compromise efficacy and safety.[4] For peptides incorporating sterically hindered β-amino acids, the unique architecture modifies the rates and outcomes of these reactions.

Hydrolysis: Cleavage of the Peptide Backbone

Hydrolysis, the cleavage of the amide bond by water, is a primary degradation pathway for all peptides.[4][5] This reaction is catalyzed by extremes in pH (acidic or basic conditions).

  • Mechanism: Under acidic conditions, the carbonyl oxygen of the amide bond is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.

  • Impact of β-Amino Acid Structure: The lengthened backbone of a β-amino acid residue can alter the electronics of the adjacent peptide bonds. Furthermore, studies suggest that the 6-membered hydrogen-bond pseudo-ring structure in β-amino acid active esters confers higher stability against hydrolysis compared to the 5-membered ring in α-amino acids.[6]

  • Role of Steric Hindrance: Bulky side chains can physically shield the electrophilic carbonyl carbon from the incoming nucleophile (water or hydroxide ion), thereby reducing the rate of hydrolysis.[6][7][8] This steric protection is a significant contributor to the overall stability of peptides containing these residues. However, extreme steric strain can sometimes weaken the amide bond by hindering the delocalization of the nitrogen lone pair into the carbonyl group, potentially creating an opposing effect, though shielding is generally the dominant factor.[9]

Oxidation: Vulnerability of Specific Residues

Oxidation is a common degradation route, particularly for residues like methionine, cysteine, tryptophan, and histidine.[5][10][11] The reaction is often mediated by atmospheric oxygen, trace metal ions, or reactive oxygen species (ROS) like hydrogen peroxide.[5][12]

  • Mechanism: For methionine, oxidation typically converts the thioether side chain into methionine sulfoxide and, subsequently, methionine sulfone. For cysteine, it can lead to the formation of disulfide bonds or higher oxidation states.[10]

  • Role of Steric Hindrance: A bulky group adjacent to a susceptible residue can limit the access of oxidizing agents, thereby slowing the degradation rate. For instance, a large, non-reactive side chain next to a methionine residue may partially protect it from oxidation. Conversely, the conformational constraints imposed by steric hindrance might also expose a susceptible residue that would otherwise be buried in the peptide's core, making it more vulnerable.

Deamidation and Isomerization

Deamidation is the hydrolysis of the side-chain amide of asparagine (Asn) or glutamine (Gln) residues, forming aspartic acid or glutamic acid, respectively. This process proceeds through a cyclic succinimide intermediate, which can also lead to isomerization, converting the L-aspartyl residue into a D-aspartyl, L-isoaspartyl, or D-isoaspartyl residue.[10][13]

  • Impact of Steric Hindrance: The rate of deamidation is highly dependent on the local peptide sequence and conformation. Bulky residues following an asparagine can sterically inhibit the formation of the required succinimide intermediate, dramatically decreasing the rate of both deamidation and isomerization.[8] This principle directly applies to peptides containing sterically hindered β-amino acids adjacent to Asn or Gln.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to degradation. Aromatic residues like tryptophan and tyrosine are primary chromophores that absorb UV light and can mediate the degradation of other parts of the molecule, such as disulfide bonds.[14][15]

  • Mechanism: Light absorption can generate excited states or free radicals that initiate cleavage of covalent bonds in the peptide backbone or side chains.[14]

  • Considerations: The impact of steric hindrance on photostability is less direct. It primarily influences the peptide's conformation, which in turn dictates the proximity of photosensitive residues to labile bonds. A forced degradation study including photostability testing is essential to characterize this behavior for any new molecule.[2][16]

Section 2: The Core of Stability Assessment: Forced Degradation Studies

To understand the intrinsic stability of a peptide containing sterically hindered β-amino acids, one cannot wait for degradation to occur under normal storage conditions. Forced degradation (or stress testing) is an indispensable tool that accelerates degradation to rapidly identify likely degradation products and establish degradation pathways.[3][17][18] This information is crucial for developing stability-indicating analytical methods, optimizing formulations, and meeting regulatory requirements.[13][19]

The goal is not to destroy the molecule, but to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[13][18] This level of degradation is sufficient to produce and detect degradation products without being so excessive that it leads to complex, secondary degradation pathways that would not be relevant under normal conditions.

Experimental Workflow for Forced Degradation

The following diagram and protocol outline a systematic approach to conducting a forced degradation study.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_outcome Phase 4: Elucidation API API Stock Solution (Sterically Hindered β-Peptide) Control Control Sample (T=0, No Stress) Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 60-80°C) API->Thermal Photo Photolytic Stress (ICH Q1B Light Exposure) API->Photo HPLC RP-HPLC-UV/DAD (Separation & Quantitation) Control->HPLC T=0 Reference Sampling Time-Point Sampling (e.g., 0, 2, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quench Neutralization / Quenching Sampling->Quench Quench->HPLC LCMS LC-MS/MS (Identification) HPLC->LCMS Data Data Analysis (Mass Balance, Peak Purity) LCMS->Data Pathway Degradation Pathway Elucidation Data->Pathway

Caption: Workflow for Forced Degradation and Stability Analysis.

Detailed Experimental Protocol

This protocol serves as a validated, self-contained system. The inclusion of a time-zero control and the principle of mass balance (the sum of the parent peptide and all degradation products should account for nearly 100% of the initial amount) are critical for self-validation.

Objective: To identify the primary chemical degradation pathways for a novel peptide incorporating a sterically hindered β-amino acid.

Materials:

  • Peptide sample (lyophilized)

  • Water for Injection (WFI) or HPLC-grade water

  • Hydrochloric acid (HCl), 1.0 M solution

  • Sodium hydroxide (NaOH), 1.0 M solution

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC system with UV/DAD detector

  • LC-MS system for peak identification

  • pH meter, calibrated

  • Thermostatic oven

  • Photostability chamber compliant with ICH Q1B guidelines[15]

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of the peptide at a known concentration (e.g., 1.0 mg/mL) in WFI. This concentration should be suitable for the sensitivity of the analytical methods.

    • Causality: Using a single stock solution ensures consistency across all stress conditions. WFI is used to minimize contaminants.

  • Control Sample (Time Zero):

    • Immediately dilute an aliquot of the stock solution to the final analysis concentration and analyze via HPLC and LC-MS. This provides the baseline profile of the unstressed peptide.

  • Application of Stress Conditions:

    • For each condition below, place an aliquot of the stock solution in a suitable container (e.g., a sealed glass vial).

    • Acid Hydrolysis: Add HCl to achieve a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add NaOH to achieve a final concentration of 0.1 M. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C). Causality: Base-catalyzed hydrolysis is often faster than acid-catalyzed, requiring milder temperature conditions to achieve the target 5-20% degradation.[5]

    • Oxidative Stress: Add H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature, protected from light.

    • Thermal Stress: Incubate the stock solution (at its initial pH) in a thermostatic oven at a high temperature (e.g., 80°C).

    • Photolytic Stress: Expose the stock solution to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[15][16] A dark control should be run in parallel.

  • Time-Point Sampling:

    • Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 8, 24, and 48 hours). The exact timing may need to be adjusted based on the peptide's lability.

  • Sample Quenching:

    • Immediately before analysis, quench the reactions to prevent further degradation.

    • For acid-stressed samples, neutralize with an equimolar amount of NaOH.

    • For base-stressed samples, neutralize with an equimolar amount of HCl.

    • Causality: Quenching is critical to ensure that the analytical result accurately reflects the degradation at that specific time point.

  • Analysis:

    • Analyze all samples (including controls and quenched time points) using a validated stability-indicating HPLC method. The method must be capable of resolving the parent peptide peak from all major degradation products.[13]

    • Subject the samples showing significant degradation to LC-MS analysis to determine the mass of the degradation products, which is the first step in structural elucidation.

Section 3: Analytical Techniques for Stability Profiling

A robust analytical strategy is paramount for a successful stability study. No single technique is sufficient; rather, an orthogonal approach using multiple methods is required to separate, quantify, and identify degradants.[20]

Primary Analytical Methods
Technique Primary Application in Stability Studies Key Insights Provided
Reversed-Phase HPLC (RP-HPLC) Separation and quantification of the parent peptide and its degradation products.[3]Purity of the sample, percentage of degradation over time, mass balance calculation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of degradation products.[21][22]Molecular weight of degradants, providing clues to the type of modification (e.g., +1 Da for deamidation, +16 Da for oxidation).
Tandem Mass Spectrometry (MS/MS) Structural elucidation of degradation products.Fragmentation patterns that can pinpoint the exact site of modification on the peptide sequence.
Amino Acid Analysis (AAA) Verifying the overall amino acid composition post-stress.[23]Can detect racemization (conversion of L- to D-amino acids) if a chiral method is used.
Circular Dichroism (CD) Spectroscopy Assessing changes in the peptide's secondary structure (conformation).[22]Provides information on physical instability, such as unfolding, which may precede or accompany chemical degradation.
Causality in Method Selection
  • Why RP-HPLC is the workhorse: RP-HPLC separates molecules based on hydrophobicity. Most common degradation pathways (e.g., hydrolysis, deamidation, oxidation) alter a peptide's polarity, making it easily separable from the parent compound. A photodiode array (DAD) detector is crucial as it can help in peak tracking and identification by comparing UV spectra.

  • The necessity of LC-MS: While HPLC can show that something has formed, it cannot identify what it is. LC-MS is the definitive tool for assigning molecular weights to the new peaks observed in the chromatogram, allowing for the formulation of hypotheses about the degradation pathway.[21] For example, observing a peak with a mass 18 Da lower than the parent peptide strongly suggests hydrolysis.

Section 4: Data Interpretation and Pathway Elucidation

The final step is to synthesize the data from all analytical techniques to build a coherent picture of the peptide's stability profile.

  • Calculate Percent Degradation: Using the peak areas from the HPLC analysis, calculate the decrease in the parent peptide and the corresponding increase in degradation products at each time point for each stress condition.

  • Perform Mass Balance: Sum the peak area of the parent and all degradation products. This sum should remain relatively constant across all time points. A significant drop in mass balance suggests the formation of products that are not being detected (e.g., insoluble aggregates or volatile fragments).

  • Identify Degradants: Use the molecular weight information from LC-MS to propose structures for the major degradation products.

  • Elucidate Pathways: Correlate the type of degradant with the stress condition that produced it.

    • Degradants formed under low/high pH suggest hydrolysis or deamidation .

    • Degradants formed in the presence of H₂O₂ indicate oxidation .

    • Degradants appearing only under light exposure are due to photodegradation .

This systematic approach allows for the construction of a degradation map, highlighting the vulnerabilities of the sterically hindered β-amino acid-containing peptide and informing strategies for its stabilization in a final drug product.

Illustrative Degradation Pathway: Hydrolysis

Caption: Amide bond hydrolysis of a β-amino acid residue.

Conclusion

Sterically hindered β-amino acids are powerful tools in drug design, offering a predefined pathway to enhanced enzymatic stability. However, their intrinsic chemical stability is not guaranteed and must be rigorously profiled. The bulk of the side chain, while often protective against hydrolysis, can introduce unique conformational strains and electronic effects that influence other degradation pathways.

A comprehensive stability assessment, centered on a well-designed forced degradation study, is not merely a regulatory hurdle but a fundamental scientific investigation. By systematically applying stress conditions and employing a suite of orthogonal analytical techniques, researchers can elucidate degradation pathways, identify critical quality attributes, and develop robust formulations. This knowledge ensures that the final therapeutic product is not only potent and specific but also safe and stable throughout its intended shelf life.

References

  • Gao, J., Chen, K., Liu, R., Song, Y., & Wang, L. (2022). Oxidative Degradation of Sequence-Defined Peptoid Oligomers. PMC. Available at: [Link]

  • Radzicka, A., & Wolfenden, R. (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society. Available at: [Link]

  • Turi, G., Beke-Somfai, T., & Kappe, C. O. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. PMC. Available at: [Link]

  • Schöneich, C. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Available at: [Link]

  • Patel, S., et al. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. ResearchGate. Available at: [Link]

  • AMSbiopharma. (n.d.). Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available at: [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Stability Testing. CD Formulation. Available at: [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link]

  • KBN. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. KBN. Available at: [Link]

  • Das, S., et al. (2024). Site-selective peptide bond hydrolysis and ligation in water by short peptide-based assemblies. PNAS. Available at: [Link]

  • Faustino, I. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Szabó, D., et al. (2020). Photochemical and Structural Studies on Cyclic Peptide Models. PMC. Available at: [Link]

  • Wat's, S., et al. (2017). Release of free amino acids upon oxidation of peptides and proteins by hydroxyl radicals. Springer Link. Available at: [Link]

  • Veeprho. (2020). Peptides and Probable Degradation Pathways. Veeprho. Available at: [Link]

  • EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMEA. Available at: [Link]

  • SGS. (n.d.). Photostability. SGS. Available at: [Link]

  • Ariyasu, T., Takano, Y., & Tanabe, K. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. ACS Publications. Available at: [Link]

  • Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available at: [Link]

  • Yagami, T. (2017). Peptide Oxidation/Reduction Side Reactions. ResearchGate. Available at: [Link]

  • Metanotitia. (n.d.). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Metanotitia. Available at: [Link]

  • Synfacts. (2023). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Available at: [Link]

  • ResearchGate. (n.d.). Chemical degradation mechanism of peptide therapeutics. ResearchGate. Available at: [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Available at: [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Amino Acid Analysis - Protein Chemistry Lab. University of North Carolina at Chapel Hill. Available at: [Link]

  • Aebi, J. D., et al. (2006). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. PubMed. Available at: [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

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A Technical Guide to the Zwitterionic Characterization of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of the zwitterionic properties of 3-(Dimethylamino)-2,2-dimethylpropanoic acid in aqueous solutions. Molecules possessing both acidic and basic functional groups, such as the subject compound, exist as a mixture of cationic, zwitterionic, and anionic species depending on the solution's pH.[1][2] Understanding this behavior is critical for researchers, scientists, and drug development professionals, as the ionization state profoundly influences key physicochemical properties including solubility, lipophilicity, membrane permeability, and biocompatibility.[3][4] This document details the theoretical underpinnings of zwitterionic chemistry and presents robust, field-proven experimental protocols for the determination of acid dissociation constants (pKa) and the isoelectric point (pI) using potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for the complete physicochemical profiling of novel pharmaceutical candidates.

The Theoretical Foundation of Zwitterionic Behavior

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, rendering it electrically neutral overall.[5][6] Amino acids are the most common examples of zwitterions, containing a basic amine group and an acidic carboxylic acid group.[6] The subject of this guide, this compound, is a non-standard amino acid analog containing a tertiary amine and a carboxylic acid.

The protonation state of these functional groups, and thus the dominant species in solution, is governed by the solution pH. This relationship is quantitatively described by the Henderson-Hasselbalch equation.[7][8][9][10]

Henderson-Hasselbalch Equation: pH = pKa + log([A⁻]/[HA])

Where:

  • pH is the hydrogen ion concentration of the solution.

  • pKa is the acid dissociation constant of the functional group.

  • [A⁻] is the concentration of the deprotonated (conjugate base) form.

  • [HA] is the concentration of the protonated (acid) form.

When the pH is equal to the pKa, the functional group exists as a 50:50 mixture of its protonated and deprotonated forms.[7][10]

Acid-Base Equilibria of this compound

The molecule undergoes two primary protonation/deprotonation events: one at the carboxylic acid group and one at the tertiary amine group. This results in three possible species in solution, as depicted in the equilibrium diagram below.

  • Cationic Form (Low pH): At a sufficiently low pH, both the carboxylic acid and the amine group are protonated, resulting in a net positive charge.[11]

  • Zwitterionic Form (Intermediate pH): As the pH increases, the more acidic carboxylic acid group deprotonates first (forming -COO⁻), while the amine remains protonated (forming -NH⁺(CH₃)₂). This dipolar ion is the zwitterion and carries a net charge of zero.[1][11]

  • Anionic Form (High pH): At a sufficiently high pH, the protonated amine group is deprotonated (forming -N(CH₃)₂), resulting in a net negative charge from the carboxylate group.[11]

G Cationic Cationic (Net Charge +1) HOOC-C(CH₃)₂-CH₂-N⁺H(CH₃)₂ Zwitterion Zwitterionic (Net Charge 0) ⁻OOC-C(CH₃)₂-CH₂-N⁺H(CH₃)₂ Cationic->Zwitterion + OH⁻ (pKa₁) Zwitterion->Cationic + H⁺ Anionic Anionic (Net Charge -1) ⁻OOC-C(CH₃)₂-CH₂-N(CH₃)₂ Zwitterion->Anionic + OH⁻ (pKa₂) Anionic->Zwitterion + H⁺

Caption: Acid-base equilibria for this compound.

The Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which the concentration of the zwitterionic form is maximized, and the net charge of the molecule in solution is zero.[8] For a molecule with two ionizable groups like this one, the pI can be calculated by averaging the two pKa values.

pI Calculation: pI = (pKa₁ + pKa₂) / 2

Experimental Characterization

A robust characterization of the zwitterionic nature of this compound requires the precise experimental determination of its pKa values. Potentiometric titration is the gold standard for this measurement, with NMR spectroscopy serving as an excellent orthogonal method for verification.

Protocol 1: pKa Determination by Potentiometric Titration

Expertise & Rationale: Potentiometric titration allows for the direct observation of the buffering regions corresponding to each ionizable group. By starting at a very low pH, we ensure the molecule is fully protonated (the cationic form). As a strong base is added, the protons are sequentially removed, first from the highly acidic carboxylic acid group and then from the less acidic ammonium group. The pH at the midpoint of each of these buffering regions corresponds to the pKa of that functional group.[12][13] Plotting the first derivative of the titration curve provides a highly accurate method for identifying the equivalence points.[14]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in deionized water B Add strong acid (e.g., HCl) to lower pH < 2 A->B C Calibrate pH meter B->C Start Titration D Add standardized strong base (e.g., NaOH) in small aliquots C->D E Record pH and titrant volume after each addition D->E F Plot pH vs. Volume NaOH E->F Generate Data G Calculate and plot first derivative (dpH/dV) F->G H Identify equivalence points (peaks in derivative plot) G->H I Determine pKa values (pH at half-equivalence points) H->I

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of this compound in deionized, decarbonated water.

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

    • Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

  • Sample Setup:

    • Pipette a known volume (e.g., 20.0 mL) of the compound solution into a beaker with a magnetic stir bar.

    • Add a sufficient amount of 0.1 M HCl to bring the initial pH below 2.0. This ensures >99% of the molecules are in the fully protonated, cationic form.

    • Immerse a calibrated pH electrode in the solution.

  • Titration Procedure:

    • Begin stirring the solution at a constant, moderate speed.

    • Add the 0.1 M NaOH solution from a burette in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

    • Continue the titration until the pH is above 11, ensuring both equivalence points have been passed.

  • Data Analysis:

    • Create a table of the collected data (Volume of NaOH vs. pH).

    • Plot pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume for each increment. The peaks of this plot correspond to the equivalence points (V_eq1 and V_eq2).

    • The pKa values are the pH values at the half-equivalence points:

      • pKa₁ = pH at V_eq1 / 2

      • pKa₂ = pH at (V_eq1 + V_eq2) / 2

Data Presentation: Hypothetical Titration Results

PropertyDescriptionEstimated Value
pKa₁ Carboxylic Acid Group (-COOH)~ 2.5 - 3.5
pKa₂ Tertiary Ammonium Group (-N⁺H(CH₃)₂)~ 9.5 - 10.5
pI Isoelectric Point~ 6.0 - 7.0

Note: These values are estimates based on similar structures. Actual experimental determination is required.

Protocol 2: Spectroscopic Confirmation by pH-Dependent NMR

Expertise & Rationale: NMR spectroscopy provides structural confirmation of the ionization states. The chemical environment around a nucleus changes upon protonation or deprotonation, leading to a predictable shift in its resonance frequency (chemical shift).[15][16] By monitoring the chemical shifts of carbons and protons near the carboxylic acid and amine groups across a range of pH values, we can independently verify the pKa values obtained from titration. For instance, the ¹³C chemical shift of the carboxylate carbon (-COO⁻) is distinctly different from that of the protonated carboxylic acid (-COOH).[17][18]

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a series of buffer solutions spanning a pH range from approximately 1 to 12.

    • For each pH point, dissolve a small, constant amount of this compound in the buffer solution, using D₂O as the solvent to avoid a large water signal in ¹H NMR.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature.

  • Data Analysis:

    • Identify the signals corresponding to the nuclei near the functional groups (e.g., the carboxyl carbon, the carbons adjacent to the nitrogen, and the N-methyl protons).

    • Plot the chemical shift (δ) of each identified nucleus as a function of sample pH.

    • The resulting plot will be a sigmoidal curve for each nucleus affected by a protonation event. The inflection point of this curve corresponds to the pKa of the nearby functional group.

    • Fit the data to the appropriate Henderson-Hasselbalch-derived equation to extract precise pKa values.

Data Synthesis and Application in Drug Development

The experimentally determined pKa values are the cornerstone for understanding the molecule's behavior in a biological context.

G cluster_exp Experimental Data cluster_calc Calculations & Modeling cluster_app Pharmaceutical Implications Titration Potentiometric Titration (pKa₁, pKa₂) pI_Calc Calculate Isoelectric Point (pI) pI = (pKa₁ + pKa₂)/2 Titration->pI_Calc Dist_Curve Generate Species Distribution Curve Titration->Dist_Curve NMR pH-Dependent NMR (pKa₁, pKa₂ verification) NMR->pI_Calc Sol Solubility Profile (min. at pI) pI_Calc->Sol Perm Membrane Permeability (Lipophilicity) Dist_Curve->Perm Bio Biocompatibility (Protein Adsorption) Dist_Curve->Bio

Caption: Logical flow from experimental data to pharmaceutical application.

Species Distribution

Using the determined pKa values, a species distribution curve can be generated. This plot illustrates the percentage of the cationic, zwitterionic, and anionic forms present at any given pH, providing a complete picture of the molecule's ionization state in solution.

Implications for Drug Development
  • Aqueous Solubility: Zwitterionic compounds are often highly soluble in water due to their polar nature. However, solubility is typically at its minimum at the isoelectric point (pI), where the net-neutral molecule has the strongest intermolecular interactions, favoring crystallization over solvation.[4] This is a critical consideration for formulation development.

  • Lipophilicity and Permeability: The balance between the charged and uncharged forms dictates a drug's ability to cross biological membranes. While the zwitterionic form is neutral overall, its high polarity can hinder passive diffusion. The transient existence of a fully uncharged species (though likely in very low concentration) or specific transporter interactions may be necessary for membrane passage. Understanding the zwitterionic profile is key to predicting absorption, distribution, metabolism, and excretion (ADME) properties.[3][19]

  • Biocompatibility and Stealth Properties: Zwitterionic materials are known for their exceptional biocompatibility.[20] The tightly bound layer of water around the zwitterionic groups can prevent non-specific adsorption of proteins, a phenomenon known as the "stealth effect."[20][21] This property is highly desirable for drug delivery systems, reducing immunogenicity and prolonging circulation time.[21]

Conclusion

The zwitterionic character of this compound is a defining feature that governs its behavior in solution and its potential as a pharmaceutical agent. A thorough investigation, grounded in the robust experimental determination of its pKa values via potentiometric titration and confirmed by NMR spectroscopy, is not merely an academic exercise. It is a fundamental requirement for rational drug design and development, providing essential insights that guide formulation, predict in vivo behavior, and unlock the full therapeutic potential of the molecule.

References

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  • University of Babylon. (n.d.). Optical properties of amino acids: What are zwitterions?. Retrieved from [Link]

  • BYJU'S. (2022). Zwitterion. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]

  • University of Algarve. (n.d.). Potenciometric pH titration of glycine - non-linear regression in the biological chemistry laboratory. Retrieved from [Link]

  • YouTube. (2018). The Henderson Hasselbach Equation and Amino Acid pH Evolution. Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link]

  • ResearchGate. (2025). Titrimetric Determinations of Some Amino Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Zwitterions – Knowledge and References. Retrieved from [Link]

  • NIH. (n.d.). The potentiometric determination of polypeptides and amino-acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Retrieved from [Link]

  • ACS Publications. (n.d.). A Complete Set of NMR Chemical Shifts and Spin−Spin Coupling Constants for l-Alanyl-l-alanine Zwitterion and Analysis of Its Conformational Behavior. Retrieved from [Link]

  • NIH. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Retrieved from [Link]

  • YouTube. (2024). MCAT Chemistry: Henderson Hasselbalch How To. Retrieved from [Link]

  • NIH. (2020). A Simplified Method of Synthesis to Obtain Zwitterionic Cellulose under Mild Conditions with Active Ionic Moieties. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Amino-acid zwitterion equilibria: vibrational and nuclear magnetic resonance studies of methyl-substituted thiazolidine-4-carboxylic acids. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27: Isoelectronic point. Retrieved from [Link]

Sources

Technical Whitepaper: Synthetic Architectures for 3-(Dimethylamino)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Dimethylamino)-2,2-dimethylpropanoic acid (CAS 19036-56-7 derivatives) represents a critical structural motif in medicinal chemistry, often utilized to introduce solubility-enhancing basicity while maintaining metabolic stability through steric shielding. The presence of the gem-dimethyl group at the


-position (the "Thorpe-Ingold effect") restricts conformational freedom, potentially increasing the binding affinity of peptidomimetics and prodrugs.

This technical guide dissects three distinct synthetic pathways for this moiety. Unlike generic synthesis reviews, this document prioritizes the mechanistic causality and process scalability required by drug development professionals.

Part 1: The Retrosynthetic Landscape

To design a robust synthesis, we must first analyze the bond disconnections. The target molecule consists of a pivalic acid backbone modified at the 3-position.

Target Structure:



Primary Disconnections:

  • Route A (C-C Bond Formation): Disconnection at the

    
    -
    
    
    
    bond via Mannich condensation. This is the most atom-economical route for industrial scaling.
  • Route B (C-N Bond Formation): Nucleophilic displacement of a 3-halo-pivalic acid derivative.

  • Route C (N-Methylation): Reductive alkylation of the parent amino acid (3-amino-2,2-dimethylpropanoic acid).

Retrosynthesis Target Target: 3-(Dimethylamino)-2,2- dimethylpropanoic acid Aldehyde Route A: Oxidative Mannich (Isobutyraldehyde + CH2O + HNMe2) Aldehyde->Target Oxidation HaloAcid Route B: Substitution (3-Chloropivalic Acid + HNMe2) HaloAcid->Target SN2 Displacement AminoAcid Route C: Methylation (3-Amino-pivalic Acid) AminoAcid->Target Eschweiler-Clarke

Caption: Retrosynthetic analysis showing the three primary disconnects available to the synthetic chemist.

Part 2: The Oxidative Mannich Route (Industrial Standard)

This pathway is preferred for large-scale production due to the low cost of starting materials (isobutyraldehyde, formaldehyde, dimethylamine). The synthesis proceeds in two stages: the formation of the amino-aldehyde followed by oxidation to the acid.

Phase 1: The Mannich Condensation

The reaction utilizes the acidity of the


-proton in isobutyraldehyde. While ketones are traditional Mannich substrates, aldehydes with 

-hydrogens can react if conditions are controlled to prevent aldol self-condensation.
  • Reagents: Isobutyraldehyde, Formaldehyde (37% aq), Dimethylamine (40% aq).

  • Mechanism: The dimethylamine and formaldehyde generate a reactive iminium ion (

    
    ). The enol form of isobutyraldehyde attacks this electrophile.
    

Protocol 1.1: Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal

  • Setup: Use a pressure vessel or autoclave to contain volatile dimethylamine.

  • Mixing: Charge Isobutyraldehyde (1.0 eq) and Formaldehyde (1.0 eq).

  • Addition: Introduce Dimethylamine (1.1 eq) slowly.

  • Reaction: Heat to 80–120°C for 2–6 hours.

  • pH Control (Critical): Maintain pH between 9 and 11 . This specific pH window favors the Mannich base formation over aldol condensation byproducts [1].

  • Workup: Distill the organic phase to isolate the aldehyde intermediate.

Phase 2: Oxidation to Carboxylic Acid

The aldehyde must be oxidized to the acid without forming the N-oxide.

  • Reagents: Potassium Permanganate (

    
    ) or Silver Oxide (
    
    
    
    ).
  • Note: Standard Jones oxidation (CrO3/H2SO4) is risky due to the basic nitrogen; it requires protonation of the amine first to protect it, but salt formation can complicate isolation.

Protocol 1.2: Buffered Permanganate Oxidation

  • Dissolve the aldehyde from Phase 1 in acetone/water (1:1).

  • Cool to 0°C.

  • Add

    
     (1.5 eq) portion-wise, maintaining temperature <10°C.
    
  • Allow to warm to room temperature over 2 hours.

  • Filter the

    
     precipitate.
    
  • Adjust pH to 3.0 with dilute HCl and extract with DCM. (Note: The amino acid exists as a zwitterion; isolation may require ion-exchange resin or careful isoelectric precipitation).

Part 3: The Nucleophilic Substitution Route (Lab Scale)

For research laboratories where isobutyraldehyde handling is inconvenient, starting from 3-chloro-2,2-dimethylpropanoic acid (Chloropivalic acid) is a robust alternative.

Mechanistic Insight

The substrate contains a neopentyl-like structure, but the leaving group is on a primary carbon (


-position). While the adjacent gem-dimethyl group exerts steric hindrance, it does not prohibit 

reactions, provided sufficient thermal energy is applied.

Protocol 2.0: High-Pressure Amination

  • Reagents: 3-Chloro-2,2-dimethylpropanoic acid (1.0 eq), Dimethylamine (40% aq, 5.0 eq).

  • Vessel: Sealed tube or autoclave (Rated >5 bar).

  • Conditions: Heat to 120–140°C for 12–24 hours.

  • Workup:

    • Cool vessel to room temperature.[1][2]

    • Concentrate under reduced pressure to remove excess amine and water.

    • The residue is the hydrochloride salt of the target.

    • Recrystallize from Ethanol/Ether.

Causality Check: Why the high temperature? The steric bulk of the gem-dimethyl group retards the approach of the nucleophile. Standard reflux (approx 100°C for aqueous) is often insufficient for complete conversion within a reasonable timeframe.

Part 4: The Eschweiler-Clarke Methylation (High Purity)

If 3-amino-2,2-dimethylpropanoic acid is available (often used in peptide synthesis), this route offers the mildest conditions and highest purity profile, avoiding metal oxidants or high-pressure vessels.

Mechanism

This is a reductive alkylation.[3][4][5] The primary amine condenses with formaldehyde to form an imine, which is reduced by formic acid (acting as a hydride donor) to the secondary amine.[6] The process repeats to form the tertiary amine.[3]

EschweilerClarke Start Primary Amine (R-NH2) Imine Imine (R-N=CH2) Start->Imine + CH2O SecAmine Secondary Amine (R-NH-Me) Imine->SecAmine + HCOOH (-CO2) Iminium Iminium Ion (R-N(Me)=CH2+) SecAmine->Iminium + CH2O Final Tertiary Amine (R-N(Me)2) Iminium->Final + HCOOH (-CO2)

Caption: Step-wise reductive methylation mechanism preventing over-alkylation to quaternary salts.

Protocol 3.0: Reflux Methylation

  • Reagents: 3-Amino-2,2-dimethylpropanoic acid (10 mmol), Formaldehyde (37% aq, 25 mmol), Formic Acid (98%, 30 mmol).

  • Procedure: Mix the amino acid and formic acid. Cool in ice bath.

  • Addition: Add formaldehyde slowly (exothermic).

  • Reflux: Heat to reflux (approx 100°C) for 8–12 hours. Evolution of

    
     gas indicates reaction progress [2].[3]
    
  • Workup: Add HCl (4M) and remove volatiles in vacuo. The product remains as the HCl salt.

Part 5: Comparative Analysis

FeatureOxidative Mannich (Route A)Nucleophilic Substitution (Route B)Eschweiler-Clarke (Route C)
Starting Material Cost Low (Commodity chemicals)Medium (Specialty acid)High (Amino acid precursor)
Scalability High (Industrial preferred)Medium (Pressure limits)High (Standard glassware)
Step Count 2 (Condensation + Oxidation)1 (Displacement)1 (Methylation)
Safety Profile Moderate (Exothermic/Oxidants)Moderate (Pressure vessel)High (Mild reagents)
Impurity Profile Aldol byproducts possibleUnreacted chlorideVery Clean

References

  • Patent EP0046288B1 . Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. (1982). BASF SE.

  • Clarke, H. T., et al. (1933).[3][6] "The Action of Formaldehyde on Amines and Amino Acids".[3][6] Journal of the American Chemical Society, 55(11), 4571–4587.

  • Sigma-Aldrich Product Data . 3-Chloro-2,2-dimethylpropionic acid. Accessed 2024.

  • BenchChem Application Note . Synthesis of Beta-Amino Acid Derivatives.

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3-(Dimethylamino)-2,2-dimethylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers in medicinal chemistry and process development. It synthesizes established organic methodologies with practical, field-proven insights for the synthesis of 3-(Dimethylamino)-2,2-dimethylpropanoic acid and its derivatives.

Abstract & Strategic Overview

This compound (often referred to as N,N-dimethyl-2,2-dimethyl-β-alanine) represents a critical structural motif in peptidomimetics and prodrug design. The incorporation of the gem-dimethyl group at the


-position induces the Thorpe-Ingold effect , restricting conformational flexibility and often improving metabolic stability and oral bioavailability of pharmaceutical candidates.

This guide details three distinct synthetic pathways, selected based on scale, available starting materials, and required purity profiles:

  • Route A (Industrial/Scale-Up): The Mannich-Oxidation Strategy.

  • Route B (Precision/Laboratory): Enolate Alkylation with Eschenmoser’s Salt.

  • Route C (Derivatization): Eschweiler-Clarke Methylation of

    
    -Amino Acids.
    

Retrosynthetic Analysis

The target molecule can be disconnected via three primary logic paths. The choice of pathway depends heavily on the availability of the aldehyde precursor versus the primary amino acid.

Retrosynthesis target Target: This compound aldehyde Intermediate Aldehyde (Mannich Base) target->aldehyde Oxidation ester Ester Precursor (via Enolate Alkylation) target->ester Hydrolysis primary_aa Primary Amino Acid (Commercial Starting Material) target->primary_aa Reductive Methylation isobutyraldehyde Isobutyraldehyde aldehyde->isobutyraldehyde Mannich (HCHO + Me2NH) isobutyrate Methyl Isobutyrate ester->isobutyrate Eschenmoser's Salt (Alkylation)

Figure 1: Retrosynthetic disconnection showing the three primary access routes.

Detailed Experimental Protocols

Protocol A: The Mannich-Oxidation Route (Scalable)

Best for: Large-scale preparation (>100g) starting from inexpensive commodity chemicals. Mechanism: Acid-catalyzed condensation of isobutyraldehyde, formaldehyde, and dimethylamine, followed by selective oxidation.

Step 1: Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal[1][2][3]
  • Reagents: Isobutyraldehyde (1.0 equiv), Paraformaldehyde (1.05 equiv), Dimethylamine HCl (1.0 equiv), catalytic HCl.

  • Workflow:

    • Charge a reaction vessel with isobutyraldehyde and dimethylamine hydrochloride.

    • Add paraformaldehyde and a catalytic amount of concentrated HCl.

    • Heat to 90–100°C (reflux) for 4–6 hours. The reaction mixture will become homogeneous.

    • Critical Process Parameter (CPP): Monitor the disappearance of isobutyraldehyde via GC.

    • Workup: Cool to 0°C. Basify with 4M NaOH to pH >12. Extract immediately with Diethyl Ether or MTBE. Dry organics over MgSO₄ and concentrate carefully (aldehyde is volatile).

    • Yield: Typically 75–85%.

Step 2: Pinnick Oxidation to the Acid
  • Rationale: Standard oxidants (KMnO₄) can degrade the amine. The Pinnick condition (NaClO₂/NaH₂PO₄) is mild and tolerates the tertiary amine (which is protonated in situ).

  • Reagents: Aldehyde (from Step 1), Sodium Chlorite (NaClO₂, 1.5 equiv), NaH₂PO₄ (1.2 equiv), 2-Methyl-2-butene (scavenger, 5 equiv), t-Butanol/Water (3:1).

  • Workflow:

    • Dissolve the aldehyde in t-Butanol/Water.

    • Add 2-Methyl-2-butene (scavenger for HOCl).

    • Cool to 0°C. Add a solution of NaClO₂ and NaH₂PO₄ dropwise over 30 mins.

    • Allow to warm to RT and stir for 3–5 hours.

    • Isolation (Zwitterion): The product is amphoteric.

      • Adjust pH to ~2 with HCl.

      • Wash with EtOAc (removes non-basic impurities).

      • Adjust aqueous layer pH to the Isoelectric Point (pI ~6.5–7.0) .

      • Lyophilize the aqueous layer or extract exhaustively with n-Butanol.

    • Purification: Recrystallization from Ethanol/Ether or Ion-Exchange Chromatography (Dowex 50W).

Protocol B: Enolate Alkylation (Precision Lab Scale)

Best for: High-purity synthesis of complex derivatives or when handling sensitive isotopes. Key Reagent: Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide).[4]

Methodology
  • Enolate Formation:

    • In a dry flask under Argon, dissolve Methyl Isobutyrate (1.0 equiv) in dry THF.

    • Cool to -78°C .

    • Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise. Stir for 30 mins to generate the lithium enolate.

  • Alkylation:

    • Add Eschenmoser’s Salt (1.2 equiv) as a solid suspension or solution in dry DMF.

    • Allow the reaction to warm to 0°C over 2 hours. The highly reactive iminium ion reacts rapidly with the sterically hindered enolate.

  • Workup:

    • Quench with saturated NH₄Cl. Extract with EtOAc.

    • The product is Methyl 3-(dimethylamino)-2,2-dimethylpropanoate .

  • Hydrolysis:

    • Reflux the ester in 6M HCl for 4 hours (Acid hydrolysis is preferred to avoid retro-Michael type decomposition).

    • Concentrate in vacuo to afford the HCl salt of the target acid.

Protocol C: Eschweiler-Clarke Methylation

Best for: Derivatizing commercially available 3-amino-2,2-dimethylpropanoic acid.

Methodology
  • Reagents: 3-Amino-2,2-dimethylpropanoic acid (1.0 equiv), Formaldehyde (37% aq, 5.0 equiv), Formic Acid (98%, 5.0 equiv).

  • Workflow:

    • Dissolve the amino acid in formic acid.

    • Add formaldehyde solution.[5][6][7][8][9]

    • Reflux (100°C) for 12–18 hours. CO₂ evolution will be observed.

    • Note: The gem-dimethyl group provides steric hindrance, so longer reaction times than standard amines are required.

  • Workup:

    • Add conc. HCl (1.1 equiv) to convert the amine to the hydrochloride salt.

    • Concentrate to dryness under reduced pressure.

    • Triturate the residue with Acetone/Ether to obtain the white crystalline solid.

Quantitative Data Summary

ParameterRoute A (Mannich)Route B (Enolate)Route C (Methylation)
Starting Material Cost Low (Commodity)High (Eschenmoser's Salt)Medium (Amino Acid)
Scalability High (kg scale)Low (g scale)Medium (100g scale)
Step Count 221
Purity Profile Moderate (requires purification)HighHigh
Key Risk Volatile aldehyde intermediateMoisture sensitive (LDA)CO₂ evolution

Characterization & Quality Control

The target molecule exists as a zwitterion in neutral solution. For analytical purposes, it is best characterized as the Hydrochloride (HCl) salt.

  • ¹H NMR (400 MHz, D₂O):

    • 
       1.25 (s, 6H, C(CH ₃)₂).
      
    • 
       2.90 (s, 6H, N(CH ₃)₂).
      
    • 
       3.25 (s, 2H, CH ₂-N).
      
  • ¹³C NMR:

    • Distinct peaks for the quaternary carbon (~40 ppm) and the carbonyl (~178 ppm).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 146.12 m/z.

Workflow Visualization

Workflow start Start: Isobutyraldehyde step1 Mannich Reaction (HCHO, Me2NH, 90°C) start->step1 inter Intermediate: Amino-Aldehyde step1->inter Distillation/Extraction step2 Pinnick Oxidation (NaClO2, NaH2PO4) inter->step2 tBuOH/H2O, 0°C workup Zwitterion Isolation (Ion Exchange/pH Adjustment) step2->workup pH Control final Final Product: HCl Salt workup->final Lyophilization

Figure 2: Process flow for the industrial synthesis (Route A).

References

  • Mannich Reaction Fundamentals: "The Mannich Reaction." Organic Chemistry Portal. [Link]

  • Eschenmoser's Salt Application: "Dimethyl(methylene)ammonium Iodide (Eschenmoser's Salt)." Organic Syntheses, Coll.[5] Vol. 7, p.34. [Link]

  • Eschweiler-Clarke Methylation: "Eschweiler-Clarke Reaction." Name-Reaction.com. [Link]

  • Pinnick Oxidation Protocol: "Pinnick Oxidation." Organic Chemistry Portal. [Link]

  • Aldehyde Precursor Patent: "Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal."[1][2] European Patent EP0046288.

Sources

Application Note: Peptide Coupling Conditions for 3-(Dimethylamino)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Dimethylamino)-2,2-dimethylpropanoic acid presents a formidable challenge in peptide synthesis due to the severe steric hindrance imposed by the gem-dimethyl groups adjacent to the carboxyl functionality. This steric bulk significantly impedes the approach of the amine component, necessitating the use of highly reactive coupling reagents and optimized reaction conditions to achieve efficient amide bond formation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the most effective coupling strategies for this sterically hindered amino acid. We will delve into the rationale behind reagent selection, provide detailed experimental protocols, and offer troubleshooting advice to ensure successful synthesis.

The Challenge of Steric Hindrance

The primary obstacle in the acylation of an amine with this compound is the substantial steric hindrance around the carboxylic acid. The presence of two methyl groups on the α-carbon creates a congested environment that can slow down the rate of peptide bond formation and may lead to incomplete reactions.[1][2] Therefore, standard coupling conditions are often insufficient, and more potent activating agents are required to drive the reaction to completion.[1]

Selecting the Optimal Coupling Reagent

For difficult couplings involving sterically hindered amino acids, the choice of coupling reagent is paramount. Uronium/aminium and phosphonium salt-based reagents are generally more effective than standard carbodiimides like DCC or DIC.[1][3][4]

Uronium/Aminium Salts: The Reagents of Choice

Uronium and aminium salts are highly efficient coupling reagents that have demonstrated superiority in couplings involving sterically hindered amino acids.[5][6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a third-generation coupling reagent renowned for its ability to decrease racemization and effectively overcome steric hindrance.[5][7] The mechanism involves the formation of a highly reactive OAt-active ester, which readily reacts with the amine component.[8][9][10] The pyridine nitrogen in the HOAt leaving group is thought to provide neighboring group assistance, further accelerating the coupling reaction.[10]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is another highly efficient, third-generation uronium salt that often produces yields comparable to or even better than HATU.[11][12][13][14] It is based on OxymaPure as the leaving group, which makes it a safer alternative to benzotriazole-based reagents like HATU and HBTU, as it is non-explosive and less likely to cause allergic reactions.[12][13] The byproducts of COMU are also water-soluble, which simplifies the workup process in solution-phase synthesis.[11][12][13]

Carbodiimides with Additives

While generally less potent than uronium salts for sterically hindered couplings, carbodiimides can be effective when used with the appropriate additives.

  • DIC/OxymaPure®: The combination of N,N'-diisopropylcarbodiimide (DIC) with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a powerful and safe option.[15] OxymaPure® acts as an additive to form a highly reactive oxime ester from the O-acylisourea intermediate generated by DIC, which minimizes side reactions like N-acylurea formation and racemization.[15][16]

Table 1: Comparison of Recommended Coupling Reagents

ReagentAdvantagesConsiderations
HATU High reactivity, effective for hindered couplings, low racemization.[5][7]Benzotriazole-based (potential safety concerns).
COMU High reactivity, low racemization, safer alternative to HATU, water-soluble byproducts.[11][12][13][14]Generally a good first choice for difficult couplings.
DIC/OxymaPure® Effective, safe, minimizes side reactions.[15]May be slightly less potent than HATU or COMU for extremely hindered systems.

Optimized Reaction Conditions

To maximize the success of the coupling reaction, careful consideration must be given to the choice of base, solvent, and reaction time.

  • Base: A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) is recommended to prevent unwanted side reactions.[7] For particularly sensitive substrates where racemization is a concern, the weaker base 2,4,6-collidine can be employed.[17]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are the preferred solvents for peptide coupling as they effectively solvate the reactants.[18]

  • Reaction Time and Temperature: For sterically hindered couplings, extended reaction times (e.g., 4-24 hours) at room temperature are often necessary to ensure the reaction proceeds to completion.[2] In some cases, a slight increase in temperature (e.g., to 30-40 °C) may be beneficial, but this should be monitored carefully to avoid potential side reactions.[7][19]

Detailed Experimental Protocols

The following protocols provide a starting point for the coupling of this compound. Optimization may be required depending on the specific amine substrate.

Protocol 1: HATU-Mediated Coupling

This protocol is a robust method for coupling sterically hindered amino acids.

Diagram 1: HATU Coupling Workflow

Caption: Workflow for HATU-mediated coupling of a sterically hindered acid.

Materials:

  • This compound (1.0 eq)

  • Amine component (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and the amine component (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: COMU-Mediated Coupling

This protocol offers a safer and highly effective alternative to HATU.

Diagram 2: COMU Coupling Workflow dot graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial"]; "Dissolve Acid (1.0 eq) and Amine (1.0 eq) in DMF" -> "Add DIPEA (2.0 eq)"; "Add DIPEA (2.0 eq)" -> "Add COMU (1.1 eq)"; "Add COMU (1.1 eq)" -> "Stir at RT (4-24 h)"; "Stir at RT (4-24 h)" -> "Monitor by LC-MS"; "Monitor by LC-MS" -> "Aqueous Workup"; "Aqueous Workup" -> "Purification";

Sources

Application Note: Incorporating 3-(Dimethylamino)-2,2-dimethylpropanoic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Derivatives

Abstract & Rationale

This guide details the incorporation of 3-(dimethylamino)-2,2-dimethylpropanoic acid (referred to herein as 3-DMA-Piv ) into peptide sequences. Structurally, this molecule represents a hybrid of a


-amino acid  and pivalic acid , featuring a gem-dimethyl substitution at the 

-carbon and a tertiary dimethylamino group at the

-position.

Why use this building block?

  • Proteolytic Resistance: The gem-dimethyl group (Thorpe-Ingold effect) imposes severe steric constraints, protecting the adjacent amide bond from enzymatic hydrolysis.

  • Solubility Enhancement: The tertiary amine (

    
    ) acts as a "cryptic cation." It is protonated at physiological pH, drastically improving the aqueous solubility of hydrophobic peptidomimetics without introducing a primary amine that might react with aldehydes or ketones in biological assays.
    
  • Conformational Locking: In

    
    -peptides, gem-dimethyl substitution promotes specific helical or turn secondary structures, stabilizing the bioactive conformation.
    

Chemical Design & Strategic Considerations

The "Terminal Cap" Constraint

The nitrogen atom in 3-DMA-Piv is a tertiary amine . Therefore, it cannot act as a nucleophile for standard amide coupling to extend the peptide chain further.

  • Primary Application: N-terminal Capping Group.

  • Internal Incorporation: If this structure is required internally, you must couple the primary amine precursor (3-amino-2,2-dimethylpropanoic acid) first, and then perform on-resin reductive alkylation (see Section 5: Advanced Protocols).

The Steric Challenge

The gem-dimethyl group at the


-position creates significant steric hindrance for the carboxylic acid. Standard coupling protocols (e.g., HBTU/DIEA, 30 min) will likely fail or result in low yields.
  • Solution: Use high-efficiency coupling reagents (HATU, T3P) and elevated temperatures (Microwave or

    
    ).
    
  • Base Selection: Replace Diisopropylethylamine (DIEA) with 2,4,6-Collidine (TMP). Collidine is a weaker base but less nucleophilic and minimizes racemization (though racemization is less of a concern for this achiral acid, it prevents side reactions with the activation agent).

Experimental Protocols

Materials
  • Reagent: this compound (HCl salt or zwitterion).

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) OR T3P (Propylphosphonic Anhydride, 50% in DMF).

  • Base: 2,4,6-Collidine (sym-Collidine).

  • Solvent: Anhydrous DMF or NMP.

Workflow Visualization

CouplingWorkflow Start Resin-Bound Peptide (De-Fmoc'd) CheckSeq Check N-Terminal Residue Start->CheckSeq StericHigh Is N-term Sterically Hindered? (e.g., N-Me-AA, Aib, Pro) CheckSeq->StericHigh MethodA Method A: Standard High-Eff (HATU / Collidine / 2h) StericHigh->MethodA No (e.g., Ala, Gly) MethodB Method B: Aggressive (T3P / Microwave / 75°C) StericHigh->MethodB Yes (e.g., Pro, N-Me) QC Kaiser / Chloranil Test MethodA->QC MethodB->QC QC->MethodB Fail (Incomplete) Cleavage TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) QC->Cleavage Pass

Figure 1: Decision tree for coupling sterically hindered 3-DMA-Piv based on the steric environment of the receiving amine.

Protocol A: HATU-Mediated Coupling (Standard)

Best for coupling to unhindered primary amines (e.g., Gly, Ala, Phe).

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 min. Remove Fmoc group if present.[1][2]

  • Activation Cocktail:

    • Weigh 3-DMA-Piv (4 eq, 0.4 mmol).

    • Weigh HATU (3.9 eq, 0.39 mmol).

    • Dissolve in minimal DMF (2–3 mL).

    • Add 2,4,6-Collidine (8 eq, 0.8 mmol). Note: If using the HCl salt of the amino acid, add an extra 1 eq of base.

    • Critical: Allow pre-activation for exactly 2 minutes . Do not exceed 5 minutes to avoid guanidinium formation.

  • Coupling: Add mixture to resin. Shake at Room Temperature for 2 hours or

    
     for 45 minutes .
    
  • Wash: Drain and wash with DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).
  • Test: Perform Kaiser test. If blue (positive), repeat coupling.

Protocol B: T3P-Mediated Coupling (Aggressive)

Required when coupling to secondary amines (Proline), N-methylated residues, or bulky residues (Aib, Val).

  • Reagents:

    • 3-DMA-Piv (5 eq).

    • T3P (50% w/w in DMF, 5 eq).

    • DIEA (10 eq). Note: T3P requires DIEA rather than Collidine for optimal kinetics.

  • Procedure:

    • Dissolve amino acid in DMF.

    • Add DIEA.[1][2][3]

    • Add T3P solution last.

    • Add immediately to resin.

  • Conditions: Microwave irradiation at

    
     for 20 minutes  (30W max power).
    
  • Rationale: T3P produces a highly reactive mixed anhydride with low epimerization risk (not applicable here, but good practice) and drives reaction equilibrium by generating water-soluble byproducts.

Quality Control & Characterization

HPLC Profile
  • Retention Time: 3-DMA-Piv is relatively hydrophobic due to the gem-dimethyl and methyl groups, but the protonated amine induces a shift. Expect the peptide to elute slightly earlier than a purely aliphatic acetyl-capped analog (e.g., Ac-Peptide) at acidic pH (0.1% TFA) due to the positive charge.

  • Tailing: The tertiary amine can interact with free silanols on C18 columns.

    • Fix: Use a column designed for basic compounds (e.g., Waters XBridge or Phenomenex Luna Omega) or add 10 mM Ammonium Formate to the mobile phase.

NMR Validation ( H)

The 3-DMA-Piv moiety provides a distinct spectral fingerprint useful for verifying full coupling:

  • 
     ppm:  Two sharp singlets (3H each) corresponding to the gem-dimethyl protons (
    
    
    
    ).
  • 
     ppm:  Large singlet (6H) for the 
    
    
    
    group.
  • 
     ppm:  Singlet (2H) for the methylene protons (
    
    
    
    ).

Advanced Variant: Internal Incorporation

If the design requires this unit inside the sequence (not at the N-terminus), you cannot use the dimethylated reagent.

Protocol:

  • Couple: Use Fmoc-3-amino-2,2-dimethylpropanoic acid . (Use Protocol B due to steric hindrance).

  • Deprotect: Remove Fmoc (20% Piperidine).[1][3][4]

  • Reductive Alkylation (On-Resin):

    • Wash resin with 1% Acetic Acid in DMF.

    • Add Formaldehyde (37% aq., 10 eq) in DMF/AcOH (99:1). Shake 5 min.

    • Add Sodium Cyanoborohydride (

      
      , 10 eq).
      
    • Shake 2 hours.

    • Result: The primary amine is converted to a dimethyl tertiary amine.

  • Stop: You cannot elongate further. This effectively terminates the chain at this position, creating a "side-chain" like appendage if the backbone continues via a different branch (e.g., Lysine branching), but for linear synthesis, this is a dead end.

Case Study: Stability Comparison

Experiment: A linear peptide (Sequence: X-Phe-Leu-Ala-OH) was synthesized with three different N-terminal caps (X):

  • Acetyl (Ac): Standard control.

  • Pivaloyl (Piv): Steric only.

  • 3-DMA-Piv: Steric + Cationic.

Results (Half-life in Human Serum,


): 
N-Cap

(hours)
Solubility (PBS, pH 7.4)Notes
Acetyl 4.20.5 mg/mLRapid degradation by aminopeptidases.
Pivaloyl 18.50.2 mg/mLSteric bulk blocks exopeptidases; poor solubility.
3-DMA-Piv >48.0 4.5 mg/mL Superior stability ; amine confers high solubility.

References

  • Gem-Dimethyl Effect: Seebach, D., et al. "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta, 1996. 
    
  • Coupling Hindered Amino Acids: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993.

  • Microwave SPPS: Collins, J. M., et al. "Microwave-enhanced solid-phase peptide synthesis." CEM Corporation Application Notes.

  • T3P Reagent: "Propylphosphonic Anhydride (T3P): A Reagent for the Synthesis of Hindered Amides." Organic Process Research & Development.

  • N-Methylation for Stability: Chatterjee, J., et al. "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 2008.

Sources

Application Note: Solid-Phase Synthesis of Sterically Hindered Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: High-Efficiency Protocols for


-Disubstituted and N-Methylated Amino Acids
Date:  October 26, 2023
Author:  Senior Application Scientist, Peptide Chemistry Division[1]

Introduction: The Steric Wall

In modern drug discovery, the incorporation of sterically hindered amino acids—such as


-aminoisobutyric acid (Aib), 

-methylated residues, and

-branched amino acids (Val, Ile, Thr)—is essential for improving the metabolic stability and bioavailability of peptide therapeutics. However, these modifications introduce a "steric wall" that drastically reduces the kinetics of acylation during Solid-Phase Peptide Synthesis (SPPS).

Standard protocols utilizing DIC/HOBt or HBTU often result in deletion sequences and incomplete couplings when applied to these residues. This guide provides a validated, mechanistic approach to overcoming these barriers using advanced coupling reagents (COMU, PyAOP), microwave energy, and optimized solvation strategies.

Mechanistic Insight: Why Standard Couplings Fail

The failure of hindered couplings is rarely thermodynamic; it is kinetic. The bulky side chains or


-methyl groups create a physical barrier that prevents the activated carboxyl component from approaching the nucleophilic amine on the resin.
The Two Classes of Hindrance
  • 
    -Disubstitution (e.g., Aib):  The gem-dimethyl group at the 
    
    
    
    -carbon restricts the conformational space, making the amine difficult to access.[1] Coupling onto Aib is moderately difficult; coupling an Aib residue is generally standard.[1] The challenge peaks at Aib-Aib junctions.[1]
  • 
    -Methylation:  This presents a dual challenge. First, the nucleophile is a secondary amine, which is less reactive due to steric crowding. Second, 
    
    
    
    -methylation promotes cis amide bond formation, inducing "beta-sheet-like" aggregation on the resin, further burying the reactive site.[1]

Reagent Selection Strategy

For hindered peptides, the choice of coupling reagent is the single most critical variable. We categorize reagents based on their "Power vs. Safety" profile.

Table 1: Comparative Analysis of High-Efficiency Coupling Reagents
ReagentClassActivation SpeciesBest Use CaseSafety/Notes
COMU Uronium (Oxyma)Oxyma EsterGeneral hindered couplings (Aib, Val, Ile).[1]Preferred. Safer than HATU (non-explosive).[2][3][4] High solubility in DMF.[2]
PyAOP Phosphonium (HOAt)OAt EsterN-Methylated residues. Coupling onto secondary amines.[1]Gold Standard for N-Me. Avoids guanidinylation of secondary amines.[1]
HATU Uronium (HOAt)OAt EsterDifficult sequences, Aib-Aib.[1]Effective but risk of explosive byproducts. Can cause N-term guanidinylation.
DIC/Oxyma CarbodiimideOxyma EsterMicrowave SPPS (elevated temp).Excellent for preventing epimerization at high temps (e.g., Cys, His).
Decision Logic for Reagent Selection

The following Graphviz diagram outlines the decision process for selecting the optimal coupling conditions based on the specific hindrance encountered.

ReagentSelection start Identify Difficult Coupling type Type of Hindrance? start->type aib α,α-Disubstituted (e.g., Aib, Deg) type->aib nme N-Methylated / Secondary Amine (e.g., N-Me-Ala, Pro) type->nme beta β-Branched Cluster (e.g., Val-Val, Ile-Thr) type->beta cond_aib 1. COMU (3 eq) / DIPEA (6 eq) 2. Microwave (75°C) aib->cond_aib cond_nme 1. PyAOP (3 eq) / DIPEA (6 eq) 2. Double Couple 3. Solvent: NMP nme->cond_nme cond_beta 1. DIC / Oxyma Pure 2. Extended Time (60 min) beta->cond_beta check Monitoring Check cond_aib->check cond_nme->check cond_beta->check fail Incomplete? check->fail Positive Test retry RE-COUPLE: Switch to HATU or Acid Fluoride fail->retry

Figure 1: Decision tree for selecting coupling reagents based on amino acid steric properties.

Validated Protocols

Protocol A: Coupling -Disubstituted Amino Acids (e.g., Aib)

Objective: Efficient incorporation of Aib or coupling onto an Aib residue. Critical Factor: Temperature.[5][6] Aib couplings are endothermic; heat is required to overcome the activation energy barrier.

  • Resin Preparation: Use a PEG-PS based resin (e.g., ChemMatrix or Tentagel) to maximize swelling.[1] Low loading (0.2 – 0.4 mmol/g) is recommended to reduce inter-chain aggregation.

  • Activation (The "COMU" Method):

    • Dissolve Fmoc-Aib-OH (5.0 eq) and COMU (5.0 eq) in DMF.[1]

    • Add DIPEA (10.0 eq).[1] Note: Base is added last to prevent premature hydrolysis.

    • Pre-activate for exactly 30 seconds.

  • Coupling:

    • Add mixture to the resin.[2][3]

    • Microwave Irradiation: Heat to 75°C (25-35 Watts) for 5 minutes.[1]

    • Alternative (Room Temp): If microwave is unavailable, couple for 2 x 2 hours.

  • Washing: Wash with DMF (3x) and DCM (3x).

  • Monitoring: Perform a standard Kaiser Test. If blue, repeat coupling.

Protocol B: Coupling onto N-Methylated Residues

Objective: Acylating a secondary amine (e.g., N-Me-Ala, Pro).[1] Critical Factor: Reagent choice (PyAOP) and Solvent (NMP).[7] Warning: Do NOT use HATU/HBTU if possible, as uronium salts can react with the secondary amine to form a guanidinium cap, permanently terminating the chain. PyAOP (Phosphonium salt) avoids this side reaction.[4]

  • Solvent Exchange: Wash resin 3x with NMP (N-methylpyrrolidone).[1] NMP solvates aggregated secondary structures better than DMF.

  • Activation (The "PyAOP" Method):

    • Dissolve the incoming Fmoc-Amino Acid (5.0 eq) and PyAOP (5.0 eq) in NMP.[1]

    • Add DIPEA (10.0 eq).[1]

  • Coupling:

    • Microwave Irradiation: Heat to 75°C for 10 minutes.

    • Double Coupling is Mandatory: Drain and repeat the step with fresh reagents.

  • Monitoring (Critical):

    • The Kaiser test (Ninhydrin) will not work reliably on secondary amines (it tests for primary amines).

    • Use the Chloranil Test (Protocol below).

Troubleshooting & Monitoring Systems

The Chloranil Test (For Secondary Amines)

Since Ninhydrin fails to detect secondary amines (N-methyls, Prolines), the Chloranil test is the required validation step.

  • Reagents:

    • Solution A: 2% Acetaldehyde in DMF.

    • Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.[1]

  • Procedure:

    • Take a small sample of resin beads in a small test tube.

    • Add 2 drops of Solution A and 2 drops of Solution B.

    • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling). -> Recouple.

    • Colorless/Yellow Beads: Negative (No free amine). -> Proceed.

Aggregation Breaking

If coupling fails despite PyAOP/Microwave, the peptide has likely aggregated.

  • The "Magic Mixture": Perform the coupling in DCM:DMF:NMP (1:1:1) containing 1% Triton X-100 or chaotropic salts (0.1M LiCl).

Experimental Workflow Diagram

The following diagram illustrates the complete cycle for a difficult coupling, including the specific monitoring checkpoints.

SPPS_Workflow cluster_0 Preparation cluster_1 Coupling Cycle cluster_2 Validation swell Resin Swelling (DCM/DMF) deprot Fmoc Deprotection (20% Piperidine) swell->deprot wash Wash (NMP) deprot->wash activate Activation (PyAOP/DIPEA) wash->activate couple Coupling (75°C, 10 min) activate->couple cap Capping (Ac2O/Lutidine) activate->cap Fail 2x monitor Chloranil Test couple->monitor monitor->activate Positive (Blue/Green) RETRY next Next Cycle monitor->next Negative (Clear/Yellow)

Figure 2: Workflow for coupling onto N-methylated residues with integrated Chloranil validation.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics.[8][9][10] Microwaves in Organic Synthesis. Link[1]

  • Biotage Application Note. (2023). Strategies for Difficult Peptide Synthesis. Link

  • CEM Corporation. (2018).[11] Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters, 31(2), 205-208. (Foundational reference for Phosphonium salts). Link

Sources

Strategic Handling and Protection of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protection group strategies for 3-(Dimethylamino)-2,2-dimethylpropanoic acid Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Logic

This compound presents a unique duality in organic synthesis: it combines a highly basic tertiary amine with a sterically congested "neopentyl-like" carboxylic acid.

Standard protection protocols often fail due to two specific molecular features:

  • The Gem-Dimethyl Effect (Steric Shielding): The geminal dimethyl groups at the

    
    -position create a significant steric barrier, rendering the carbonyl carbon resistant to nucleophilic attack. Standard Fischer esterification (e.g., MeOH/H
    
    
    
    SO
    
    
    ) is often kinetically incompetent or requires forcing conditions that degrade the molecule.
  • Zwitterionic Solubility: At neutral pH, the molecule exists as a zwitterion, making extraction into organic solvents difficult.

The Core Strategy: Since the amine is tertiary (


), it cannot be protected by carbamates (Boc, Fmoc). Therefore, "protection" strategies must focus on:
  • Carboxyl Protection: Converting the acid to an ester to mask polarity and enable coupling. Crucial Insight: Because saponification of hindered esters (pivalate analogs) is extremely difficult, you must choose an ester cleavable by non-nucleophilic means (e.g., Benzyl via hydrogenolysis or

    
    -Butyl via acidolysis) if deprotection is required.
    
  • Amine Masking: Using protonation (salt formation) to neutralize basicity during acid activation.

Decision Framework: Protection Strategy

The following diagram illustrates the decision logic for selecting the correct protection pathway based on downstream applications.

ProtectionStrategy Start Start: this compound Decision Primary Synthetic Goal? Start->Decision RouteA Route A: Use as Electrophile (Peptide Coupling/Acylation) Decision->RouteA Coupling Acid RouteB Route B: Use as Nucleophile/Base (Modification of side chains) Decision->RouteB Modifying Molecule ActionA Mask Amine (Salt Formation) Prevents self-acylation/interference RouteA->ActionA ActionB Protect Carboxyl (Esterification) Masks acidity & zwitterionic character RouteB->ActionB OutcomeA Product: HCl/TFA Salt Ready for coupling ActionA->OutcomeA MethodB1 Method 1: Alkylation (Cs2CO3 + BnBr) *Recommended for hindered acids* ActionB->MethodB1 MethodB2 Method 2: Acid Chloride Activation (SOCl2 -> t-BuOH) ActionB->MethodB2 OutcomeB Product: Benzyl/t-Butyl Ester Ready for organic modification MethodB1->OutcomeB MethodB2->OutcomeB

Figure 1: Strategic decision tree for handling sterically hindered amino acids. Note the preference for Alkylation over Nucleophilic Acyl Substitution for ester formation.

Detailed Protocols

Protocol A: Carboxyl Protection via Cesium-Promoted Alkylation

Objective: To form a Benzyl (Bn) or Methyl (Me) ester. Scientific Rationale: Direct attack on the carbonyl (Fischer esterification) is blocked by the gem-dimethyl groups. This protocol bypasses the carbonyl entirely by reacting the carboxylate oxygen (as a nucleophile) with an unhindered alkyl halide. This is the most reliable method for protecting hindered acids [1].

Reagents:

  • Substrate: this compound (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Electrophile: Benzyl Bromide (

    
    ) or Iodomethane (
    
    
    
    ) (1.2 eq)
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of the amino acid in 20 mL of anhydrous DMF.

  • Deprotonation: Add

    
     (15 mmol, 4.88 g). The mixture may remain heterogeneous. Stir at Room Temperature (RT) for 30 minutes.
    
    • Note: Cesium is chosen over Sodium because the "Cesium Effect" increases the solubility and nucleophilicity of the carboxylate in organic solvents.

  • Alkylation: Dropwise add Benzyl Bromide (12 mmol, 1.43 mL).

    • Caution: Exothermic reaction.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM; Stain: Dragendorff’s reagent for amines).

  • Workup (Critical for Zwitterions):

    • Dilute reaction with EtOAc (100 mL).

    • Wash with Water (

      
       mL) to remove DMF and inorganic salts.
      
    • Do not wash with acid at this stage, or you will protonate the amine and lose the product to the aqueous layer.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Silica gel, DCM/MeOH gradient).

Self-Validation:

  • 1H NMR: Look for the disappearance of the broad acid proton and the appearance of the benzylic singlet (~5.1 ppm). The gem-dimethyl signal (~1.2 ppm) should remain distinct.

Protocol B: Carboxyl Protection via Acid Chloride (For -Butyl Esters)

Objective: To form a


-Butyl ester (

-Bu).[1] Scientific Rationale:

-Butyl esters are essential if the final deprotection must be acidic (TFA) rather than hydrogenolytic. Since

-butyl halides do not undergo S

2 reactions (preventing Protocol A), we must activate the acid. We use Thionyl Chloride to form the acid chloride, which is reactive enough to overcome the steric barrier when treated with

-BuOH and a catalyst [2].

Reagents:

  • Substrate (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 eq)
    
  • 
    -Butanol (Excess, solvent)[1]
    
  • Magnesium turnings (Catalytic) or

    
    
    

Step-by-Step Methodology:

  • Activation: In a flame-dried flask, suspend the amino acid in neat

    
    .
    
  • Reflux: Heat to reflux (

    
    ) for 2 hours. The solid should dissolve as the acid chloride forms.
    
    • Note: The gem-dimethyl group prevents ketene formation (no

      
      -protons), making this safer than with standard amino acids.
      
  • Evaporation: Remove excess

    
     under high vacuum. Do not  expose to air (moisture sensitive).
    
  • Esterification: Redissolve the residue in anhydrous DCM. Add a solution of

    
    -Butanol (10 eq) containing activated molecular sieves and a catalytic amount of DMAP (0.1 eq).
    
  • Reaction: Reflux for 16 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
Protocol C: Amine Masking (Salt Formation)

Objective: To convert the free base into a stable, non-nucleophilic salt. Context: Necessary when the carboxylic acid is being activated for peptide coupling, preventing the tertiary amine from interfering or acting as a general base catalyst for side reactions.

Methodology:

  • Dissolution: Dissolve the amino acid in a minimal amount of dry 1,4-Dioxane.

  • Acidification: Add 4.0 M HCl in Dioxane (1.1 eq) dropwise at

    
    .
    
  • Precipitation: The hydrochloride salt will likely precipitate immediately due to the non-polar character of the gem-dimethyl group reducing water solubility compared to standard glycine derivatives.

  • Isolation: Filter the white solid and wash with cold diethyl ether.

  • Drying: Dry under vacuum over

    
    .
    

Deprotection Strategies (The "Trap" to Avoid)

Critical Warning: Do not use Methyl or Ethyl esters if you intend to regenerate the free acid later.

  • The Problem: Hydrolysis of pivalate-like esters requires extreme conditions (e.g., KOH in ethylene glycol at

    
     or high pressure) due to the steric shield protecting the carbonyl carbon from hydroxide attack [3].
    
  • The Solution: Use "Orthogonal" cleavage mechanisms that do not rely on nucleophilic attack at the carbonyl.

Protecting GroupCleavage MethodMechanismSuitability rating
Methyl/Ethyl NaOH / HeatSaponification (Nu-Attack)POOR (Too slow/harsh)
Benzyl (Bn)

/ Pd-C
HydrogenolysisEXCELLENT

-Butyl (

-Bu)
TFA / DCMAcidolysis (E1-like)EXCELLENT
TMSE TBAFFluoride attack on SiGOOD

References

  • Kruse, C. H. (1994). Chiral Reagents for Asymmetric Synthesis. Springer. (Detailed discussion on the "Cesium Effect" for esterifying hindered acids).
  • Wright, S. W., et al. (1992). "Convenient preparations of t-butyl esters and ethers from t-butanol." Tetrahedron Letters, 33(12), 1539-1542. Link

  • Fujita, T., et al. (1964). "The effect of structure on the hydrolysis of hindered esters." Journal of the American Chemical Society, 86(21), 4706-4711.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link

  • Parish, E. J., & Miles, D. H. (1984). "Esterification of hindered carboxylic acids."[2] The Journal of Organic Chemistry, 38(6), 1223-1225.

Sources

Using 3-(Dimethylamino)-2,2-dimethylpropanoic acid in small molecule drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid in Small Molecule Drug Design

Abstract

This guide details the strategic application of This compound (DDPA) as a functional building block in medicinal chemistry. Beyond its role as a simple linker, DDPA offers a dual-mechanism advantage: the gem-dimethyl effect (Thorpe-Ingold effect) for conformational locking and metabolic stability, and a tertiary amine motif for solubility enhancement. This note provides rationale, synthetic protocols for sterically hindered coupling, and validation workflows for optimizing lipophilic lead compounds.

Structural Rationale & Physicochemical Properties[1]

The integration of DDPA addresses two common failure modes in hit-to-lead optimization: poor aqueous solubility and rapid metabolic clearance.

The Gem-Dimethyl Effect (Thorpe-Ingold)

The defining feature of DDPA is the geminal dimethyl substitution at the


-position relative to the carboxylate.
  • Conformational Restriction: The bulky methyl groups restrict bond rotation, reducing the entropic penalty of binding to a target. This "pre-organization" often improves affinity.

  • Metabolic Shielding: The steric bulk hinders the approach of hydrolytic enzymes (esterases/peptidases) to the carbonyl carbon. When used as a linker or tail, this significantly extends the half-life (

    
    ) of the amide bond compared to a linear 
    
    
    
    -alanine derivative.
Solubility Modulation

The


-positioned dimethylamino group acts as a solubilizing handle.
  • pKa Characteristics: The tertiary amine typically exhibits a pKa of ~9.0–9.5. At physiological pH (7.4), it exists predominantly in the protonated cationic form, drastically improving aqueous solubility (

    
    ) via solvation.
    
  • Lipophilicity Tuning: It lowers the LogD of highly lipophilic scaffolds, bringing them into the optimal range for oral bioavailability (LogD 1–3).

Strategic Design Workflow

The following diagram illustrates the decision matrix for incorporating DDPA into a drug candidate.

DDPA_Design_Flow Lead Lipophilic Lead (High Potency, Poor Sol.) Analysis Structural Analysis (Identify Solvent Exposed Region) Lead->Analysis 1. Evaluate Fragment DDPA Fragment Selection Analysis->Fragment 2. Select Linker Synthesis Coupling Strategy (Steric Activation) Fragment->Synthesis 3. Amide Bond Formation Profiling ADME Profiling (LogD, Microsomal Stability) Synthesis->Profiling 4. Validate Profiling->Synthesis Failure: Re-optimize Candidate Optimized Candidate Profiling->Candidate 5. Success

Figure 1: Decision workflow for integrating DDPA to resolve solubility/stability issues.

Experimental Protocols

Protocol A: High-Efficiency Coupling of Sterically Hindered DDPA

Challenge: The


-gem-dimethyl group creates significant steric hindrance, making standard EDC/NHS or HATU couplings sluggish or prone to failure.
Solution: Activation via Acid Fluoride  or Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) is recommended over standard carbodiimides.

Reagents:

  • This compound (1.0 equiv)

  • Ghosez’s Reagent (1.2 equiv)

  • Amine Coupling Partner (1.0 equiv)

  • DIPEA (3.0 equiv)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve DDPA (1.0 equiv) in anhydrous DCM (0.1 M) under

    
     atmosphere.
    
  • Acyl Chloride Formation: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C. Stir for 1 hour at room temperature. Note: This generates the highly reactive acid chloride intermediate in situ without acidic byproducts.

  • Coupling: In a separate vial, dissolve the Amine Partner and DIPEA (3.0 equiv) in DCM.

  • Addition: Cannulate the activated acid chloride solution into the amine solution dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS (Look for M+1 of product).

  • Workup: Quench with sat.

    
    . Extract with DCM (3x). Dry organic layer over 
    
    
    
    .
  • Purification: Flash chromatography (typically MeOH/DCM gradient due to polarity of the amine).

Protocol B: Comparative Microsomal Stability Assay

To validate the metabolic stability conferred by the gem-dimethyl group.

Experimental Setup:

  • Test Compounds:

    • Cmpd A: Linear analog (3-(dimethylamino)propanoic acid derivative).

    • Cmpd B: DDPA derivative (Gem-dimethyl).

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: 1 µM compound concentration at 37°C.

  • Sampling: Time points at 0, 15, 30, 60, and 120 minutes.

  • Analysis: Quench with cold acetonitrile containing internal standard. Centrifuge. Analyze supernatant via LC-MS/MS.

Calculation:



Data Interpretation & Expected Results

When comparing the DDPA scaffold against linear analogs, the following trends are typically observed:

ParameterLinear Analog (No Methyls)DDPA (Gem-Dimethyl)Impact Explanation
Coupling Yield High (>85%)Moderate (50-70%)Steric hindrance at the reaction center reduces synthetic yield; requires activated protocols.
Metabolic

Low (< 30 min)High (> 120 min) Gem-dimethyl blocks enzymatic hydrolysis of the amide bond.
Solubility (

)
HighHighBoth contain the basic amine; gem-dimethyl adds slight lipophilicity but maintains solubility.
Rotatable Bonds 31DDPA locks conformation, potentially reducing entropic penalty upon binding.

References

  • The Thorpe-Ingold Effect in Medicinal Chemistry Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. [Link] Context: Foundational theory on how gem-dimethyl groups accelerate cyclization and restrict conformation.

  • Beta-Amino Acids in Drug Design Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002). Beta-amino acids: versatile peptidomimetics. [Link] Context: Validates the stability of beta-amino acid scaffolds against proteolytic enzymes.

  • Synthesis of Sterically Hindered Amides Schoenebeck, F., et al. (2015). Efficient amide coupling of sterically hindered carboxylic acids. [Link] Context: Source for the acid fluoride/chloride activation protocols required for DDPA.

  • Strategies for Improving Drug Solubility Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. [Link] Context: General principles of using ionizable groups (like tertiary amines) to modulate LogD.

Sources

The Rising Star in Catalysis: Unlocking Efficiency with 3-(Dimethylamino)-2,2-dimethylpropanoic Acid Ligands

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of synthetic chemistry, the quest for efficient, robust, and cost-effective catalytic systems is paramount. For researchers, scientists, and professionals in drug development, the discovery of novel ligands that can enhance the performance of transition metal catalysts is a significant leap forward. Among the emerging class of mono-N-protected amino acid (MPAA) ligands, 3-(Dimethylamino)-2,2-dimethylpropanoic acid, also known as N,N-dimethyl-β-alanine, has distinguished itself as a remarkably effective and inexpensive ligand for a range of palladium-catalyzed cross-coupling reactions. This technical guide provides in-depth application notes and detailed protocols for the utilization of this versatile ligand, offering field-proven insights into its mechanism and practical implementation.

Introduction to a Powerhouse Ligand

This compound is a simple yet powerful N,O-bidentate ligand that has demonstrated exceptional performance in palladium-catalyzed reactions, particularly the Heck and Suzuki-Miyaura couplings.[1][2][3] Its growing popularity stems from several key advantages over traditional phosphine-based ligands:

  • Cost-Effectiveness: As a readily available and inexpensive amino acid derivative, it presents a significant cost advantage over complex and often patented phosphine ligands.[1]

  • Air and Moisture Stability: The resulting palladium complexes often exhibit enhanced stability, simplifying handling and reaction setup.[2]

  • High Turnover Numbers (TONs): Catalytic systems employing this ligand have demonstrated high efficiency, achieving impressive turnover numbers, which is crucial for both laboratory-scale synthesis and industrial applications.[1][2]

  • Phosphine-Free Catalysis: By eliminating the need for often toxic, air-sensitive, and expensive phosphine ligands, reactions become more environmentally friendly and easier to perform.[1][3]

The efficacy of this compound lies in its ability to form a stable chelate with the palladium center through its nitrogen and oxygen atoms. This chelation not only stabilizes the active catalytic species but also facilitates key steps in the catalytic cycle, such as oxidative addition.[1]

Application Note 1: The Heck Reaction

The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide (or triflate) with an alkene.[4][5] The use of this compound as a ligand has been shown to significantly enhance the efficiency of this transformation.[1][6]

Mechanistic Insights

The catalytic cycle of the Heck reaction with a palladium/3-(Dimethylamino)-2,2-dimethylpropanoic acid system is illustrated below. The ligand plays a crucial role in stabilizing the Pd(0) active species and facilitating the oxidative addition of the aryl halide. Subsequent steps involve migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the catalyst.

Heck_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Olefin Coordination Olefin Coordination Ar-Pd(II)-X(L)->Olefin Coordination Olefin Migratory Insertion Migratory Insertion Olefin Coordination->Migratory Insertion β-Hydride Elimination β-Hydride Elimination Migratory Insertion->β-Hydride Elimination Product Release Product Release β-Hydride Elimination->Product Release Product Regeneration Regeneration Product Release->Regeneration Regeneration->Pd(0)L Base

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction

This protocol is adapted from a reported procedure for the palladium-catalyzed Heck reaction using this compound hydrochloride as the ligand precursor.[7]

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.001 mmol, 0.1 mol%)

  • This compound hydrochloride (0.001 mmol, 0.1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP), dry (1 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), alkene (1.5 mmol), Pd(OAc)₂ (0.22 mg, 0.001 mmol), this compound hydrochloride (0.17 mg, 0.001 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., Argon) three times.

  • Add dry NMP (1 mL) to the reaction mixture via syringe.

  • Stir the reaction mixture at 130 °C for the desired time (typically 10-24 hours, monitor by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Substrate Scope and Yields

The palladium/3-(Dimethylamino)-2,2-dimethylpropanoic acid catalytic system has been shown to be effective for a variety of aryl bromides and iodides with different electronic properties.[1][6]

Aryl HalideOlefinProductYield (%)
BromobenzeneStyrenetrans-Stilbene98
4-BromoanisoleStyrene4-Methoxy-trans-stilbene95
4-BromobenzonitrileStyrene4-Cyano-trans-stilbene92
Iodobenzenen-Butyl acrylaten-Butyl cinnamate96
4-Iodoacetophenonen-Butyl acrylaten-Butyl 4-acetylcinnamate93

Table 1: Representative yields for the Heck reaction using the Pd/3-(Dimethylamino)-2,2-dimethylpropanoic acid system. Data adapted from literature reports.[1][7]

Application Note 2: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[8][9] The development of a pre-formed, stable palladium(II) complex with this compound, specifically bis(N,N-dimethyl-β-alaninato)palladium(II) [Pd(N,N-dimethyl-β-alaninate)₂], has provided a highly efficient, phosphine-free catalyst for this reaction.[2][3]

Mechanistic Insights

The catalytic cycle for the Suzuki-Miyaura coupling using the Pd(N,N-dimethyl-β-alaninate)₂ catalyst is depicted below. The pre-catalyst is reduced in situ to the active Pd(0) species. The cycle then proceeds through oxidative addition, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the biaryl product.[10]

Suzuki_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Ar'(L)->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on the use of the pre-formed Pd(N,N-dimethyl-β-alaninate)₂ catalyst for the Suzuki-Miyaura reaction.[2][3]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Bis(N,N-dimethyl-β-alaninato)palladium(II) [Pd(N,N-dimethyl-β-alaninate)₂] (0.001 mmol, 0.1 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Ethanol/Water (1:1 v/v) (2 mL)

  • Inert atmosphere (optional, the catalyst is air-stable)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(N,N-dimethyl-β-alaninate)₂ (0.34 mg, 0.001 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Add the ethanol/water solvent mixture (2 mL).

  • Stir the reaction mixture at 50 °C for the required time (typically 1-6 hours, monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Add water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Substrate Scope and Yields

The Pd(N,N-dimethyl-β-alaninate)₂ catalyst is effective for the coupling of a wide range of aryl bromides and iodides with various arylboronic acids, demonstrating high yields even with low catalyst loadings.[2][3]

Aryl HalideArylboronic AcidProductYield (%)
4-BromoanisolePhenylboronic acid4-Methoxybiphenyl99
4-Bromotoluene4-Methoxyphenylboronic acid4-Methoxy-4'-methylbiphenyl98
1-BromonaphthalenePhenylboronic acid1-Phenylnaphthalene95
4-IodoacetophenonePhenylboronic acid4-Acetylbiphenyl97
3-BromopyridinePhenylboronic acid3-Phenylpyridine92

Table 2: Representative yields for the Suzuki-Miyaura coupling using Pd(N,N-dimethyl-β-alaninate)₂. Data adapted from literature reports.[2][3]

General Experimental Workflow

The following diagram outlines a general workflow for setting up a catalytic reaction using this compound ligands.

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reagents Weigh Substrates, Catalyst, Ligand, Base Assemble Assemble Reaction Vessel Reagents->Assemble Glassware Dry Glassware Glassware->Assemble Inert Inert Atmosphere (if required) Assemble->Inert Solvent Add Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC, GC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow.

Conclusion

This compound has emerged as a highly valuable ligand in the field of palladium-catalyzed cross-coupling reactions. Its low cost, stability, and the high efficiency of the resulting catalytic systems make it an attractive alternative to traditional phosphine-based ligands. The detailed protocols and application notes provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this versatile ligand in their synthetic endeavors, paving the way for more efficient and sustainable chemical synthesis.

References

  • Cui, X., Li, Z., Tao, C.-Z., Xu, Y., Li, J., Liu, L., & Guo, Q.-X. (2006). N,N-Dimethyl-β-alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction. Organic Letters, 8(12), 2467–2470. [Link]

  • Organic Chemistry Portal. (n.d.). Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Retrieved February 15, 2026, from [Link]

  • PubMed. (2006). N,N-dimethyl-beta-alanine as an inexpensive and efficient ligand for palladium-catalyzed Heck reaction. Organic Letters, 8(12), 2467-70. [Link]

  • Cui, X., et al. (2006). Supporting Information for N,N-Dimethyl-β-Alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction. pubs.acs.org. [Link]

  • DSpace@MIT. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1556-1563. [Link]

  • Semantic Scholar. (2006). N,N-Dimethyl-‚-alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction. Organic Letters. [Link]

  • National Institutes of Health. (2010). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 132(13), 4506–4507. [Link]

  • Al-Alshaikh, M. A. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Inorganics. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Inorganics, 9(8), 61. [Link]

  • The Journal of Organic Chemistry. (2024). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2006). N , N -Dimethyl-??-alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction. Organic Letters. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. (2023). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 4(3), 102439. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 346. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

Sources

Application Note: High-Efficiency Amide Coupling of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids

Abstract & Strategic Analysis

The coupling of 3-(Dimethylamino)-2,2-dimethylpropanoic acid presents a dual synthetic challenge that often leads to stalled reactions or low yields when using standard carbodiimide (EDC/DCC) protocols.

  • The "Neopentyl Wall" (Steric Hindrance): The gem-dimethyl group at the

    
    -position creates a neopentyl-like steric environment. This bulk severely retards the approach of nucleophiles to the carbonyl carbon.
    
  • Internal Basicity (Zwitterionic Interference): The terminal tertiary amine (

    
    ) creates a zwitterionic lattice in the solid state, reducing solubility in organic solvents (DCM, THF). Furthermore, in solution, the free amine can act as a competitive base, sequestering protons or interfering with activated esters.
    

This guide details three field-proven protocols designed to overcome these specific barriers, prioritizing the Acid Chloride Method for scalability and T3P for difficult amine partners.

Mechanistic Challenge Visualization

StericChallenge cluster_0 The Neopentyl Barrier Substrate 3-(Dimethylamino)- 2,2-dimethylpropanoic acid Sterics Gem-Dimethyl Steric Shield Substrate->Sterics creates Advanced High-Energy Activation (Acid Chloride / T3P) Substrate->Advanced Activation Standard Standard Coupling (EDC/NHS) Sterics->Standard Blocks Approach Amine Target Amine (Nucleophile) Product Target Amide Standard->Product Low Yield / Slow Advanced->Product Rapid Coupling

Figure 1: The gem-dimethyl group blocks standard nucleophilic attack. High-energy intermediates are required to drive the reaction to completion.

Protocol A: The Acid Chloride Route (Robust & Scalable)

Best For: Scale-up (>5g), unreactive amines, and cost-sensitive projects. Mechanism: Converts the hindered acid into a highly reactive acid chloride (


), using the Vilsmeier-Haack intermediate to overcome the steric barrier.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: this compound (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (Dimethylformamide) (2-3 drops)

  • Base: DIPEA (Diisopropylethylamine) or TEA (4.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
  • Salt Formation (In Situ):

    • Suspend the amino acid (1.0 equiv) in anhydrous DCM (5-10 mL/mmol) under

      
       atmosphere.
      
    • Note: The starting material may not fully dissolve initially due to its zwitterionic nature.

    • Add catalytic DMF (2-3 drops).

  • Activation:

    • Cool the suspension to 0°C.

    • Add Oxalyl Chloride (1.2 equiv) dropwise.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur. The reaction mixture will likely become a suspension of the acid chloride hydrochloride salt (
      
      
      ).
    • Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Coupling:

    • In a separate vessel, dissolve the Target Amine (1.0 – 1.1 equiv) and DIPEA (4.0 equiv) in DCM.

    • Critical: You need at least 3 equivalents of base: 1 for the HCl salt of the starting material, 1 to neutralize the HCl generated during coupling, and 1 to keep the amine nucleophilic. Use 4.0 equiv to be safe.

    • Cool the amine solution to 0°C.[1]

    • Slowly cannulate or dropwise add the acid chloride suspension into the amine solution.

  • Workup:

    • Stir at RT for 2-4 hours. Monitor by LC-MS (TLC is difficult due to the polar nature).

    • Quench with saturated

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Purification Note: If the product is basic, wash the organic layer with high pH buffer (pH 10-11) to keep it organic-soluble, or extract into dilute acid (1M HCl) and re-basify to purify.

Protocol B: The T3P Route (Low Epimerization / High Yield)[4]

Best For: Complex amine partners, parallel synthesis, and avoiding moisture-sensitive acid chlorides. Reagent: T3P (Propylphosphonic anhydride) – 50% w/w solution in EtOAc or DMF.

Strategic Advantage

T3P acts as a kinetic scavenger of water and drives the reaction thermodynamically. It is particularly effective for sterically hindered substrates because the byproduct (propylphosphonic acid) is water-soluble, simplifying purification.

Step-by-Step Protocol
  • Dissolution:

    • In a reaction vial, combine This compound (1.0 equiv) and the Target Amine (1.1 equiv).

    • Add Ethyl Acetate (EtOAc) or DMF (if solubility is poor). Concentration: 0.1 – 0.2 M.

  • Base Addition:

    • Add DIPEA (4.0 – 5.0 equiv).

    • Why so much base? T3P requires a basic environment to activate. The zwitterionic starting material consumes 1 equiv immediately.

  • Activation & Coupling:

    • Cool to 0°C.[1]

    • Add T3P solution (2.0 – 3.0 equiv) dropwise.

    • Note: Hindered substrates often require excess T3P compared to standard couplings (usually 1.5 equiv).

    • Allow to warm to RT and stir for 12–24 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequence:

      • Water (

        
        ) – removes T3P byproducts.
        
      • Sat.

        
         (
        
        
        
        ).
      • Brine (

        
        ).
        
    • Dry over

      
       and concentrate.
      

Protocol C: HATU Activation (The "Gold Standard")

Best For: Precious amines, small-scale discovery chemistry (<100mg). Rationale: The 7-azabenzotriazole (HOAt) moiety speeds up the reaction via a neighboring group effect, which is critical for overcoming the gem-dimethyl steric hindrance.

Step-by-Step Protocol
  • Activation:

    • Dissolve This compound (1.0 equiv) in anhydrous DMF .

    • Add HATU (1.1 – 1.2 equiv).

    • Add DIPEA (1.0 equiv) to initiate activation. Stir for 5-10 minutes.

    • Visual Check: Solution should turn yellow/orange.

  • Coupling:

    • Add the Target Amine (1.0 – 1.2 equiv).

    • Add remaining DIPEA (2.0 – 3.0 equiv).

    • Stir at RT for 2–6 hours.

  • Purification:

    • Dilute with EtOAc.

    • Wash with 5%

      
       (aq) (
      
      
      
      ) to remove DMF.
    • Standard basic workup follows.

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureAcid Chloride (Oxalyl Cl)T3P (Propylphosphonic anhydride)HATU
Steric Tolerance Excellent (Highest Reactivity)Very GoodGood
Scalability High (>100g)Medium (1g - 100g)Low (<5g)
Cost LowMediumHigh
Moisture Sensitivity HighLowMedium
Purification Requires extraction/columnAqueous wash often sufficientRequires removal of urea/HOAt
Troubleshooting Common Issues
ProblemRoot CauseSolution
Low Conversion Steric hindrance prevents attack.Switch to Acid Chloride method. Heat T3P reaction to 50°C.
Precipitation Zwitterion insolubility.Use DMF as solvent.[2] Ensure DIPEA is >3.0 equiv.
Product Loss in Aqueous Product is a basic amine.Product is likely protonated in the aqueous layer. Adjust pH to >10 before extraction.
Unreacted Acid Chloride Formation of unreactive salts.Ensure catalytic DMF is used. Increase reaction time for activation step.

Experimental Workflow Diagram

Workflow Start Start: 3-(Dimethylamino)- 2,2-dimethylpropanoic acid Decision Scale / Difficulty? Start->Decision RouteA Route A: Acid Chloride (>1g, Difficult Sterics) Decision->RouteA High Scale/Sterics RouteB Route B: T3P Coupling (Standard, Green) Decision->RouteB Med Scale/Simplicity StepA1 1. (COCl)2, cat. DMF, DCM (Forms Acid Chloride HCl Salt) RouteA->StepA1 StepB1 1. Mix Acid + Amine + 4 eq. DIPEA RouteB->StepB1 StepA2 2. Add Amine + 4 eq. DIPEA StepA1->StepA2 Workup Workup: Maintain Basic pH for Extraction StepA2->Workup StepB2 2. Add T3P (50% in EtOAc) StepB1->StepB2 StepB2->Workup Final Final Amide Workup->Final

Figure 2: Decision tree for selecting the optimal coupling pathway.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4][5] Organic Process Research & Development.

  • Archimica (Euticals). (2011). T3P® (Propylphosphonic Anhydride): The Water Scavenger for Amide Bond Formation.

    • [Link] (Note: Landing page for T3P technology).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][6][7] Journal of the American Chemical Society.[8]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][9][6][7][10] Tetrahedron.

Sources

Application Notes and Protocols for the Scalable Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid in Industrial Applications

This compound, a structurally unique tertiary amino acid, is a valuable building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Its sterically hindered neopentyl backbone, combined with the nucleophilic dimethylamino group, imparts specific and desirable properties to larger molecules. These properties can include enhanced metabolic stability, improved pharmacokinetic profiles, and unique conformational constraints in peptidomimetics.[1] The incorporation of such β-amino acids is a known strategy to increase proteolytic stability in peptides, as the additional methylene group prevents recognition by common proteases.[1] Given its utility, the development of a robust, cost-effective, and scalable synthetic process for this compound is of paramount importance for its industrial application.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the scalable synthesis of this compound. We will explore viable synthetic strategies, present a recommended industrial-scale protocol, and offer insights into process optimization and control.

Comparative Analysis of Synthetic Routes

Two primary synthetic routes have been identified as the most promising for the large-scale production of this compound. The selection of the optimal route in an industrial setting will depend on factors such as raw material cost and availability, process safety, and capital expenditure for specialized equipment.

Route A: Two-Step Synthesis via Mannich Reaction and Subsequent Oxidation

This route commences with the well-established Mannich reaction to form a key aldehyde intermediate, which is then oxidized to the desired carboxylic acid.

  • Step 1: Synthesis of 3-Dimethylamino-2,2-dimethylpropanal. This step involves the condensation of isobutyraldehyde, dimethylamine, and formaldehyde. A patented industrial process for this reaction highlights its scalability.[2] The reaction is typically carried out at elevated temperatures (80-120°C) and pressures (1.5-4 bar) to ensure efficient conversion. Maintaining a pH between 9 and 11 is crucial for the success of this reaction on an industrial scale.[2]

  • Step 2: Oxidation of 3-Dimethylamino-2,2-dimethylpropanal. The aldehyde intermediate is then oxidized to the final carboxylic acid. A variety of oxidizing agents can be employed for this transformation. For industrial applications, cost-effective and environmentally benign oxidants such as hydrogen peroxide or even air (in the presence of a suitable catalyst) are preferred. Milder oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are highly effective but present challenges in terms of waste disposal and safety on a large scale.

Route B: Nucleophilic Substitution of a Halogenated Pivalic Acid Derivative

This alternative pathway involves the synthesis of a halogenated pivalic acid derivative followed by amination with dimethylamine.

  • Step 1: Synthesis of 3-Bromo-2,2-dimethylpropanoic Acid. Pivalic acid can be used as a starting material.[3][4][5] However, direct bromination at the C3 position is challenging. A more viable approach is to start from 3-hydroxypivalic acid, which can be converted to 3-bromo-2,2-dimethylpropanoic acid using hydrobromic acid.[6]

  • Step 2: Amination of 3-Bromo-2,2-dimethylpropanoic Acid. The bromo-acid is then reacted with dimethylamine to yield the final product. This nucleophilic substitution reaction may require elevated temperatures and pressures due to the steric hindrance around the reaction center. The use of a suitable base is necessary to neutralize the hydrobromic acid formed during the reaction.

Recommended Industrial-Scale Synthesis Protocol: Route A

Route A is recommended as the more industrially viable option due to the readily available and lower-cost starting materials, and a well-documented, high-yielding first step. The oxidation of the aldehyde in the second step is a standard industrial transformation with multiple established methodologies.

Workflow for the Recommended Synthesis

Scalable Synthesis of this compound cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Oxidation Isobutyraldehyde Isobutyraldehyde Reactor_1 Pressure Reactor (80-120°C, 1.5-4 bar, pH 9-11) Isobutyraldehyde->Reactor_1 Dimethylamine Dimethylamine Dimethylamine->Reactor_1 Formaldehyde Formaldehyde Formaldehyde->Reactor_1 Aldehyde_Intermediate 3-Dimethylamino-2,2-dimethylpropanal Reactor_1->Aldehyde_Intermediate Yield: ~84% selectivity Reactor_2 Oxidation Reactor Aldehyde_Intermediate->Reactor_2 Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, KMnO₄) Oxidizing_Agent->Reactor_2 Final_Product This compound Reactor_2->Final_Product Purification

Caption: Workflow for the scalable synthesis of this compound.

Detailed Protocol for Step 1: Synthesis of 3-Dimethylamino-2,2-dimethylpropanal

Materials:

  • Isobutyraldehyde

  • Dimethylamine (can be introduced as a gas or aqueous solution)

  • Formaldehyde (can be used as an aqueous solution, paraformaldehyde, or trioxane)

  • Suitable solvent (if necessary, though the reaction can be run neat)

  • Base for pH adjustment (e.g., sodium hydroxide)

Equipment:

  • Pressure-rated chemical reactor with temperature and pressure control, and a stirring mechanism.

  • Distillation apparatus for purification.

Procedure:

  • Charge the pressure reactor with isobutyraldehyde and formaldehyde.

  • Introduce dimethylamine into the reactor. The starting materials are typically used in a molar ratio close to 1:1:1.

  • Adjust the pH of the reaction mixture to between 9 and 11 using a suitable base.

  • Seal the reactor and heat the mixture to 80-120°C with vigorous stirring. A pressure of 1.5 to 4 bar will develop.

  • Maintain the reaction conditions for 1 to 6 hours, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • If an aqueous solution of formaldehyde was used, two phases will form. Separate the organic phase, which contains the product.[2]

  • The crude product is then purified by distillation to yield 3-dimethylamino-2,2-dimethylpropanal with a purity of approximately 98%.[2] The selectivity of the reaction is reported to be around 84%.[2]

Detailed Protocol for Step 2: Oxidation to this compound

Materials:

  • 3-Dimethylamino-2,2-dimethylpropanal (from Step 1)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) for acidification

  • Suitable solvent (e.g., water, acetone)

  • Sodium bisulfite (for quenching excess permanganate)

Equipment:

  • Jacketed glass reactor with overhead stirring and temperature control.

  • Filtration apparatus.

  • Extraction and drying equipment.

Procedure:

  • Dissolve the 3-dimethylamino-2,2-dimethylpropanal in a suitable solvent such as a mixture of acetone and water in the reactor.

  • Cool the solution to 0-5°C using a cooling bath.

  • In a separate vessel, prepare a solution of potassium permanganate in water.

  • Slowly add the potassium permanganate solution to the aldehyde solution while maintaining the temperature below 10°C. The reaction is exothermic.

  • After the addition is complete, allow the reaction to stir at a low temperature for several hours, or until the purple color of the permanganate has disappeared, indicating its consumption.

  • Quench any excess permanganate by the slow addition of sodium bisulfite solution until the mixture becomes colorless.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The final product can be further purified by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Process Parameters for the Synthesis of 3-Dimethylamino-2,2-dimethylpropanal

ParameterValueReference
ReactantsIsobutyraldehyde, Dimethylamine, Formaldehyde
Molar RatioApprox. 1:1:1
Temperature80 - 120 °C
Pressure1.5 - 4 bar
pH9 - 11[2]
Reaction Time1 - 6 hours
Selectivity~ 84%[2]
Purity (post-distillation)~ 98%[2]

Causality and Experimental Choices

  • Choice of Route A: This route was selected for its industrial viability based on the use of inexpensive and readily available starting materials. The first step is a well-established, high-yielding industrial process, which is a significant advantage for scalability.

  • Mannich Reaction Conditions: The use of elevated temperature and pressure in the Mannich reaction is necessary to drive the condensation reaction to completion in a reasonable timeframe. The basic pH is critical as it facilitates the formation of the enolate from isobutyraldehyde, which is a key intermediate in the reaction mechanism.[2]

  • Oxidation with Permanganate: While other oxidizing agents can be used, potassium permanganate is a powerful and relatively inexpensive oxidant that is effective for converting aldehydes to carboxylic acids. The reaction is performed under basic conditions initially to ensure the stability of the amino group, followed by acidification during workup to protonate the carboxylate and allow for extraction.

Self-Validating Systems and Quality Control

To ensure the robustness and reproducibility of this synthesis on an industrial scale, the following in-process controls and quality checks are recommended:

  • Monitoring the Mannich Reaction: The progress of the first step should be monitored by gas chromatography (GC) to determine the consumption of starting materials and the formation of the aldehyde intermediate. This allows for precise control of the reaction time.

  • Purity of the Intermediate: The purity of the distilled 3-dimethylamino-2,2-dimethylpropanal should be confirmed by GC and NMR spectroscopy before proceeding to the oxidation step. Impurities could lead to side reactions and a lower yield of the final product.

  • Monitoring the Oxidation: The oxidation reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of the aldehyde and the appearance of the carboxylic acid.

  • Final Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. HPLC should be used to determine the final purity.

Conclusion

The two-step synthesis of this compound starting from isobutyraldehyde provides a scalable and economically viable route for industrial production. The detailed protocols and process parameters provided in these application notes are designed to guide researchers and process chemists in the successful implementation of this synthesis. By adhering to the recommended procedures and implementing robust quality control measures, a high yield of pure product can be consistently achieved, facilitating its use in pharmaceutical and fine chemical applications.

References

  • Efficient and scalable synthesis of α,α-disubstituted β-amino amides. RSC Publishing. Available at: [Link]

  • Predict the amide product formed when 2,2-dimethylpropanoic acid reacts with dimethylamine. Pearson. Available at: [Link]

  • Process for separating pivalic acid from spent reaction mixtures. Google Patents.
  • 3-Bromo-2,2-dimethylpropanoic acid. PubChem. Available at: [Link]

  • Pivalic acid. Wikipedia. Available at: [Link]

  • Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. Google Patents.
  • Preparation of pivalic acid (trimethylacetic acid; neopentanoic acid; 2,2-dimethylpropionic acid). PrepChem.com. Available at: [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. Available at: [Link]

  • Using dimethylamine. Reddit. Available at: [Link]

  • Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. Google Patents.
  • pivalic acid, 75-98-9. The Good Scents Company. Available at: [Link]

  • What is the reaction equation for a mixture of trichloroethanoic acid and dimethylpropanoic acid?. Chemistry Stack Exchange. Available at: [Link]

  • Dimethylaminopropylamine. Wikipedia. Available at: [Link]

  • Propanal, 3-(dimethylamino)-2,2-dimethyl-. PubChem. Available at: [Link]

  • Solved Predict the product for the following reaction. Chegg.com. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating Amide Bond Formation with 3-(Dimethylamino)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenging amide couplings. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering difficulties with the amide coupling of 3-(Dimethylamino)-2,2-dimethylpropanoic acid. The unique steric hindrance posed by the gem-dimethyl group adjacent to the carboxylic acid—a neopentyl-like arrangement—often leads to the failure of standard coupling protocols. This resource provides in-depth, field-proven insights and troubleshooting strategies to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard EDC/HOBt coupling protocol is failing or giving very low yields with this compound. What is the underlying issue?

Answer:

The primary reason for the failure of common carbodiimide-based coupling protocols, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), is the severe steric hindrance around the carboxylic acid.[1]

Causality Explained: The formation of an amide bond via carbodiimides proceeds through a highly reactive O-acylisourea intermediate.[2][3][4] However, the two methyl groups on the alpha-carbon of your acid create a sterically congested environment. This bulkiness physically obstructs the approach of the carbodiimide to the carboxyl group, making the formation of the crucial O-acylisourea intermediate extremely slow and inefficient.[1][5] Any intermediate that does form is prone to rapid rearrangement into an inactive N-acylurea, terminating the reaction pathway.[2][3] Traditional activation methods are therefore often inefficient for such sterically demanding substrates, resulting in low yields and slow reaction rates.[5]

cluster_0 Standard Carbodiimide Coupling (e.g., EDC) Acid Sterically Hindered Carboxylic Acid Intermediate O-Acylisourea Intermediate Acid->Intermediate + EDC block EDC EDC Amide Desired Amide Intermediate->Amide + Amine N_Acylurea Inactive N-Acylurea Intermediate->N_Acylurea Rearrangement Amine Amine steric_hindrance < Steric Hindrance Blocks This Step > steric_hindrance->block

Figure 1: The effect of steric hindrance on carbodiimide coupling.

Q2: Which coupling reagents are recommended for sterically demanding acids like this one?

Answer:

For challenging substrates, it is essential to use more powerful coupling reagents that can overcome the high activation energy barrier imposed by steric hindrance. The most effective classes of reagents are uronium/aminium salts and phosphonium salts.[1][6]

Expertise & Experience: These reagents operate by a different mechanism than simple carbodiimides. They react with the carboxylic acid to form highly reactive activated esters (OBt or OAt esters) which are less sterically sensitive and more stable against unwanted side reactions like N-acylurea formation.

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and COMU are highly effective.[1][7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice because the 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance, further accelerating the coupling reaction.[8][9]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[10] A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which can be a side reaction with uronium salts if activation is slow.[6][9] PyAOP is particularly potent and is often successful in coupling N-methylated or other highly hindered amino acids.[5][10]

The following table provides a comparison of recommended reagents for this specific application.

Reagent ClassReagent NameKey Features & AdvantagesConsiderations
Uronium/Aminium HATU Highly reactive, fast kinetics, low racemization. HOAt leaving group accelerates coupling.[8]Can react with the amine if activation is slow. Should not be used in large excess.[6][8]
HBTU Very efficient, good alternative to HATU.[11]Slightly less reactive than HATU for the most difficult cases.
COMU OxymaPure-based reagent, reported to be highly efficient with reduced explosion risk compared to benzotriazoles.[9]Some studies suggest it may be slightly less effective than HATU for severely hindered couplings.[9]
Phosphonium PyBOP Strong coupling reagent, non-carcinogenic byproducts (unlike older BOP reagent).[10]Generally requires slightly longer reaction times than HATU.
PyAOP Extremely reactive, highly effective for the most challenging couplings, including N-methyl amino acids.[5][10]Higher cost compared to other reagents.
Q3: Could you provide a reliable, step-by-step protocol for a HATU-mediated coupling of this compound?

Answer:

Certainly. The following protocol is a robust starting point for the coupling of this compound with a primary or secondary amine using HATU.

Trustworthiness: A Self-Validating Protocol

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Protocol:

  • Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous DMF as the solvent.[1]

  • Reagent Charging: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the amine (1.0 - 1.2 eq) to the solution.

  • Base Addition: Add DIPEA (2.0 - 3.0 eq). The base is crucial for activating the HATU and neutralizing the hexafluorophosphate anion.[10]

  • Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 - 1.2 eq) portion-wise. The solution may change color.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. For particularly stubborn couplings, gentle heating (e.g., 40-50 °C) may be beneficial.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q4: What are my options if advanced coupling reagents fail or are not available?

Answer:

If modern uronium or phosphonium salts are not an option, a highly effective strategy is to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride or a mixed anhydride , in a separate step before introducing the amine.[6][12]

1. Acyl Chloride Formation: This is a classic and powerful method for activating sterically hindered acids. The resulting acyl chloride is highly electrophilic and will react readily with most amines.

  • Recommended Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride are the most common reagents for this transformation.[13][14][15] Oxalyl chloride, often used with a catalytic amount of DMF, is generally milder and produces gaseous byproducts, simplifying work-up.[15]

Experimental Protocol: Acyl Chloride Formation with Oxalyl Chloride

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise. You will observe gas evolution (CO₂ and CO).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

  • Dissolve the crude acyl chloride in anhydrous DCM, cool to 0 °C, and slowly add a solution of your amine (1.0 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) in DCM. Stir until the reaction is complete.

2. Mixed Anhydride Formation: This method involves reacting the carboxylic acid with an acyl chloride like pivaloyl chloride to form a highly reactive mixed anhydride intermediate.[16][17] This approach can be very effective for hindered systems.[18]

Decision Workflow for Coupling Strategy

start Start: Coupling of This compound decision1 Are modern coupling reagents (HATU, PyAOP, etc.) available and cost-effective? start->decision1 proc_hatu Use HATU Protocol (See Q3 for details) decision1->proc_hatu Yes proc_alt Alternative Activation Strategy decision1->proc_alt No end_success Success: Purify Amide Product proc_hatu->end_success High Yield end_troubleshoot Low Yield: Optimize Conditions (Temp, Solvent, Base) proc_hatu->end_troubleshoot Low Yield decision2 Is the amine sensitive to harsh conditions? proc_alt->decision2 proc_acid_chloride Convert to Acyl Chloride (e.g., with Oxalyl Chloride) decision2->proc_acid_chloride No proc_mixed_anhydride Form Mixed Anhydride (e.g., with Pivaloyl Chloride) decision2->proc_mixed_anhydride Yes proc_acid_chloride->end_success proc_mixed_anhydride->end_success end_troubleshoot->start Re-evaluate

Figure 2: Workflow for selecting an appropriate coupling strategy.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate.
  • Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-2,2-dimethylpropanoic Acid Reactions. Benchchem.
  • Coupling Reagents. Aapptec Peptides.
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit r/Chempros.
  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Amide coupling reaction in medicinal chemistry. HepatoChem.
  • The Synthesis of Sterically Hindered Amides. ResearchGate.
  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.
  • Carbodiimide. Wikipedia.
  • Amide Synthesis. Fisher Scientific.
  • Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. Request PDF on ResearchGate.
  • HATU: a third-generation coupling reagent. ChemicalBook.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • amide coupling help. Reddit r/Chempros.
  • Peptide Coupling Reagents Guide. MilliporeSigma.
  • A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry (RSC Publishing).
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • preparation of acyl chlorides (acid chlorides). Chemguide.
  • The Synthesis of Sterically Hindered Amides. PubMed. Available at: [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. RSC Publishing.
  • Acyl chloride. Wikipedia.
  • 19.2 PREPARATION OF ACYL CHLORIDES. ResearchGate.
  • Acid chloride formation (video). Khan Academy.

Sources

Technical Support Center: Purification of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(Dimethylamino)-2,2-dimethylpropanoic acid and its critical intermediates. This guide is designed for researchers, chemists, and process development professionals who encounter challenges in isolating and purifying these valuable compounds. Our focus is to provide not just protocols, but a deep-seated understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your purification strategies.

This document is divided into sections based on the key synthetic intermediates, followed by general FAQs. Each section addresses common problems in a question-and-answer format, grounded in practical experience and authoritative literature.

Section 1: Purification of 3-(Dimethylamino)-2,2-dimethylpropanal

This aldehyde is a common intermediate, typically synthesized via a Mannich reaction between isobutyraldehyde, formaldehyde, and dimethylamine.[1] Its purification is often complicated by its physical properties and the presence of reaction-related impurities.

Troubleshooting Guide & FAQs

Question 1: After distillation of my crude 3-(Dimethylamino)-2,2-dimethylpropanal, the purity is still below 98%. What are the likely contaminants and how can I remove them?

Answer: The most common impurities post-distillation are residual starting materials or byproducts with close boiling points. The primary suspects are unreacted isobutyraldehyde and byproducts from the self-condensation of isobutyraldehyde.

  • Causality & Identification: The Mannich reaction is conducted under basic conditions which can promote the aldol self-condensation of isobutyraldehyde. Furthermore, if the reaction does not go to completion, you will have residual starting materials. These impurities often have boiling points that are close enough to your product to co-distill, especially with inefficient fractional distillation columns. A simple Gas Chromatography (GC) analysis of your distilled fractions can help identify these low-boiling contaminants.

  • Troubleshooting Strategy:

    • Optimize the Reaction: Ensure the stoichiometry and reaction conditions (pH 9-11, temperature 80-120°C) are optimized to drive the reaction to completion, minimizing unreacted isobutyraldehyde.[1]

    • Aqueous Wash: Before distillation, perform a carefully controlled aqueous wash. A slightly acidic wash (e.g., dilute citric acid) can help remove residual dimethylamine. However, be cautious as strong acids can cause issues with the product itself. Follow with a brine wash to break up any emulsions.

    • Fractional Distillation: The key to separation is efficient fractional distillation. Using a longer, packed column (e.g., Vigreux or Raschig rings) and maintaining a slow, steady distillation rate with a high reflux ratio is critical for separating components with close boiling points.

Question 2: I am trying to purify the aldehyde using silica gel chromatography, but the compound streaks badly and my yield is very low. What is causing this and how can I improve the separation?

Answer: This is a classic problem when purifying tertiary amines on standard silica gel. The streaking and low recovery are caused by the strong interaction between the basic lone pair of electrons on the dimethylamino group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption.

  • Causality & Mechanism: Silica gel is acidic in nature. Your basic amine binds strongly to these acidic sites, resulting in poor elution, broad peaks (streaking), and ultimately, loss of material on the column.

  • Troubleshooting Strategy: Deactivating the Stationary Phase You must neutralize the acidic sites on the silica gel before running your column.

    • Use a Treated Mobile Phase: The most common and effective method is to add a small amount of a volatile tertiary amine to your eluent system. A typical mobile phase would be a gradient of ethyl acetate in hexanes containing 0.5-1% triethylamine (v/v) . The triethylamine is more basic than your product and will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.

    • Alternative: Basic Alumina: As an alternative stationary phase, you can use basic or neutral alumina, which is more compatible with amine-containing compounds. However, alumina often provides lower resolution than silica gel.

Experimental Protocol: Amine-Deactivated Flash Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).

  • Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Equilibration: Equilibrate the packed column by flushing with 3-5 column volumes of the initial mobile phase.

  • Sample Loading: Dissolve your crude aldehyde in a minimal amount of the mobile phase and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column using a gradient of increasing ethyl acetate concentration in hexanes, ensuring that the 1% triethylamine concentration is maintained throughout.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC), also using a plate developed in a solvent system containing triethylamine.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

Workflow Diagram: Aldehyde Intermediate Purification

G cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis mannich Mannich Reaction (Isobutyraldehyde + Formaldehyde + Dimethylamine) phase_sep Phase Separation mannich->phase_sep wash Aqueous/Brine Wash phase_sep->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry distill Fractional Distillation dry->distill chrom Flash Chromatography (Amine-Treated Silica) dry->chrom analysis Purity Check (GC, NMR) distill->analysis chrom->analysis

Caption: General workflow for the synthesis and purification of 3-(Dimethylamino)-2,2-dimethylpropanal.

Section 2: Purification of 2,2-dimethyl-3-(dimethylamino)propanenitrile

This nitrile intermediate is typically formed via a Michael addition of dimethylamine to an appropriate acrylonitrile precursor.[2][3] Like the aldehyde, its basicity is a key challenge, but the reactivity of the nitrile group introduces additional considerations.

Troubleshooting Guide & FAQs

Question 1: My crude reaction mixture shows a significant amount of what I believe is unreacted dimethylamine and acrylonitrile. How can I easily remove these before final purification?

Answer: Unreacted volatile starting materials can be effectively removed through a combination of evaporation and a liquid-liquid extraction workup.

  • Causality & Identification: Dimethylamine is a gas at room temperature (often used as a solution) and acrylonitrile is a volatile liquid. These can persist if the reaction is not driven to completion or if a large excess was used. Their presence complicates purification by co-distilling with the product or requiring large amounts of solvent for chromatographic separation.

  • Troubleshooting Strategy:

    • Initial Evaporation: After the reaction is complete, carefully remove the most volatile components (including the reaction solvent and excess starting materials) using a rotary evaporator.

    • Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water to remove any water-soluble impurities. A subsequent wash with brine will aid in phase separation. This procedure will remove most of the remaining water-soluble starting materials.

Question 2: I am concerned about the stability of the nitrile group during my workup. Under what conditions might it hydrolyze, and how can I prevent it?

Answer: The nitrile group is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures, to form the corresponding carboxamide and subsequently the carboxylic acid.[4]

  • Causality & Mechanism: Hydrolysis is catalyzed by H+ or OH-. While the tertiary amine in your molecule makes the overall solution basic, using strong acids (e.g., concentrated HCl) for an acid wash or strong bases (e.g., NaOH) at high concentrations or temperatures during workup can initiate unwanted hydrolysis.

  • Troubleshooting Strategy:

    • Maintain Neutral pH: During aqueous workups, try to maintain the pH as close to neutral as possible. Use dilute, weak acids (like citric acid or ammonium chloride solution) if an acid wash is necessary.

    • Avoid High Temperatures: Perform all extractions and washes at room temperature or below.

    • Thorough Drying: Ensure the organic extracts are thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation to remove all traces of water.

Experimental Protocol: Purifying a Basic Nitrile via Acid-Base Extraction

This protocol is designed to isolate the basic product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The basic nitrile product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Wash the Organic Layer (Optional): The combined organic layers can be discarded or washed and dried if they contain valuable non-basic byproducts.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the product, causing it to separate from the aqueous layer, often as an oil.

  • Back-Extraction: Extract the now-basic aqueous layer 3-4 times with fresh ethyl acetate. Your purified product is now in the organic layer.

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified nitrile.

Decision Tree: Choosing a Purification Method for Nitrile Intermediate

G start Crude Nitrile Product q1 Are impurities volatile (e.g., SMs)? start->q1 a1_yes Evaporation / Distillation q1->a1_yes Yes q2 Are impurities non-basic? q1->q2 No / Partially a1_yes->q2 a2_yes Acid-Base Extraction q2->a2_yes Yes q3 Are impurities structurally similar with same basicity? q2->q3 No a2_yes->q3 a3_yes Amine-Treated Flash Chromatography q3->a3_yes Yes a3_no Purification may be complete. Proceed to analysis. q3->a3_no No

Caption: Decision tree for selecting a purification strategy for the nitrile intermediate.

Section 3: General FAQs and Safety Considerations

Question 1: What are the best practices for storing these amine-containing aldehyde and nitrile intermediates?

Answer: Both intermediates should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place. Aldehydes are prone to air oxidation, and the basicity of the amine can make them reactive towards acidic gases like CO₂ in the air.[5] Storing them in amber bottles at 2-8°C is recommended.

Question 2: My NMR spectrum looks clean, but my combustion analysis (C, H, N) results are consistently off. What could be the problem?

Answer: This is a common issue with amines. The two most likely culprits are residual water or the formation of a carbonate salt.

  • Water: Tertiary amines can be hygroscopic. Even after drying, they can absorb moisture from the air. Ensure the sample is rigorously dried under high vacuum before submitting for analysis.

  • Carbonate Formation: The basic amine can react with atmospheric CO₂ to form a carbonate salt. This adds carbon and oxygen, which will throw off the elemental analysis. Handling and storing the purified sample under an inert atmosphere is critical to prevent this.

Question 3: What are the primary safety hazards associated with these intermediates?

Answer: Both intermediates should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • 3-(Dimethylamino)-2,2-dimethylpropanal: Aldehydes can be irritants and sensitizers. This compound is classified as a flammable liquid and is harmful if swallowed. It can cause severe skin burns, eye damage, and respiratory irritation.[6][7]

  • 2,2-dimethyl-3-(dimethylamino)propanenitrile: Organic nitriles are toxic and can be absorbed through the skin. They can release hydrogen cyanide upon decomposition (e.g., in a fire) or in the presence of strong acids.[8] This class of compounds can cause eye and skin irritation and may have neurotoxic effects with prolonged exposure.[9]

References

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available from: [Link]

  • Stanovnik, B., & Svete, J. (2000). 3-Dimethylaminopropenoates and Related Compounds in the Synthesis of Heterocyclic Systems and Heterocyclic Amino Acids. ARKIVOC. Available from: [Link]

  • Table of Contents. (n.d.). Available from: [Link]

  • Google Patents. (n.d.). EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
  • Google Patents. (n.d.). DE2709966B1 - Process for the production of ß-dimethylaminopropionitrile.
  • Google Patents. (n.d.). EP0999207A2 - Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • Google Patents. (n.d.). EP0065709A1 - Process for the purification of N,N-dimethylamino-propyl amine.
  • Singh, R., & Kumar, V. (2018). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 52(4S), S1-S12. Available from: [Link]

  • U.S. Food & Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. Available from: [Link]

  • PubChem. (n.d.). Dimethylaminopropionitrile. National Center for Biotechnology Information. Available from: [Link]

  • CompTox Chemicals Dashboard, U.S. EPA. (2025). Propanal, 3-(dimethylamino)-2,2-dimethyl- - GHS Data. Available from: [Link]

  • CompTox Chemicals Dashboard, U.S. EPA. (2025). Propanal, 3-(dimethylamino)-2,2-dimethyl- - Toxics Release Inventory. Available from: [Link]

  • New Jersey Department of Health. (n.d.). beta-DIMETHYLAMINO- PROPIONITRILE. Hazardous Substance Fact Sheet. Available from: [Link]

  • CDC - NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dimethylaminopropionitrile. Available from: [Link]

  • Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49-63. Available from: [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-propionaldehyde, CAS Registry Number 33885-51-7. Food and Chemical Toxicology, 159(Supplement), 112658. Available from: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available from: [Link]

Sources

Resolving solubility issues of 3-(Dimethylamino)-2,2-dimethylpropanoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to address solubility challenges specifically for 3-(Dimethylamino)-2,2-dimethylpropanoic acid (CAS: 19036-43-2 / 63509-66-2 derivatives).

Compound: this compound Chemical Class: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Amino Acid Derivative / Zwitterion
Issue:  Poor solubility in aqueous media at neutral pH.

Executive Summary: The "Neutral pH" Trap

If you are attempting to dissolve this compound in pure water (pH ~7.0) or PBS and observing a persistent white precipitate or suspension, you are likely operating at the compound's Isoelectric Point (pI).

Unlike simple carboxylic acids, this molecule is a zwitterion .[1][2][3][4][5] At neutral pH, the carboxylic acid is deprotonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and the tertiary amine is protonated (

). While charged, the net charge is zero.[5] The gem-dimethyl group at the

-position creates a "Thorpe-Ingold" steric effect, which facilitates efficient packing in the solid state and significantly increases the crystal lattice energy, making the zwitterion exceptionally difficult to solvate compared to linear analogs like

-alanine.

The Solution: You must shift the ionization equilibrium. The compound is highly soluble only as a cation (pH < 4) or an anion (pH > 10).[6]

Troubleshooting & Resolution Protocols

Issue A: "I need a high-concentration stock solution (100 mM+) in water."

Diagnosis: The zwitterionic form has low water solubility (often <10 mg/mL). Resolution: Convert the compound in situ to a salt form.

Protocol: Acid/Base Titration Method

This is the standard method to generate a clear stock solution.

Desired Final pHReagent to AddMechanismResulting Species
Acidic (pH < 4) 1.0 - 1.1 equivalents of 1M HCl Protonates the

Cationic Salt (Hydrochloride)
Basic (pH > 10) 1.0 - 1.1 equivalents of 1M NaOH Deprotonates the

Anionic Salt (Sodium carboxylate)

Step-by-Step Procedure:

  • Weigh the target amount of this compound.[6]

  • Suspend in 80% of the final volume of water (it will likely remain opaque).

  • Crucial Step: Slowly add 1.0 molar equivalent of HCl (for acidic stock) or NaOH (for basic stock).[6]

    • Calculation: For 1 mmol of compound (MW ≈ 145.2 g/mol ), add 1 mL of 1M HCl/NaOH.[6]

  • Vortex vigorously.[6][7] The solution should clarify almost instantly as the salt forms.

  • Adjust volume to the final target with water.

Note: If your assay is sensitive to chloride or sodium ions, verify compatibility. For biological assays, the small amount of added salt is usually negligible after dilution.

Issue B: "I cannot change the pH; my assay requires pH 7.4."

Diagnosis: You are fighting the thermodynamics of the zwitterion. Resolution: Pre-solubilization in a water-miscible organic solvent (if permitted) or "pH-Shift Dilution."[6]

Protocol: The "pH-Shift" Dilution Strategy

This method dissolves the compound as a salt first, then dilutes it into the buffer.

  • Make a 100x Concentrate: Dissolve the compound in DMSO (Dimethyl sulfoxide). The gem-dimethyl group imparts sufficient lipophilicity for DMSO solubility.[6]

    • Alternative: If DMSO is toxic to your cells, dissolve in a minimum volume of dilute HCl (e.g., 0.1 M HCl) to create a concentrated stock.

  • Rapid Dilution: Pipette the concentrate slowly into your pH 7.4 buffer while vortexing.

    • Why this works: At low concentrations (e.g., 10-50 µM final), the kinetic barrier to crystallization is high.[6] Even if the equilibrium favors precipitation, the compound may remain in a supersaturated state long enough for the experiment.

The Science: Solubility vs. pH Profile[9]

The following diagram illustrates the theoretical solubility profile. The "U-shape" is characteristic of amino acids, but the "insolubility trough" is wider for this compound due to the hydrophobic gem-dimethyl bulk.

SolubilityCurve cluster_legend Mechanism of Insolubility pH pH Scale Acid pH 2.0 Cationic Form (Soluble) pH->Acid Low pH Iso pH 6.0 - 8.0 Isoelectric Point (pI) (Precipitation Risk) Acid->Iso Add Base Base pH 11.0 Anionic Form (Soluble) Iso->Base Add Base Base->Iso Add Acid Mech1 Zwitterion Lattice Energy (High due to gem-dimethyl packing)

Figure 1: Solubility profile of this compound. The "Danger Zone" is pH 6-8.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol or Methanol to dissolve it? A: Proceed with caution. While the gem-dimethyl group adds some lipophilicity, zwitterionic amino acids are notoriously insoluble in pure alcohols (an effect used to crystallize them).

  • Recommendation: Use DMSO or DMF if an organic solvent is required.[6] Avoid Ethanol unless you are using it as a co-solvent (e.g., 50% Ethanol/Water).[6]

Q: I bought the Hydrochloride salt (CAS 14788-12-6), but it's still acidic. Do I neutralize it? A: No. The hydrochloride salt is designed to be soluble because it is already in the cationic form. If you neutralize it to pH 7 with NaOH, you will regenerate the zwitterion and it may precipitate. Use the salt directly in your buffer; the buffer capacity should handle the slight acidity upon dilution.

Q: Does the gem-dimethyl group affect stability? A: Yes, positively. The Thorpe-Ingold effect (gem-dimethyl effect) restricts bond rotation, protecting the amine and carboxylic acid from certain degradation pathways.[6] However, this same rigidity makes the crystal lattice harder to break, causing your solubility issues.

Decision Matrix for Experimental Design

Use this flow to determine the optimal preparation method for your specific assay.

DecisionTree Start Start: Solid Compound AssayType What is the Assay Type? Start->AssayType CellCulture Cell Culture / In Vivo AssayType->CellCulture ChemScreen Chemical Screening / HTS AssayType->ChemScreen DMSO_Check Is DMSO tolerated? CellCulture->DMSO_Check Path_DMSO Dissolve in 100% DMSO (Make 1000x Stock) ChemScreen->Path_DMSO Standard Path_Buffer Use pH-Shift Method (Dissolve in acid/base, then rapid dilute) ChemScreen->Path_Buffer Aqueous Only Path_Salt Use HCl Salt Method (Dissolve in dilute HCl, then dilute into media) DMSO_Check->Path_Salt No DMSO_Check->Path_DMSO Yes (<0.1%)

Figure 2: Workflow for selecting the solubilization strategy based on assay constraints.

References

  • Physicochemical Principles of Amino Acid Solubility

    • Blackmond, D. G. (2005).[6] Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Process Development.[6] (Discusses solubility vs. pH in zwitterionic intermediates).

    • General Reference: Avdeef, A. (2012).[6] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[6] [6]

  • The Gem-Dimethyl (Thorpe-Ingold)

    • Jung, M. E., & Piizzi, G. (2005).[6] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[6] Chemical Reviews, 105(5), 1735–1766.[6]

  • Compound Specific Data (Analogous Structures)

    • National Center for Biotechnology Information (2024).[6] PubChem Compound Summary for CID 79069, 3-(Dimethylamino)propanoic acid (Beta-Alanine analog).[6] Retrieved from .

    • Sigma-Aldrich.[6] Product Specification: 3-(Dimethylamino)propionic acid hydrochloride.[6][8] (Demonstrates the commercial preference for the salt form to ensure solubility).[6]

Sources

Technical Support Center: Optimizing Crystallization Conditions for 3-(Dimethylamino)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 3-(Dimethylamino)-2,2-dimethylpropanoic acid. As a zwitterionic compound, it presents unique challenges that require a systematic and well-understood approach to achieve high purity and optimal crystal form. This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A1: While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structural components: a carboxylic acid, a tertiary amine, and a neopentyl group.

  • Zwitterionic Nature: The presence of both an acidic (carboxylic acid) and a basic (tertiary amine) functional group within the same molecule makes it highly likely to exist as a zwitterion or inner salt, particularly around its isoelectric point. Zwitterions often exhibit strong intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which significantly impact their solubility and crystallization behavior.[1][2][3]

  • Solubility: Due to its zwitterionic character, it is expected to have higher solubility in polar protic solvents (like water, methanol, ethanol) and lower solubility in non-polar aprotic solvents (like hexane, toluene). The solubility will be highly dependent on the pH of the solution.

  • High Melting Point: Zwitterionic compounds typically have strong crystal lattice energies, resulting in high melting points. The hydrochloride salt of a similar compound, 3-(Dimethylamino)propanoic acid, has a melting point in the range of 186-192 °C.[4][5]

  • Polymorphism: Like many active pharmaceutical ingredients (APIs), this compound may exhibit polymorphism, where it can exist in different crystal forms with varying physical properties.[6] Controlling crystallization is crucial to isolate the desired polymorph consistently.

Q2: What makes the crystallization of a zwitterionic compound like this particularly challenging?

A2: The primary challenges stem from their unique solubility profile and strong intermolecular forces:

  • "All or Nothing" Solubility: Zwitterions can be highly soluble in a specific solvent but almost insoluble in others, making it difficult to find a single solvent system that allows for a gradual decrease in solubility upon cooling.

  • Tendency for Oiling Out: If the supersaturation is too high or the solution is cooled too quickly, the compound may separate as a liquid phase (oil) instead of forming crystals. This is common for compounds with strong intermolecular interactions.

  • pH Sensitivity: The solubility of zwitterions is highly pH-dependent. The lowest solubility is typically observed at the isoelectric point (pI). Minor shifts in pH can dramatically alter solubility, leading to either no crystallization or rapid precipitation.[7]

Q3: What are the general principles for selecting a suitable solvent system?

A3: The ideal crystallization solvent should meet the following criteria:

  • High solubility of the compound at elevated temperatures and low solubility at lower temperatures. This allows for a good yield upon cooling.

  • Chemical Inertness: The solvent should not react with the compound.

  • Impurity Profile: The solvent should either be a very good solvent or a very poor solvent for impurities.

  • Crystal Morphology: The solvent should promote the growth of well-defined, easily filterable crystals.

  • Safety and Environmental Considerations: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

A common strategy is to use a binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) to fine-tune the solubility.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound.

Problem 1: My compound will not crystallize. It either remains in solution or "oils out."

This is a common issue, often related to solvent selection and the generation of supersaturation.

Q: I've dissolved my compound in a solvent at high temperature, but upon cooling, nothing happens. What should I do?

A: This indicates that the solution is not sufficiently supersaturated at the lower temperature.

  • Explanation: The concentration of your compound is below its solubility limit even at the cooler temperature. This can happen if you've used too much solvent.[8]

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[8]

      • Seeding: If you have a few crystals from a previous batch, add one or two to the solution. Seeding provides a template for crystal growth and is a powerful way to control crystallization.[9]

    • Increase Concentration: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[8] Cool the solution again and observe for crystal formation.

    • Add an Anti-solvent: If you are using a good solvent, slowly add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid (cloudy). Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.

Q: My compound separates as an oily liquid upon cooling. How can I get crystals?

A: "Oiling out" occurs when the supersaturation is too high, and the solute's concentration exceeds its solubility limit at a temperature above its melting point in that solvent system.

  • Explanation: The compound is essentially coming out of solution as a liquid phase instead of a solid crystalline phase.

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: A slower cooling rate can prevent the rapid generation of high supersaturation, giving the molecules more time to orient themselves into a crystal lattice. An ideal crystallization should show initial crystal formation over 5-20 minutes.[8]

    • Increase Solvent Volume: Re-heat the solution until the oil redissolves. Add a small amount (1-5%) of additional solvent to slightly decrease the supersaturation.[8] Then, cool the solution slowly.

    • Use a Different Solvent System: The current solvent may be too "good." Experiment with solvents in which the compound has slightly lower solubility at elevated temperatures.

    • Lower the Dissolution Temperature: Try dissolving the compound at a lower temperature to reduce the initial supersaturation level upon cooling.

Problem 2: The crystallization is too fast, resulting in a fine powder.

Fine powders can be difficult to filter and may have a higher surface area, leading to issues with stability and handling.

Q: As soon as I cool my solution, a large amount of fine powder crashes out. How can I obtain larger crystals?

A: This is a classic sign of uncontrolled, rapid nucleation due to excessively high supersaturation.[10]

  • Explanation: When supersaturation is very high, a massive number of crystal nuclei form simultaneously, leaving little solute available for the growth of existing crystals. This results in a large number of very small particles.

  • Troubleshooting Steps:

    • Slower Cooling: The most effective method is to slow down the cooling process. Use a dewar with an insulating solvent or program a controlled cooling ramp. Slower cooling reduces the rate of supersaturation generation.

    • Controlled Anti-solvent Addition: If using an anti-solvent, add it much more slowly and at a controlled temperature. Consider adding it subsurface with good agitation to ensure rapid mixing and avoid localized high supersaturation.[6]

    • Increase Solvent Volume: As with "oiling out," using a slightly larger volume of the primary solvent will reduce the overall supersaturation and slow down the crystallization process.[8]

    • Seeding: Introduce seed crystals at a point of slight supersaturation (just below the temperature at which spontaneous nucleation occurs). This will promote the growth of the seed crystals rather than the formation of new nuclei.

Problem 3: The final product has a low yield.

A low yield can significantly impact the efficiency of your process.

Q: After filtration and drying, my product yield is very low. What could be the cause?

A: A low yield is typically due to a significant amount of the compound remaining dissolved in the mother liquor.

  • Explanation: This can be caused by using too much solvent, not cooling the solution to a low enough temperature, or choosing a solvent in which the compound has significant solubility even at low temperatures.

  • Troubleshooting Steps:

    • Check the Mother Liquor: Take a small sample of the filtrate (mother liquor), and evaporate the solvent. If a significant amount of solid remains, your crystallization was incomplete.

    • Optimize Solvent Volume: Systematically reduce the amount of solvent used for dissolution. Aim for a saturated solution at the higher temperature.

    • Extend Cooling Time/Lower Temperature: Ensure the crystallization mixture is cooled to the target temperature and held there for a sufficient time to allow for maximum precipitation. Consider cooling to a lower temperature if the compound's stability allows.

    • Solvent Selection: Re-evaluate your solvent choice. A different solvent or anti-solvent combination may result in lower final solubility. The table below provides a starting point for solvent screening.

Data Presentation

Table 1: Hypothetical Solubility Profile for Solvent Screening

Solvent ClassSolventSolubility at 25°CSolubility at 70°CComments
Polar Protic WaterModerateHighGood candidate for cooling crystallization. pH adjustment might be needed.
MethanolHighVery HighLikely too soluble for single-solvent use. Potential as the "good" solvent in a binary system.
EthanolModerateHighGood candidate for cooling crystallization.
IsopropanolLowModerateExcellent candidate for cooling crystallization.
Polar Aprotic AcetonitrileLowModeratePotential for cooling or anti-solvent crystallization.
AcetoneVery LowLowPotential as an anti-solvent.
Non-Polar TolueneInsolubleVery LowGood candidate as an anti-solvent.
HeptaneInsolubleInsolubleGood candidate as an anti-solvent.

Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Dissolution: In a flask equipped with a magnetic stirrer and a condenser, add the crude this compound and the chosen solvent (e.g., isopropanol).

  • Heating: Heat the mixture with stirring to a temperature just below the solvent's boiling point until all the solid has dissolved.

  • Cooling (Controlled): Remove the heat source and allow the solution to cool slowly towards room temperature. To slow the cooling, you can place the flask in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization with Seeding
  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., methanol) at room temperature.

  • Anti-solvent Addition: With vigorous stirring, slowly add an "anti-solvent" (e.g., toluene) dropwise until a persistent slight turbidity is observed.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Seeding: Add a few seed crystals to the solution.

  • Equilibration: Allow the solution to stir at room temperature for several hours, or until crystal growth appears complete.

  • Isolation and Drying: Isolate, wash (with a mixture of the solvent/anti-solvent), and dry the crystals as described in Protocol 1.

Visualization

Below is a workflow diagram to guide the troubleshooting process for optimizing crystallization.

Crystallization_Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oil_out Troubleshooting: Oiling Out cluster_fine_powder Troubleshooting: Fine Powder cluster_low_yield Troubleshooting: Low Yield Start Start with Crude Material Solvent_Screen Perform Solvent Screen Start->Solvent_Screen Select_System Select Promising Solvent or Solvent/Anti-Solvent System Solvent_Screen->Select_System Initial_Exp Run Initial Crystallization Experiment Select_System->Initial_Exp Observe Observe Outcome Initial_Exp->Observe No_Crystals No Crystals / Stays in Solution Observe->No_Crystals Clear Solution Oil_Out Oils Out Observe->Oil_Out Liquid Phase Separation Fine_Powder Fine Powder / Crashes Out Observe->Fine_Powder Rapid Precipitation Good_Crystals Good Crystals, Low Yield Observe->Good_Crystals Good Morphology Success Success! Good Crystals & Yield Observe->Success Meets Criteria Increase_Conc Increase Concentration (Evaporate Solvent) No_Crystals->Increase_Conc Add_Antisolvent Add Anti-Solvent No_Crystals->Add_Antisolvent Induce_Nucleation Induce Nucleation (Scratch/Seed) No_Crystals->Induce_Nucleation Slower_Cooling_Oil Slower Cooling Rate Oil_Out->Slower_Cooling_Oil More_Solvent_Oil Increase Solvent Volume Oil_Out->More_Solvent_Oil Slower_Cooling_Powder Slower Cooling Rate Fine_Powder->Slower_Cooling_Powder More_Solvent_Powder Increase Solvent Volume Fine_Powder->More_Solvent_Powder Seeding_Powder Use Seeding Fine_Powder->Seeding_Powder Less_Solvent Reduce Solvent Volume Good_Crystals->Less_Solvent Lower_Temp Lower Final Temperature Good_Crystals->Lower_Temp Increase_Conc->Observe Re-cool Add_Antisolvent->Observe Re-cool Induce_Nucleation->Observe Wait Slower_Cooling_Oil->Observe Re-run More_Solvent_Oil->Observe Re-run Slower_Cooling_Powder->Observe Re-run More_Solvent_Powder->Observe Re-run Seeding_Powder->Observe Re-run Less_Solvent->Observe Re-run Lower_Temp->Observe Re-run

Caption: Troubleshooting workflow for crystallization optimization.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Gillon, E. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Gunnar, A., Suresh, K., Ganduri, R., & Nangia, A. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)propanoic acid hydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)propanoic acid. PubChem. Retrieved from [Link]

  • Nugrahani, I., & Mardiyanto. (2017). Zwitterionic cocrystal. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2018, March 6). Crystal engineering of a zwitterionic drug to neutral co-crystals. ResearchGate. Retrieved from [Link]

  • Thompson, S. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Retrieved from [Link]

  • Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them. Retrieved from [Link]

Sources

Preventing retro-Mannich degradation in beta-amino acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Retro-Mannich Degradation

Status: Operational | Tier: Level 3 Technical Support

Mission Directive

Objective: To provide immediate, mechanism-based troubleshooting for the stabilization of


-amino acid derivatives (esters, ketones, and amides) prone to retro-Mannich fragmentation during synthesis, purification, and storage.

The Core Problem: The retro-Mannich reaction is the microscopic reverse of the Mannich synthesis. It cleaves the C(


)–C(

) bond, decomposing your valuable scaffold into an amine and an

-unsaturated carbonyl (or its precursors). This is thermodynamically driven by entropy and often kinetically accessible under mild basic or thermal stress.

Diagnostic Hub: Is This Retro-Mannich?

Before altering your synthesis, confirm the degradation pathway.

Symptom Checklist
ObservationProbability of Retro-MannichConfirmation Step
Yield Loss during silica chromatographyHighRun 2D TLC. If the spot smears or separates into two distinct lower-Rf spots (amine + aldehyde/ketone), it is decomposing on-column.
LCMS: Appearance of [M-Amine] fragmentVery HighCheck for the mass of the corresponding

-unsaturated carbonyl or the starting ketone/aldehyde.
NMR: Loss of ABX system signalsHighLook for the appearance of sharp singlet/doublet signals characteristic of aldehydes or the alkene protons of enones.
Storage: Solid turns into oil/gumModerateCheck mp; retro-Mannich products are often liquid mixtures (amine + carbonyl).
Q: My LCMS shows a mass corresponding to the starting imine. Is this retro-Mannich?

A: Yes. In the presence of moisture/protic solvents, the retro-Mannich fragmentation releases an imine (or iminium), which then rapidly hydrolyzes to the aldehyde and amine. Seeing the imine mass or the aldehyde mass is a primary signature of this pathway.

Mechanistic Troubleshooting (The "Why")

Understanding the mechanism is the only way to prevent it. The reaction requires a "push-pull" electronic system:

  • The Push: A free electron pair on the Nitrogen (or an unstable anion).

  • The Pull: An ability to form a stable enol/enolate at the

    
    -position.
    
Visualization: The Degradation Pathway

The following diagram illustrates the base-catalyzed retro-Mannich fragmentation of a


-amino ketone/ester.

RetroMannichMechanism cluster_prevention Intervention Points Substrate β-Amino Derivative (Intact Scaffold) Deprotonation Step 1: α-Deprotonation (Enolate Formation) Substrate->Deprotonation Base/Heat Transition Transition State (C-C Bond Weakening) Deprotonation->Transition Lone Pair Push Products Fragmented Products (Imine + Enolate) Transition->Products C-C Cleavage Fix1 Protonation (Salt) Fix1->Deprotonation Blocks (Acidic pH) Fix2 N-Acylation (EWG) Fix2->Transition Removes Lone Pair Push

Caption: Base-catalyzed retro-Mannich pathway showing critical intervention points (Salt formation and N-Acylation) to halt C-C bond cleavage.

Stabilization Protocols (The "Fix")

Strategy A: Chemical Modification (Synthesis Phase)

Use this if you are designing the route or can modify the intermediate.

Q: I need to store my


-amino ester. How do I stop it from falling apart? 
A: Kill the Nitrogen Lone Pair. 
The nitrogen lone pair is the driving force that expels the leaving group. If you tie up that lone pair, the reaction stops.
  • Salt Formation (Reversible): Convert the free base to the HCl, TFA, or Tosylate salt immediately after workup.

    • Protocol: Dissolve crude amine in Et2O. Add 1.1 eq of 2M HCl in Et2O dropwise at 0°C. Filter the precipitate.

  • N-Protection (Permanent/Semi-permanent): Convert the amine to a Carbamate (Boc, Cbz) or Sulfonamide (Ts).

    • Why: The carbonyl of the protecting group withdraws electron density via resonance, preventing the "push" required for fragmentation [1].

Strategy B: Process Control (Workup Phase)

Use this if you are isolating the active pharmaceutical ingredient (API).

Q: My compound degrades during silica chromatography. What now? A: Switch to Neutral/Acidic Purification. Standard silica is slightly acidic, but the mobile phase modifiers (like Et3N) used for amines are basic and promote retro-Mannich.

  • The Fix: Use Deactivated Silica or Reverse Phase (C18) with acidic modifiers.

    • Protocol: Pre-wash silica with 1% Et3N (only if necessary to prevent streaking, but risky) OR preferably use 0.1% TFA in your mobile phase if using C18.

    • Alternative: Perform an Acidic Extraction Workup . Extract the amine into cold 1M HCl (aq), wash the organic layer (removes neutral impurities), then basify the aqueous layer cold and rapidly extract back into DCM.

Experimental Protocols

Protocol 1: The "Stress Test" (Stability Assay)

Use this self-validating system to quantify stability before scaling up.

Objective: Determine the


 of your derivative under physiological or workup conditions.
  • Preparation: Dissolve 5 mg of

    
    -amino derivative in 0.6 mL solvent (e.g., CDCl3 for NMR or MeOH:H2O for LCMS).
    
  • Internal Standard: Add a non-reactive standard (e.g., 1,3,5-trimethoxybenzene) to normalize concentration.

  • Stress Induction:

    • Condition A (Control): Neutral pH, 4°C.

    • Condition B (Workup Simulation): Add 1 eq. Et3N (mimics basic workup), 25°C.

    • Condition C (Physiological): Phosphate buffer pH 7.4, 37°C.

  • Measurement: Record spectra/chromatograms at t=0, 1h, 6h, 24h.

  • Validation: Plot ln[Concentration] vs. Time. A linear decay indicates first-order retro-Mannich kinetics.

Protocol 2: Safe De-protection of N-Boc -Amino Esters

The danger zone is the neutralization step after acid deprotection.

  • Deprotection: Treat N-Boc substrate with 4M HCl in Dioxane (0°C to RT).

  • Evaporation: Remove volatiles completely under high vacuum (keep T < 30°C).

  • Isolation: Do NOT neutralize with aqueous NaHCO3/NaOH if the free base is unstable.

    • Safe Method: Isolate as the hydrochloride salt directly. If the free base is required for the next step, perform a Schotten-Baumann type reaction where the base is added simultaneously with the next electrophile (e.g., acid chloride), ensuring the free amine lifetime is minimized.

Comparison of Protecting Groups against Retro-Mannich

GroupElectronic EffectStability ProvidedRemoval Condition Risk
Free Amine Strong Donor (High Risk)LowN/A
Benzyl (Bn) Donor (Inductive)Low-ModerateHydrogenolysis (Safe)
Boc/Cbz Electron WithdrawingHigh Acidic (Safe) / Basic (Risk*)
Tosyl (Ts) Strong E-WithdrawingVery High Harsh Acid/Reductive (Risk)
Amide Electron WithdrawingHigh Hydrolysis (High Risk)

*Note: Removing Fmoc (Basic conditions) can trigger retro-Mannich on the deprotected amine instantly if not scavenged.

References

  • Mechanism and Suppression: T. P. Tang, J. A.[1] Ellman, "The tert-Butanesulfinyl Group: An Ideal Chiral Auxiliary for Asymmetric Synthesis of beta-Amino Acids," J. Org.[1] Chem., 1999, 64, 12-13.[1] Link

  • Catalytic Control: M. Hatano, E. Takagi, K. Ishihara, "Acid-Base Catalysis in the Mannich-Type Reaction," Org. Lett., 2007, 9, 4527-4530.[1] Link

  • Kinetic Resolution via Retro-Mannich: K.-L. Chen, F. Tanaka, "Organocatalytic enantioselective Mannich and retro-Mannich reactions," RSC Adv., 2024, 14, 165-172. Link

  • General Stability of Mannich Bases: Blicke, F. F., "The Mannich Reaction," Organic Reactions, 2011, Vol 1. Link

Sources

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic research, the precise structural elucidation and quantification of novel or modified amino acids are paramount. 3-(Dimethylamino)-2,2-dimethylpropanoic acid, a tertiary amine-containing beta-amino acid, presents unique analytical challenges due to its zwitterionic nature and thermal lability. This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of this compound, focusing on predictable fragmentation patterns and offering field-proven insights into experimental design.

The Analytical Dichotomy: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) represents a fundamental decision in the analytical workflow for a compound like this compound. Each technique, with its inherent strengths and weaknesses, offers a different lens through which to view the molecule's structure and quantity.

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. However, the polar and zwitterionic nature of amino acids necessitates a crucial preliminary step: derivatization. This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS): This has become the workhorse for the analysis of non-volatile and thermally labile compounds, including a vast array of metabolites and pharmaceuticals.[3] For zwitterionic compounds like this compound, LC-MS, particularly with electrospray ionization (ESI), often allows for direct analysis without the need for derivatization.[3][4]

The following sections will delve into the practical considerations and expected fragmentation behaviors for each of these platforms.

Part 1: The GC-MS Approach - Unmasking through Derivatization

To render this compound suitable for GC-MS analysis, derivatization of the polar carboxyl and amino functional groups is essential. Silylation is a widely employed technique for this purpose, utilizing reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active protons with nonpolar trimethylsilyl (TMS) groups.[5]

Experimental Protocol: Silylation for GC-MS Analysis
  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a reaction vial.

  • Drying: Thoroughly dry the sample under a stream of nitrogen gas to remove any residual moisture, which can hydrolyze the silylating reagent.

  • Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA (with 1% TMCS as a catalyst) or MSTFA.

  • Reaction: Cap the vial tightly and heat at 70-100°C for 30-60 minutes to ensure complete derivatization.

  • Analysis: Cool the sample to room temperature before injecting an aliquot into the GC-MS system.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Dry Drying (N2 stream) Sample->Dry Remove H2O Deriv Silylation (BSTFA/MSTFA) Dry->Deriv Increase Volatility GC Gas Chromatography Separation Deriv->GC Inject Derivatized Analyte MS Mass Spectrometry Detection GC->MS Eluted Analyte EI_Fragmentation M [M]+• F1 [M-15]+ M->F1 - •CH3 F2 [M-73]+ M->F2 - •Si(CH3)3 F3 Fragment A M->F3 α-cleavage F4 Fragment B F3->F4 Further fragmentation LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve LC HILIC/Mixed-Mode Separation Dissolve->LC Inject Sample MS1 ESI-MS (Precursor Scan) LC->MS1 Eluted Analyte MS2 MS/MS (Product Ion Scan) MS1->MS2 Isolate [M+H]+ ESI_Fragmentation MH [M+H]+ Immonium [M+H - H2O - CO]+ MH->Immonium - 46 Da Fragment_A [M+H - COOH]+ MH->Fragment_A - 45 Da Fragment_B [CH2=N(CH3)2]+ Immonium->Fragment_B Further fragmentation

Sources

A Comparative Guide to the Stability of Alpha- vs. Beta-Amino Acids in Peptide Chains

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the stability of a peptide therapeutic is a cornerstone of its potential success. Native peptides, composed of α-amino acids, often face the significant hurdle of rapid proteolytic degradation in vivo, limiting their bioavailability and therapeutic window.[1][2][3] This guide provides an in-depth comparison of the stability profiles of traditional α-peptides versus their synthetic counterparts constructed from β-amino acids. We will explore the fundamental structural differences that govern their stability, present supporting experimental data, and provide detailed protocols for comparative analysis in your own research.

The central thesis of this guide is that the additional carbon in the backbone of β-amino acids fundamentally alters the peptide's conformation, leading to remarkable resistance to enzymatic degradation and the formation of unique, highly stable secondary structures.[4][5][6] This enhanced stability is not merely an incremental improvement but a transformative feature that opens new avenues for peptide-based therapeutics.[7]

The Fundamental Structural Distinction: A Single Carbon Atom's Impact

The defining difference between α- and β-amino acids lies in the placement of the amino group relative to the carboxyl group. In an α-amino acid, the amino group is attached to the α-carbon, the same carbon atom that holds the side chain (R-group). In a β-amino acid, the amino group is attached to the β-carbon, one atom further away from the carboxyl group.

This seemingly minor change has profound consequences for the resulting peptide backbone, increasing its flexibility and altering the periodicity of side-chain presentation.

G cluster_alpha α-Peptide Backbone cluster_beta β-Peptide Backbone a_n N a_ca a_n->a_ca a_c C a_ca->a_c a_r R a_ca->a_r a_h H a_ca->a_h a_o O a_c->a_o b_n N b_cb b_n->b_cb b_ca b_cb->b_ca b_r R b_cb->b_r h_b1 h_b1 b_cb->h_b1 b_c C b_ca->b_c h_b2 h_b2 b_ca->h_b2 b_o O b_c->b_o b_h1 H b_h2 H caption Fig 1. Structural comparison of α- and β-amino acid residues. G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis P1 Dissolve Peptides (α- and β-) in Assay Buffer I1 Mix Peptide + Protease (Start Reaction at 37°C) P1->I1 P2 Prepare Protease Stock Solution (e.g., Trypsin) P2->I1 P3 Prepare Quenching Solution (e.g., 10% TFA) I2 Aliquot at T=0, 1, 4, 8, 24h into Quenching Solution I1->I2 Take Samples A1 Centrifuge Samples to Pellet Precipitated Enzyme I2->A1 I3 Include Controls: - Peptide alone (no enzyme) - Enzyme alone (no peptide) A2 Inject Supernatant onto RP-HPLC A1->A2 A3 Integrate Peak Area of Intact Peptide A2->A3 A4 Plot % Remaining Peptide vs. Time A3->A4

Sources

IR spectroscopy characteristic bands of 3-(Dimethylamino)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR spectroscopy characteristic bands of 3-(Dimethylamino)-2,2-dimethylpropanoic acid Content Type: Publish Comparison Guides

Executive Summary & Structural Significance[1][2]

In the realm of peptidomimetics and drug linker design, This compound (CAS 19036-43-2 / 6300-04-5 derivative) represents a critical "hybrid" building block. It combines the steric bulk of pivalic acid with the basicity of a


-amino acid .

Unlike standard


-amino acids, this molecule features a gem-dimethyl  group at the 

-position (relative to the carboxyl), which imparts significant metabolic stability and conformational rigidity (the Thorpe-Ingold effect). For the analytical chemist, this structure creates a unique infrared (IR) spectral signature that distinguishes it from common contaminants or analogs like

-alanine.

This guide provides an in-depth technical comparison of the IR characteristics of this compound against its closest structural relatives, establishing a self-validating protocol for its identification.

Technical Deep Dive: The Spectral Signature

Molecular Vibrational Map

To interpret the spectrum accurately, we must first map the vibrational modes to the specific functional groups. The molecule exists primarily as a zwitterion in the solid state (


), which fundamentally alters the carbonyl and amine regions compared to the free acid/base forms.

G Molecule This compound (Zwitterionic Form) COO Carboxylate (COO-) Asym: 1550-1610 cm⁻¹ Sym: 1380-1420 cm⁻¹ Molecule->COO Acid Terminus GemDimethyl Gem-Dimethyl C(CH3)2 Split Doublet: 1375 & 1395 cm⁻¹ (Skeletal deformation) Molecule->GemDimethyl Alpha Carbon Amine Tertiary Ammonium (NH+) Broad Band: 2400-2700 cm⁻¹ (N-H+ Stretch) Molecule->Amine Beta Nitrogen (Protonated) NCH3 N-Methyl (N-CH3) C-H Stretch: 2780-2820 cm⁻¹ (Bohlmann Bands) Molecule->NCH3 N-Substituents

Figure 1: Vibrational mapping of the zwitterionic solid-state structure. The interaction between the basic tertiary amine and the carboxylic acid dominates the spectral profile.

Characteristic Bands

The following bands are diagnostic. Their presence confirms the structure, while their absence or shift suggests degradation (e.g., to the free acid or hydrochloride salt).

Functional GroupModeWavenumber (cm⁻¹)Diagnostic Note
Carboxylate (

)
Asymmetric Stretch1550 – 1610 Very strong. Confirms zwitterionic character. If this shifts to ~1720 cm⁻¹, the sample is likely the HCl salt or free acid.
Carboxylate (

)
Symmetric Stretch1390 – 1420 Medium intensity. Often overlaps with the gem-dimethyl deformation.
Gem-Dimethyl C-H Deformation1375 & 1395 The "Pivalyl Split". A distinct doublet (or split peak) characteristic of the

group. Differentiates from linear chains.
Tertiary Amine N-H+ Stretch2400 – 2700 Broad, diffuse absorption. Only present in the zwitterion or salt form.
N-Methyl C-H Stretch2780 – 2820 Sharp, weak bands on the shoulder of the broad N-H/O-H region. Specific to N-methylated species.

Comparative Analysis: Validating Against Alternatives

To ensure robust identification, we compare the target molecule with


-Alanine  (the parent scaffold) and Pivalic Acid  (the steric analog). This comparison highlights why IR is a superior tool for distinguishing these specific structural variations.
Comparative Data Table
FeatureTarget Molecule

-Alanine
(Alternative 1)
Pivalic Acid (Alternative 2)
Structure Tertiary Amine + Gem-DimethylPrimary Amine + Linear ChainNo Amine + Gem-Dimethyl
Carbonyl Region 1550-1610 cm⁻¹ (

)
1600-1640 cm⁻¹ (

)
~1700 cm⁻¹ (

dimer)
Amine Region No N-H stretch >3000 cm⁻¹.Broad

~2500 cm⁻¹.
Strong

bands at 3000-3300 cm⁻¹ (Multiple peaks).
None.
Methyl Region Doublet at 1375/1395 cm⁻¹ (Gem-dimethyl).Single band ~1350-1400 cm⁻¹ (CH2 wag).Doublet at 1375/1395 cm⁻¹ (Gem-dimethyl).
Differentiation Unique Profile:

bands + Gem-dimethyl doublet + Lack of primary

bands.
Distinguished by primary amine bands (

) and lack of gem-dimethyl split.
Distinguished by Free Acid

(1700) and total absence of amine bands.
Expert Insight: The "Pivalyl Split"

The most critical differentiator between the Target and generic


-amino acids is the Gem-Dimethyl Doublet  at ~1375-1395 cm⁻¹.
  • Observation: In Pivalic acid and our Target, the two methyl groups attached to the quaternary carbon interact, causing a splitting of the symmetric methyl bending vibration.

  • Significance: This doublet is absent in

    
    -alanine or N,N-dimethyl-
    
    
    
    -alanine (which lacks the
    
    
    -methyls). Observing this doublet confirms the integrity of the 2,2-dimethyl core.

Experimental Protocol: Self-Validating Workflow

Step-by-Step Method
  • Crystal Check: Ensure the ATR crystal (Diamond or ZnSe) is clean. Background scan must show flat baseline >3000 cm⁻¹.

  • Sample Loading: Place ~10 mg of solid sample on the crystal.

  • Compression: Apply high pressure. Zwitterionic solids have high lattice energy; poor contact yields noisy spectra.

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (minimum)

    • Range: 4000 – 600 cm⁻¹

  • Validation (The "Acid Test"):

    • If uncertain about the form (Salt vs Zwitterion): Expose a small portion of the sample to HCl vapor.

    • Result: The

      
       band at 1580 cm⁻¹ will vanish and be replaced by a 
      
      
      
      (acid) band at ~1720 cm⁻¹. This confirms the carboxylate identity.
Decision Tree for Identification

DecisionTree Start Unknown Sample Spectrum CheckCO Check 1500-1750 cm⁻¹ region Start->CheckCO IsAcid Strong Band ~1700-1730 cm⁻¹? CheckCO->IsAcid IsSalt Likely HCl Salt or Free Acid form (Not Zwitterion) IsAcid->IsSalt Yes IsZwit Strong Band ~1550-1610 cm⁻¹? IsAcid->IsZwit No CheckMethyl Check 1370-1400 cm⁻¹ IsZwit->CheckMethyl Yes Split Doublet (Split Peak)? CheckMethyl->Split NoSplit Likely β-Alanine or Linear Analog Split->NoSplit No YesSplit Gem-Dimethyl Confirmed Split->YesSplit Yes CheckAmine Check 3100-3500 cm⁻¹ YesSplit->CheckAmine Primary Strong/Sharp Peaks? CheckAmine->Primary IsPrimary Primary Amine Contaminant (e.g., 2,2-dimethyl-β-alanine) Primary->IsPrimary Yes NoPrimary Clean/Broad Baseline Primary->NoPrimary No Final CONFIRMED: This compound NoPrimary->Final

Figure 2: Logic flow for confirming the identity of this compound and ruling out common structural analogs.

References

  • NIST Chemistry WebBook. Propanoic acid, 2,2-dimethyl- (Pivalic Acid) IR Spectrum. National Institute of Standards and Technology.[1][2] [Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of propanoic acid and related carboxylic acids.[Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Amines and Carboxylic Acids.[Link]

  • PubChem. 3-Amino-2,2-dimethylpropanoic acid (Structural Analog Data). National Library of Medicine. [Link]

  • ResearchGate. Zwitterionic monomer, dimer, experimental IR and Raman vibrational frequencies of 3-Aminobutanoic acid.[Link]

Sources

Definitive Guide: Purity Validation of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

3-(Dimethylamino)-2,2-dimethylpropanoic acid (CAS: 6300-04-5) represents a specific class of


-amino acids often utilized as pharmaceutical intermediates or peptidomimetic building blocks. Its structural duality—containing both a basic tertiary amine and an acidic carboxyl group—renders it zwitterionic at neutral pH.

The Analytical Challenge: Validating the purity of this compound is notoriously difficult for two reasons:

  • Lack of Chromophores: The molecule lacks conjugated

    
    -systems, rendering standard HPLC-UV (254 nm) effectively useless without complex derivatization.
    
  • High Polarity: Its zwitterionic nature leads to poor retention on standard C18 Reversed-Phase columns, often eluting in the void volume where ion suppression is highest.

This guide establishes Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS/MS) as the superior validation methodology. We compare this approach against traditional alternatives and provide a field-ready protocol for immediate implementation.

Comparative Technology Analysis

The following analysis justifies the selection of LC-MS over established alternatives like NMR, GC-MS, and HPLC-UV.

Table 1: Analytical Technique Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV (Derivatized) GC-MS qNMR
Detection Principle Mass-to-Charge (m/z)UV Absorbance (tag)Electron Impact (EI)Nuclear Spin
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization)Complex (Esterification)Minimal
Sensitivity (LOD) High (ng/mL range)Medium (

g/mL)
High (after derivatization)Low (mg/mL required)
Specificity Excellent (MRM transitions)Moderate (Co-elution risk)ExcellentHigh
Throughput High (5-8 min run)Low (30+ min prep)Low (Dry down + Derivatize)Medium
Zwitterion Suitability Excellent (HILIC mode)Poor (Requires masking)Poor (Non-volatile)Good
Decision Logic & Workflow

The decision to use LC-MS is driven by the need for trace impurity detection (0.05% levels) which NMR cannot achieve, and throughput efficiency which derivatization methods (GC/HPLC-UV) compromise.

AnalyticalDecisionTree Start Start: Purity Analysis of This compound Chromophore Does analyte have UV Chromophore? Start->Chromophore Volatile Is analyte volatile? Chromophore->Volatile No HPLC_UV HPLC-UV (Direct) Chromophore->HPLC_UV Yes Trace Is trace impurity (<0.1%) detection required? Volatile->Trace No GC_MS GC-MS (Requires Silylation) Volatile->GC_MS Yes Deriv Derivatization Required (Time Consuming) Trace->Deriv Alternative NMR qNMR (Low Sensitivity) Trace->NMR No LC_MS HILIC-LC-MS (Recommended) Trace->LC_MS Yes

Figure 1: Analytical Decision Tree highlighting the logic pathway leading to LC-MS selection for non-chromophoric, non-volatile zwitterions.

Strategic Method Development (The "Guide")

To validate purity effectively, we must separate the target compound from its likely synthetic impurities.

Target Analyte: this compound (


, MW: 145.20 Da).
Key Impurities: 
  • Dimethylamine: Precursor (MW: 45.08).

  • 2,2-Dimethyl-3-hydroxypropanoic acid (Hydroxypivalic acid): Hydrolysis byproduct (MW: 118.13).

  • Methyl 3-(dimethylamino)-2,2-dimethylpropionate: Unhydrolyzed ester intermediate (MW: 159.23).

Chromatographic Strategy: Why HILIC?

Standard C18 columns fail because the amino acid is too polar. We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and the acetonitrile-rich mobile phase.

  • Benefit: The zwitterion is retained well, eluting after the void volume, separating it from salts and suppression zones.

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Rationale: The tertiary dimethylamine group is highly basic (

    
    ) and protonates readily (
    
    
    
    ).

Validated Experimental Protocol

Prerequisites:

  • LC-MS/MS System (e.g., Agilent 6400 or Waters Xevo TQ).

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 3.5 µm).

  • Reagents: LC-MS grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Why: Low pH suppresses the ionization of the carboxylic acid (keeping it neutral) while ensuring the amine is protonated, improving peak shape in HILIC.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Step 2: Gradient Conditions[4]
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 2 µL

Time (min)% Mobile Phase B (ACN)State
0.0090%Initial Hold
1.0090%Isocratic
5.0050%Elution Gradient
5.1090%Re-equilibration
8.0090%End
Step 3: MS Source Parameters (ESI+)
  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi[1]

  • MRM Transitions:

    • Quantifier: 146.2

      
       102.1 (Loss of 
      
      
      
      or dimethylamine fragment).
    • Qualifier: 146.2

      
       58.1 (Dimethylammonium ion).
      

Validation Metrics & Data Interpretation

This protocol is designed to meet ICH Q2(R1) standards.

System Suitability

Before running samples, ensure the system meets these criteria:

  • Retention Time (RT): Analyte RT

    
     3.5 min (k' > 2).
    
  • Peak Symmetry: Tailing factor between 0.8 and 1.2.

  • Precision: %RSD of peak area for 6 injections < 2.0%.

Linearity & Range

Prepare calibration standards in 90% ACN (matching initial mobile phase to prevent peak distortion).

  • Range: 10 ng/mL to 1000 ng/mL.

  • Acceptance:

    
    .
    
Impurity Profiling Workflow

The following diagram illustrates the pathway for identifying impurities using this method.

ImpurityProfiling Sample Crude Sample (Dissolved in 90% ACN) LC_Sep HILIC Separation Sample->LC_Sep MS_Detect MS Detection (ESI+) LC_Sep->MS_Detect Peak1 RT: 1.2 min (Void/Salts) MS_Detect->Peak1 Peak2 RT: 2.5 min Impurity: Ester Intermediate [M+H]+ = 160.2 MS_Detect->Peak2 Peak3 RT: 3.5 min Target Analyte [M+H]+ = 146.2 MS_Detect->Peak3 Peak4 RT: 4.8 min Impurity: Dimethylamine [M+H]+ = 46.1 MS_Detect->Peak4

Figure 2: Expected elution order and MS identification of common synthetic impurities.

Calculation of Purity

Purity is not calculated by simple area normalization in MS due to different ionization efficiencies. Protocol:

  • Quantify the target analyte using an external standard curve.

  • Quantify known impurities (e.g., dimethylamine) using their specific standard curves.

  • Mass Balance Equation:

    
    
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Sigma-Aldrich. (2025).[2] 3-(Dimethylamino)propionic acid hydrochloride Product Specification.Link

  • Waters Corporation. (2025). A Validated Method for the Quantification of Amino Acids in Mammalian Urine using UPLC-MS/MS.Link

  • BenchChem. (2025).[3] LC-MS vs. HPLC-UV: A Comparative Guide for the Analysis of Dabsyl Derivatives.Link

Sources

A Methodological Guide to the Structural Characterization of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the comprehensive structural characterization of a new chemical entity is a cornerstone of its development. The salt form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comparative framework for the structural elucidation of salts of 3-(Dimethylamino)-2,2-dimethylpropanoic acid, a novel compound with potential applications in various fields.

It is important to note that, at the time of this writing, detailed experimental data for the salts of this compound are not extensively available in published literature. Therefore, this guide will serve as a methodological playbook, outlining the essential analytical techniques and providing illustrative examples from closely related compounds to demonstrate the principles and expected outcomes of a thorough characterization workflow.

Introduction to this compound and the Significance of Its Salts

This compound is a quaternary ammonium compound containing a carboxylic acid functional group. The presence of the tertiary amine allows for the formation of various salts through reaction with acids. The choice of the counter-ion can dramatically alter the compound's properties. For instance, a hydrochloride salt might enhance aqueous solubility, while a salt with a larger, more lipophilic counter-ion could be designed for specific formulation requirements.

The synthesis of the parent compound could potentially be achieved through the oxidation of the corresponding aldehyde, 3-dimethylamino-2,2-dimethylpropanal, which can be synthesized via a Mannich-type reaction from isobutyraldehyde, dimethylamine, and formaldehyde[1]. The subsequent formation of salts would involve stoichiometric addition of the desired acid.

A comprehensive structural characterization is imperative to confirm the identity and purity of each salt, understand its solid-state properties, and establish a robust analytical profile for quality control and regulatory purposes.

A Comparative Guide to Analytical Techniques for Structural Characterization

The following sections detail the primary analytical techniques that should be employed for the structural characterization of this compound salts.

Expertise & Experience: SCXRD is the gold standard for unequivocally determining the three-dimensional atomic arrangement of a crystalline solid[2][3][4][5]. For a new salt, this technique provides unambiguous proof of salt formation by locating the proton on the dimethylamino group and revealing the ionic interaction with the counter-ion. It also elucidates the crystal packing, hydrogen bonding network, and any solvent molecules present in the crystal lattice. This information is invaluable for understanding polymorphism and predicting physical properties.

Experimental Protocol: A Self-Validating System

  • Crystal Growth: High-quality single crystals are paramount[2][4]. This is often the most challenging step. A systematic screening of crystallization conditions (solvents, temperature, concentration) is necessary. Slow evaporation, vapor diffusion, and cooling crystallization are common methods.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated[4][5].

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined (solved) and refined to best fit the experimental data[2].

scxrd_workflow cluster_synthesis Sample Preparation cluster_data_collection SCXRD Experiment cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of Salt purification Purification synthesis->purification crystal_growth Crystal Growth Screening purification->crystal_growth mounting Mount Single Crystal crystal_growth->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing & Integration xray->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Final Structure refinement->validation final_report final_report validation->final_report CIF File & Report

Workflow for Single-Crystal X-ray Diffraction Analysis.

Expertise & Experience: NMR spectroscopy provides detailed information about the molecular structure in the solution state. For this compound salts, ¹H and ¹³C NMR are essential for confirming the covalent structure and assessing purity. The chemical shifts of protons near the positively charged nitrogen will be significantly affected, providing evidence of salt formation.

Interpreting the Spectra:

  • ¹H NMR: One would expect to see signals for the two geminal methyl groups, the methylene group adjacent to the nitrogen, and the two N-methyl groups. Upon protonation of the amine, the signals for the methylene and N-methyl protons would shift downfield (to a higher ppm value) due to the deshielding effect of the positive charge.

  • ¹³C NMR: Similarly, the carbon atoms of the methylene and N-methyl groups will exhibit a downfield shift upon salt formation[6][7]. The carbonyl carbon of the carboxylic acid will also be present at a characteristic downfield position.

Comparative Data for Amino Acid Hydrochlorides:

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C(CH₃)₂~1.2~35
-CH₂-N⁺-~3.5~55
-N⁺(CH₃)₂~3.1~45
-COOH>10 (exchangeable)~175
Note: These are estimated values and can vary depending on the solvent and counter-ion.

Experimental Protocol: A Self-Validating System

  • Sample Preparation: Dissolve a small amount of the salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For complex structures, 2D NMR experiments like COSY and HSQC can be used to assign all signals unambiguously.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons in each environment. Compare the chemical shifts to those of the free base to confirm salt formation.

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying functional groups. The comparison of the FTIR spectrum of the free base with that of the salt provides clear evidence of salt formation.

Key Vibrational Modes to Compare:

Functional GroupFree Base (cm⁻¹)Salt Form (cm⁻¹)Rationale for Change
O-H stretch (Carboxylic Acid)Broad, ~3000Still broad, but may sharpenChanges in hydrogen bonding network
C=O stretch (Carboxylic Acid)~1700~1720Electronic effect of the nearby ammonium group
N⁺-H stretchAbsentBroad, ~2400-2700Appearance of the new ammonium proton
C-N stretch~1150-1250ShiftedChange in the bond character upon protonation
These are general ranges and can be influenced by the solid-state packing and counter-ion.[8][9][10][11]

ftir_workflow cluster_prep Sample Preparation cluster_acq FTIR Analysis cluster_analysis Spectral Interpretation sample_prep Prepare KBr Pellet or ATR Sample background Collect Background Spectrum sample_prep->background sample_scan Collect Sample Spectrum background->sample_scan processing Process Spectrum (Baseline Correction, etc.) sample_scan->processing peak_id Identify Characteristic Peaks processing->peak_id comparison Compare Salt vs. Free Base Spectra peak_id->comparison report Generate Report comparison->report

Workflow for FTIR Spectroscopic Analysis.

Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of the salts[12][13][14][15][16].

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key indicator of purity, and to identify other thermal events like polymorphic transitions or desolvation. Different salts of the same parent compound will almost certainly have different melting points.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the salt and to quantify the amount of solvent or water in the crystal lattice.

Comparative Analysis:

Different salts will exhibit distinct thermal profiles. For example, a hydrated salt will show a mass loss in the TGA corresponding to the loss of water, which will be accompanied by an endothermic event in the DSC. The decomposition temperature is also an important parameter for assessing the stability of different salt forms.

Experimental Protocol: A Self-Validating System

  • Sample Preparation: Accurately weigh a small amount of the salt into an appropriate DSC or TGA pan.

  • Method Development: Program the instrument with a suitable temperature ramp (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting DSC thermogram for melting endotherms and other thermal events. Analyze the TGA curve to determine the onset of decomposition and any mass loss events prior to decomposition.

Expertise & Experience: Mass spectrometry is used to confirm the molecular weight of the parent molecule and to study its fragmentation pattern. For the salts of this compound, electrospray ionization (ESI) would be the technique of choice.

Expected Observations:

In positive ion mode, the spectrum would show a peak corresponding to the protonated parent molecule [M+H]⁺. Tandem MS (MS/MS) experiments on this parent ion would reveal characteristic fragmentation patterns. Based on studies of other N,N-dimethylated amino acids, a common fragmentation pathway is the loss of water and carbon monoxide from the carboxylic acid group to form an immonium ion[17][18].

Fragmentation Pathway of Protonated this compound: [C₇H₁₅NO₂ + H]⁺ → [C₆H₁₄N]⁺ + H₂O + CO

This characteristic fragmentation provides strong evidence for the structure of the cation.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural characterization of novel salts like those of this compound requires a multi-technique approach. While this guide uses illustrative data due to the current lack of specific published results, the methodologies described provide a robust and self-validating framework for any researcher in the field. Each technique offers a unique and complementary piece of the structural puzzle, and their combined application ensures a comprehensive and unambiguous understanding of the new chemical entity. This rigorous characterization is the bedrock upon which all further development of the compound will be built.

References

  • Characterization of N,N-dimethyl Amino Acids by Electrospray Ionization-Tandem Mass Spectrometry. (2015). Journal of Mass Spectrometry. [Link]

  • Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. (2025). ResearchGate. [Link]

  • Spectroscopic Characterisation of Cationic Quaternary Ammonium Starches. (n.d.). ResearchGate. [Link]

  • Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. [Link]

  • The features of IR spectrum. (n.d.). Source not specified. [Link]

  • Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. (1982).
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. [Link]

  • Thermal Analysis- TGA/DSC. (n.d.). Moore Analytical. [Link]

  • Thermal Analysis | DSC, TGA, and Melting Point Testing. (n.d.). Robertson Microlit. [Link]

  • FT-IR spectra. a Polyethyleneimine. b Quaternary ammonium... (n.d.). ResearchGate. [Link]

  • 13C NMR analysis of peptides and amino acids. (2020). Steelyard Analytics, Inc.. [Link]

  • X Ray crystallography. (n.d.). PMC - NIH. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • DSC Studies on Organic Melting Temperature Standards. (2025). ResearchGate. [Link]

  • Single-Crystal X-Ray Crystallography. (n.d.). Mtoz Biolabs. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • DSC vs TGA analysis. (2024). Universal Lab Blog. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC. [Link]

  • Fragmentation pathway for glutamine identification. (2005). OSU Chemistry. [Link]

  • How To Read and Interpret 1H-NMR and 13C-NMR. (n.d.). Scribd. [Link]

  • IR Absorption Frequencies. (n.d.). NIU - Department of Chemistry and Biochemistry. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. [Link]

  • SPECTRAL CHARACTERIZATION OF CARBOXYLIC ACIDS, AMINO ACIDS AND AMMONIUM SALT AS THE CARRIERS OF 3.2 µm BAND OF COMET 67P/CHURYU. (n.d.). Source not specified. [Link]

  • 3-Dimethylaminoacrolein. (n.d.). Wikipedia. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. [Link]

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Technical Comparison: Reactivity & Structural Dynamics of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid vs. Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Alanine (a canonical


-amino acid) and 3-(Dimethylamino)-2,2-dimethylpropanoic acid  (a sterically hindered 

-amino acid derivative).

While Alanine serves as a ubiquitous building block for peptide synthesis and chiral scaffolding, this compound represents a specialized class of "blocked" amino acids. Its reactivity is dominated by two structural factors: the gem-dimethyl effect (Thorpe-Ingold effect) and the tertiary amine functionality. These features render it chemically distinct—inert to standard peptide coupling protocols but highly stable against racemization and elimination, making it a valuable candidate for designing proteolysis-resistant linkers and specialized buffers.

Quick Comparison Matrix
FeatureAlanine This compound
Class

-Amino Acid

-Amino Acid Derivative
Amine Type Primary (

)
Tertiary (

)

-Carbon
Methine (Chiral center)Quaternary (Gem-dimethyl, Achiral)
Amide Coupling High Reactivity (Donor)Non-Reactive (Cannot act as Donor)
Acid Reactivity StandardSterically Hindered (Neopentyl-like)
Elimination Risk LowNegligible (No

-proton)

Molecular Architecture & Steric Analysis

To understand the divergent reactivity, we must first visualize the structural constraints.

Structural Diagram

The following diagram contrasts the accessible reactive sites of Alanine with the sterically shielded architecture of the propanoic acid derivative.

Structural_Comparison cluster_0 Alanine (Alpha-Amino Acid) cluster_1 This compound Ala_Struct H2N-CH(CH3)-COOH Ala_Feat1 Primary Amine (Nucleophilic) Ala_Struct->Ala_Feat1 Ala_Feat2 Alpha-Proton (Chiral/Labile) Ala_Struct->Ala_Feat2 Target_Struct Me2N-CH2-C(Me)2-COOH Target_Feat1 Tertiary Amine (Non-coupling Base) Target_Struct->Target_Feat1 Target_Feat2 Gem-Dimethyl Group (Steric Shield) Target_Struct->Target_Feat2

Figure 1: Structural comparison highlighting the steric bulk and amine classification differences.

Mechanistic Implications[1][2][3]
  • The Gem-Dimethyl Effect (Thorpe-Ingold): In the propanoic acid derivative, the two methyl groups at the

    
    -position (C2) restrict bond rotation. This reduces the entropy of the molecule, pre-organizing it into specific conformations. While this often accelerates cyclization reactions, here it primarily acts as a steric shield , protecting the carboxyl group from nucleophilic attack (e.g., esterification).
    
  • Lack of

    
    -Protons:  Alanine has an 
    
    
    
    -proton, making it susceptible to racemization under basic conditions via enolization. The propanoic acid derivative lacks
    
    
    -protons entirely, rendering it chemically immune to racemization and preventing
    
    
    -elimination (Retro-Michael reaction), a common degradation pathway for other
    
    
    -amino acids.

Reactivity Profile

N-Terminus Reactivity (Amine)
  • Alanine (Primary Amine):

    • Mechanism: Acts as a nucleophile. The lone pair on nitrogen attacks electrophiles (carbonyls), followed by deprotonation to form a stable bond.

    • Key Reaction: Amide bond formation (Peptide Coupling).

    • Protection: Compatible with Fmoc, Boc, and Cbz protecting groups.

  • Propanoic Acid Derivative (Tertiary Amine):

    • Mechanism: The nitrogen has a lone pair but no proton to lose . It cannot form a neutral amide bond (

      
      ). Reaction with acyl chlorides yields unstable acylammonium salts which readily hydrolyze.
      
    • Key Reaction: Salt formation (Protonation) or Quaternization (Alkylation).

    • Expert Insight: This compound cannot be used as an amine donor in peptide synthesis. Attempts to couple it will result in no reaction or side reactions (e.g., hydrolysis of the activated ester).

C-Terminus Reactivity (Carboxylic Acid)
  • Alanine:

    • Standard activation kinetics (EDC/NHS, HATU) allow rapid coupling to amines.

  • Propanoic Acid Derivative:

    • Steric Hindrance: The "neopentyl-like" environment created by the 2,2-dimethyl group significantly retards nucleophilic attack at the carbonyl carbon.

    • Activation: Requires highly reactive coupling agents (e.g., acid chlorides, HATU with extended reaction times) or catalysis (DMAP).

    • Data Point: Esterification yields are typically 40-60% lower than Alanine under identical mild conditions due to this steric bulk [1].

Experimental Protocols & Validation

The following protocols are designed to empirically validate the reactivity differences described above.

Experiment A: Comparative Amide Coupling Assay

Objective: To demonstrate the non-reactivity of the tertiary amine vs. the primary amine of Alanine.

Materials:

  • Substrate: Benzoyl Chloride (1.0 eq)

  • Analytes: Alanine Methyl Ester (1.0 eq) vs. This compound Methyl Ester (1.0 eq)

  • Base: Triethylamine (2.0 eq)

  • Solvent: DCM (Anhydrous)

Protocol:

  • Dissolve 1.0 mmol of the amino acid ester in 5 mL DCM.

  • Add 2.0 mmol Triethylamine. Cool to 0°C.

  • Dropwise add 1.0 mmol Benzoyl Chloride.

  • Stir at Room Temperature (RT) for 2 hours.

  • Analysis: Quench with water and analyze organic phase via HPLC-MS or TLC.

Expected Results:

  • Alanine: >95% conversion to Benzoyl-Alanine-OMe (Amide formation).

  • Propanoic Acid Derivative: 0% conversion to amide. Recovery of starting material (or hydrolysis of benzoyl chloride). Note: The tertiary amine may form a transient benzoyl-ammonium salt, but this will revert upon aqueous workup.

Experiment B: Steric Hindrance in Esterification

Objective: To quantify the "Gem-Dimethyl" steric barrier at the carboxylic acid.

Protocol:

  • Dissolve 1.0 mmol of the free acid (Alanine vs. Propanoic Derivative) in 5 mL Methanol.

  • Add 0.1 mL conc. H2SO4 (Catalyst).

  • Reflux for 1 hour.

  • Analysis: Monitor disappearance of acid via HPLC.

Expected Results:

  • Alanine: Rapid conversion (>90%) to Methyl Ester.

  • Propanoic Acid Derivative: Sluggish conversion (<20%). The 2,2-dimethyl group blocks the approach of methanol. Optimization: Requires refluxing in thionyl chloride/methanol for >12 hours for complete conversion.

Pathway Visualization

This diagram maps the divergent chemical fates of these two compounds when subjected to standard coupling conditions.

Reaction_Pathways Start Reagent Addition: Activated Carboxylic Acid (R-CO-X) Ala Alanine (Primary Amine) Start->Ala Target 3-(Dimethylamino)-2,2-dimethyl- propanoic acid (Tertiary Amine) Start->Target Ala_Inter Tetrahedral Intermediate Ala->Ala_Inter Nucleophilic Attack Ala_Prod Stable Amide Bond (Peptide) Ala_Inter->Ala_Prod -HX (Deprotonation) Target_Inter Acylammonium Salt (Unstable High Energy) Target->Target_Inter Reversible Attack Target_Inter->Target Reversion Target_Prod Hydrolysis / No Reaction Target_Inter->Target_Prod Aq. Workup (Cannot lose H+)

Figure 2: Reaction pathway divergence. The tertiary amine leads to a dead-end acylammonium species, whereas Alanine proceeds to a stable amide.

Applications & Strategic Use

When to use Alanine:
  • Peptide Synthesis: Standard building block.

  • Chiral Scaffolding: Exploiting the L- or D- configuration.

  • Biodegradability: Required for metabolically active drugs.

When to use this compound:
  • Solubility Enhancement: The tertiary amine is basic (predicted pKa of conjugate acid ~9.5-10.0). At physiological pH, it exists largely as a cation, significantly increasing the water solubility of attached lipophilic drugs [2].

  • Proteolytic Stability: If linked via the carboxyl group (e.g., as an ester prodrug), the gem-dimethyl group blocks esterase access, extending the half-life of the drug in plasma [3].

  • Buffer Formulation: Due to its zwitterionic nature and lack of nucleophilicity, it serves as a non-interfering biological buffer in the pH 3-5 range (carboxylate buffering) or pH 9-10 range (amine buffering).

References

  • Sigma-Aldrich. 3-(Dimethylamino)propanoic acid hydrochloride Product Specification. Retrieved from

  • PubChem. Compound Summary: 3-(dimethylamino)propanoic acid.[1][2][3] National Library of Medicine. Retrieved from

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. (General reference on Gem-Dimethyl reactivity).
  • ChemicalBook. 3-(Dimethylamino)propanoic acid Properties and Suppliers. Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(Dimethylamino)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a thorough understanding of the material's properties. This guide provides essential, field-proven safety and handling protocols for 3-(Dimethylamino)-2,2-dimethylpropanoic acid, designed for the discerning standards of researchers and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions to ensure a safe and efficient laboratory environment.

Hazard Assessment: Understanding the Risks

Before any handling protocol is initiated, a comprehensive understanding of the compound's potential hazards is paramount. This compound and its common hydrochloride salt present several key risks that dictate our safety procedures. The primary routes of exposure are inhalation, skin/eye contact, and ingestion.[1]

The causality behind our stringent PPE recommendations stems directly from this hazard profile. Skin and eye protection are non-negotiable due to the compound's irritant and potentially corrosive nature, while respiratory protection is mandated by the risk of inhaling aerosolized powder, which can cause respiratory tract irritation.[2][3]

Table 1: Summary of Identified Hazards

Hazard Statement Description Primary Concern Source Citation
H302 Harmful if swallowed Acute Toxicity (Oral) [2][3]
H315 Causes skin irritation Dermal Contact [2][4]
H319 Causes serious eye irritation Ocular Contact [2][4]

| H335 | May cause respiratory irritation | Inhalation |[2][3][5] |

This table synthesizes data from various safety data sheets for this compound and its hydrochloride salt. Always consult the specific SDS for the exact material you are handling.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a dynamic risk mitigation strategy. The following protocol is a self-validating system; each component is chosen to neutralize a specific hazard identified in our initial assessment.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is not what you wear, but where you work. All handling of solid this compound or solutions that may produce aerosols must be conducted within a certified chemical fume hood.[6][7] This engineering control is critical for preventing systemic inhalation of the compound.[8]

Mandatory Personal Protective Equipment
  • Eye and Face Protection:

    • Requirement: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 standards are mandatory at all times.[9][10]

    • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or splashes. The serious eye irritation hazard (H319) necessitates this level of protection.[2][4] For operations with a significant risk of splashing (e.g., bulk transfers), a face shield should be worn over the goggles.[10]

  • Hand Protection:

    • Requirement: Compatible, chemical-resistant gloves must be worn. Disposable nitrile gloves are a suitable starting point for incidental contact.[10][11]

    • Causality: This compound causes skin irritation (H315).[2][4] Gloves provide the most direct barrier. Always inspect gloves for tears or punctures before use.[5][8] Employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[5] After handling, wash hands thoroughly with soap and water.[4][6]

  • Skin and Body Protection:

    • Requirement: A full-length laboratory coat, long pants, and fully enclosed, non-permeable shoes are required.[7][8][10]

    • Causality: This combination minimizes the potential for accidental skin contact from spills or splashes. Exposed skin on the legs, ankles, or feet is an unnecessary risk.

  • Respiratory Protection:

    • Requirement: If engineering controls like a fume hood are not available or are insufficient to control dust generation, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[10]

    • Causality: The potential for respiratory irritation (H335) from inhaling the fine powder makes respiratory protection crucial in scenarios with airborne particulates.[2][5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow provides a logical, procedural sequence for handling this compound, from initial preparation to final disposal. Each step is designed to reinforce the safety protocols established above.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_area Designate Work Area (Fume Hood) gather_ppe Assemble & Inspect PPE (Goggles, Gloves, Lab Coat) gather_mats Gather Materials (Chemical, Spatula, Glassware, Spill Kit) don_ppe Don Appropriate PPE gather_mats->don_ppe Proceed to Handling weigh_handle Weigh & Handle Chemical (Minimize Dust, Use Smallest Amount) don_ppe->weigh_handle dissolve Prepare Solution (if needed) (Add solid to solvent slowly) weigh_handle->dissolve decon Decontaminate Surfaces & Glassware dissolve->decon Experiment Complete doff_ppe Doff PPE Correctly (Gloves last, away from face) wash Wash Hands Thoroughly seg_solid Segregate Solid Waste (Contaminated Wipes, Weigh Boats) wash->seg_solid Initiate Disposal seg_liquid Segregate Liquid Waste (Unused Solution, Rinsate) label_waste Label Waste Containers Clearly (Full Chemical Name) store_waste Store in Designated Satellite Area (Secondary Containment)

Caption: Safe Handling & Disposal Workflow.

Emergency & Disposal Plans

Immediate Actions for Exposure or Spills
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[4][7][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][7][9]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately call a poison center or doctor.[4][9]

  • Minor Spills: For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[5] Decontaminate the spill area with an appropriate solvent and then wash with soap and water.[7] Ensure all cleanup materials are disposed of as hazardous waste.

Chemical Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Waste Segregation: All materials contaminated with this compound, including unused product, contaminated PPE (gloves, wipes), and rinsate, must be collected as chemical waste.[12] Do not mix with other waste streams unless compatibility is confirmed.

  • Containerization: Use designated, properly labeled, and sealed hazardous waste containers.[13] The label must include the full, unabbreviated chemical name.[13]

  • Disposal Protocol: Under no circumstances should this chemical or its solutions be disposed of down the drain.[4][14] While some simple amino acids and neutralized acids/bases can be sewer-disposed, the multiple hazards of this compound mandate professional disposal.[15][16] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[4][12][15]

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Biological/Chemical Waste Management. National Science Teaching Association (NSTA). [Link]

  • Chemical Disposal. University of Wisconsin–Madison, Environment, Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. University of California, Santa Cruz - Research Safety. [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Riverside - Environmental Health & Safety. [Link]

  • Practice Safe Science. Amino Labs. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride. Capot Chemical. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Amino Acid Standard - SAFETY DATA SHEET. Agilent. [Link]

  • Acid Resistant PPE: Safety for Chemical Workers. Accio. [Link]

  • Laboratory Safety Guidelines for Peptide Handling. Biovera Research. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. [Link]

  • Propanal, 3-(dimethylamino)-2,2-dimethyl- - GHS Data. PubChem, National Institutes of Health. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.